molecular formula C8H9NOS B072494 4-Acetamidothiophenol CAS No. 1126-81-4

4-Acetamidothiophenol

Cat. No.: B072494
CAS No.: 1126-81-4
M. Wt: 167.23 g/mol
InChI Key: AYEQJLOHMLYKAV-UHFFFAOYSA-N
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Description

4-Acetamidothiophenol is a versatile and valuable organosulfur compound featuring both a protected thiol group and an electron-rich aromatic acetamide moiety. Its primary research utility stems from its role as a stable, protected precursor to 4-aminothiophenol. The acetamide group serves as a robust protecting group for the aniline nitrogen, preventing its undesired oxidation while allowing the thiol functionality to be readily deprotected in situ for subsequent reactions. This makes it an essential building block in organic synthesis, particularly for constructing complex molecules, ligands, and heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-sulfanylphenyl)acetamide
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InChI

InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AYEQJLOHMLYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60150116
Record name 4'-Mercaptoacetanilide
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Molecular Weight

167.23 g/mol
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CAS No.

1126-81-4
Record name 4-Acetamidothiophenol
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Record name 4-Acetamidothiophenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidothiophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol, also known as 4'-mercaptoacetanilide, is an organic compound featuring a thiophenol core with an acetamido group at the para position.[] This molecule is of significant interest in medicinal chemistry and materials science due to the combined reactivity of its thiol and acetamido functional groups.[2] It serves as a versatile precursor in the synthesis of various organic compounds and has been investigated for its potential biological activities, including antioxidant properties and its role in the study of aniline derivatives' mutagenic and analgesic effects.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a yellow powder at room temperature and is known to be soluble in organic solvents.[][2] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉NOS[2]
Molecular Weight 167.23 g/mol [4]
Melting Point 150-153 °C[3][4]
Boiling Point (Predicted) 367.1 ± 25.0 °C[3]
pKa (Predicted) 6.73 ± 0.10[3]
Appearance Yellow powder[]
Solubility Soluble in organic solvents[2]

Structure and Identification:

IdentifierValueReference(s)
SMILES CC(=O)NC1=CC=C(C=C1)S[4]
InChI InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)[5]
InChIKey AYEQJLOHMLYKAV-UHFFFAOYSA-N[5]
CAS Number 1126-81-4[6]

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a thiol (-SH) group and an acetamido (-NHCOCH₃) group in a para arrangement. This substitution pattern is crucial for its chemical reactivity and biological interactions.

Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide cited methodologies for these procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4-aminothiophenol. A plausible experimental protocol is as follows:

Materials:

  • 4-Aminothiophenol

  • Acetic anhydride

  • Pyridine (as a catalyst)

  • Dichloromethane (as a solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-aminothiophenol in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up A 4-Aminothiophenol E Dissolve 4-Aminothiophenol in Dichloromethane A->E B Acetic Anhydride H Add Acetic Anhydride (dropwise) B->H C Pyridine (catalyst) F Add Pyridine C->F D Dichloromethane (solvent) D->E E->F G Cool in Ice Bath F->G G->H I Warm to RT & Stir H->I J Monitor by TLC I->J K Wash with 1M HCl J->K Reaction Complete L Wash with sat. NaHCO3 K->L M Wash with Brine L->M N Dry with MgSO4 M->N O Filter & Concentrate N->O P Crude this compound O->P

Synthetic workflow for this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for effective recrystallization. A common solvent system for compounds with similar polarity is a mixture of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Heat the solution gently on a hot plate to ensure complete dissolution.

  • Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

G A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Add Hot Water (until turbid) B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Crystals G->H I Pure this compound H->I G cluster_antioxidant Antioxidant Mechanism cluster_receptor Receptor Interaction A This compound (Thiol Group) D Thiyl Radical A->D H Atom Donation B Free Radical (e.g., ROS) C Neutralized Radical B->C Radical Scavenging E Disulfide D->E Dimerization F This compound G 5-HT Receptor F->G Binds to H Inhibition of Receptor Activity G->H Leads to I Modulation of Downstream Signaling Pathway H->I J Physiological Effect I->J

References

Synthesis and Purification of 4-Acetamidothiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Acetamidothiophenol, a key intermediate in various chemical and pharmaceutical applications.

Introduction

This compound, also known as N-(4-mercaptophenyl)acetamide, is an organic compound featuring a thiol group and an acetamido group attached to a benzene ring in a para orientation. Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This document outlines the primary synthetic routes, purification methodologies, and analytical characterization of this compound.

Synthetic Methodologies

Two principal synthetic pathways for the preparation of this compound are presented below.

Synthesis via Acetylation of 4-Aminothiophenol

A common and direct method for the synthesis of this compound is the acetylation of 4-aminothiophenol. This reaction can be effectively carried out using acetic anhydride or acetyl chloride as the acetylating agent.

Experimental Protocol:

  • Materials: 4-aminothiophenol, acetic anhydride, an appropriate solvent (e.g., glacial acetic acid, tetrahydrofuran, or water), and a base (e.g., sodium acetate or pyridine, if necessary).

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminothiophenol in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the crude this compound by vacuum filtration and wash with cold water.

    • Dry the crude product before proceeding to purification.

Synthesis from 4-Nitroaniline (Multi-step)

An alternative route involves a multi-step synthesis starting from 4-nitroaniline. This pathway includes the protection of the amine group by acetylation, followed by reduction of the nitro group and subsequent introduction of the thiol functionality. A more direct variation starts from the readily available acetanilide.

Experimental Protocol (Starting from Acetanilide):

  • Nitration of Acetanilide to 4-Nitroacetanilide:

    • Dissolve acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.

    • After the addition, allow the reaction to proceed at room temperature.

    • Pour the reaction mixture onto ice to precipitate the 4-nitroacetanilide.

    • Filter, wash with cold water, and dry the product.

  • Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline:

    • Reflux the 4-nitroacetanilide with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium hydroxide) to precipitate the 4-nitroaniline.

    • Filter, wash with water, and dry the product.

  • Conversion of 4-Nitroaniline to this compound: This step typically involves the reduction of the nitro group to an amine, diazotization, and subsequent reaction with a sulfur-containing nucleophile. Due to the complexity and potential hazards associated with diazotization reactions, the direct acetylation of 4-aminothiophenol is the more commonly employed and recommended route.

Purification

Recrystallization is the most effective method for the purification of solid this compound. The choice of solvent is crucial for achieving high purity and yield.

Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for this compound include ethanol, methanol, water, or a mixture of solvents like ethanol-water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be briefly heated.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals of this compound. The melting point of the purified compound should be sharp and consistent with the literature value.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₈H₉NOS
Molecular Weight 167.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 150-153 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amide proton, the methyl protons of the acetyl group, and the thiol proton. The aromatic protons will typically appear as a set of doublets in the range of 7.2-7.6 ppm. The amide proton (NH) will be a singlet around 9.8 ppm, the methyl protons (CH₃) will be a singlet around 2.1 ppm, and the thiol proton (SH) will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acetamido group will be observed downfield (around 168 ppm). The aromatic carbons will appear in the region of 120-140 ppm. The methyl carbon will be seen upfield (around 24 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands are expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), the S-H stretch of the thiol (a weak band around 2550 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 167. A significant fragment ion is often observed at m/z = 125, corresponding to the loss of the acetyl group (CH₂=C=O).

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (4-Aminothiophenol) Reaction Acetylation (Acetic Anhydride) Start->Reaction Quenching Precipitation (Addition to Water) Reaction->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Crude Crude Product Filtration1->Crude Dissolution Dissolution in Hot Solvent Crude->Dissolution Recrystallization HotFiltration Hot Filtration (Remove Impurities) Dissolution->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Pure Pure Product (this compound) Filtration2->Pure

Spectroscopic Profile of 4-Acetamidothiophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Acetamidothiophenol (also known as N-(4-mercaptophenyl)acetamide), a crucial molecule in various research and development applications, including drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HN-H (amide)
~7.4Multiplet4HAr-H
~3.4Singlet1HS-H
~2.1Singlet3HCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
~168C=O (amide)
~138Ar-C
~133Ar-C
~128Ar-C
~121Ar-C
~24CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3300N-H stretch
~3100-3000Aromatic C-H stretch
~2550S-H stretch
~1660C=O stretch (Amide I)
~1590, 1490Aromatic C=C stretch
~1540N-H bend (Amide II)
~830para-disubstituted C-H bend
Mass Spectrometry (MS)
m/zInterpretation
167[M]⁺ (Molecular ion)[1][2]
125[M - C₂H₂O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2 seconds were used, with spectra averaged over 1024 scans. Proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

  • Ionization and Analysis: The gaseous molecules were bombarded with a beam of 70 eV electrons to induce ionization and fragmentation. The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

Visualizations

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis.

References

An In-depth Technical Guide to 4-Acetamidothiophenol (CAS: 1126-81-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 4-Acetamidothiophenol

This compound, with the CAS number 1126-81-4, is an organic compound that holds significant interest for researchers, scientists, and professionals in drug development.[1] Structurally, it is a thiophenol derivative characterized by an acetamido group at the para position relative to the thiol group. This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. The presence of the thiol group allows for the formation of disulfide bonds and participation in redox reactions, while the acetamido group influences its electronic properties and potential biological interactions.[1]

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling information, detailed experimental protocols for its synthesis and potential applications, and insights into its possible mechanisms of action.

Core Properties and Data

The fundamental physicochemical and safety data for this compound are summarized in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
CAS Number 1126-81-4[1][2][3][4]
Molecular Formula C₈H₉NOS[1][2]
Molecular Weight 167.23 g/mol [2][4]
Appearance White to yellow to green powder to crystalline solid
Melting Point 150-153 °C (lit.)[2]
Boiling Point 367.1 °C at 760 mmHg[5]
Density 1.237 g/cm³[5]
Solubility Soluble in organic solvents.[1]
SMILES CC(=O)NC1=CC=C(S)C=C1[2][4]
InChI InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)[2][4]
InChIKey AYEQJLOHMLYKAV-UHFFFAOYSA-N[2][4]
Safety and Handling Information
Hazard CategoryGHS Classification and Precautionary StatementsReference
Pictograms GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed methodologies for the synthesis and potential biological evaluation of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4-aminothiophenol.

Materials:

  • 4-Aminothiophenol

  • Acetic anhydride

  • Pyridine

  • Hexane

  • Hydrochloric acid (1 N)

  • Chloroform

  • Thionyl chloride

  • Toluene

Procedure:

This synthesis is a two-step process involving the formation of an acyl chloride followed by reaction with N-(4'-hydroxyphenyl)acetamide, which is a related compound. A more direct synthesis involves the acetylation of 4-aminothiophenol.

  • Step 1: Acetylation of 4-aminothiophenol.

    • Dissolve 4-aminothiophenol in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.

    • Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the product can be isolated by precipitation or extraction.

    • The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol.

  • Alternative procedure mentioned in literature for a related compound:

    • Dissolve 5-p-toluyl-1'-methyl-pyrol-acetic acid in chloroform and add thionyl chloride. Reflux for 24 hours to form the acyl chloride.[6]

    • Dissolve the resulting acyl chloride in hexane and slowly add a solution of N-(4'-hydroxyphenyl) acetamide in pyridine.[6]

    • Stir the mixture at room temperature for 24 hours.[6]

    • Acidify with 1 N HCl to precipitate the product.[6]

    • Collect the product by filtration and wash with hexane.[6]

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.[7]

Animals:

  • Male ICR mice (23 ± 3 g)[2]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Acetic acid solution (0.5% - 1% in distilled water)[2][7]

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[3]

Procedure:

  • Fast the mice for a suitable period (e.g., 24 hours) before the experiment, with free access to water.

  • Divide the animals into groups (n=5-10 per group): a control group (vehicle), a standard drug group, and one or more test groups receiving different doses of this compound (e.g., 100 mg/kg, administered orally).[2][3]

  • Administer the vehicle, standard drug, or test compound orally (PO).[2]

  • After a set time (e.g., 60 minutes), administer the acetic acid solution intraperitoneally (IP) at a volume of 10-20 mL/kg.[2][7]

  • Immediately place each mouse in an individual observation chamber.

  • Record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a defined period, typically 5 to 20 minutes, starting 5 minutes after the acetic acid injection.[2][7]

  • Calculate the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[2]

In Vivo Hypotensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the potential hypotensive effects of a test compound in a relevant animal model of hypertension.[8][9]

Animals:

  • Spontaneously Hypertensive Rats (SHR), e.g., 10-15 weeks old.[8][10]

Materials:

  • This compound or its derivatives

  • Vehicle for administration

  • Standard antihypertensive drug (e.g., an angiotensin II receptor antagonist like TCV-116)[8]

  • Blood pressure measurement system (e.g., tail-cuff method)[9][10]

Procedure:

  • Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedure to minimize stress-induced variations.

  • Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the this compound derivative.

  • Administer the compounds orally or via another appropriate route. For chronic studies, this may be done daily for a period of several weeks.[8][9]

  • Measure systolic and diastolic blood pressure at predetermined time points after administration (e.g., 1, 2, 4, 8, and 12 hours post-dose for acute studies).[10]

  • For chronic studies, blood pressure can be measured at regular intervals (e.g., weekly).

  • At the end of the study, blood samples may be collected to measure plasma renin, angiotensin, and aldosterone levels to investigate the mechanism of action.[8]

  • Analyze the data to determine the effect of the test compound on blood pressure compared to the control and standard groups.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its derivatives may be attributed to their interaction with specific signaling pathways.

Inhibition of 5-Hydroxytryptamine (Serotonin) Receptors

Some evidence suggests that this compound may act as an antagonist at 5-hydroxytryptamine (5-HT) receptors.[1] 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems.[5][11] They are involved in a wide range of physiological and pathological processes, including pain, inflammation, and mood regulation.[5] Antagonism of specific 5-HT receptor subtypes, such as 5-HT3, is a known mechanism for antiemetic and analgesic drugs.[12][13]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds IonChannel Ion Channel Receptor->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Na+/K+ influx Signal Signal Transduction Depolarization->Signal AATP This compound AATP->Receptor Blocks G cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids Phospholipase Phospholipase A2 Phospholipids->Phospholipase AA Arachidonic Acid Phospholipase->AA Releases COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate AATP This compound AATP->COX Potential Inhibition

References

4-Acetamidothiophenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetamidothiophenol, a versatile building block in medicinal chemistry and materials science.

Introduction

This compound, also known as N-(4-mercaptophenyl)acetamide, is an organosulfur compound that has garnered significant interest within the scientific community. Its unique bifunctional nature, possessing both a thiol and an acetamido group on a benzene ring, makes it a valuable precursor and intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its synthesis and application, and its role in various research and development fields, particularly in drug discovery and materials science.

Core Molecular and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the thiol group imparts it with the characteristic reactivity of thiols, including the formation of thioethers, disulfides, and its use in surface functionalization, notably with gold nanoparticles. The acetamido group influences its solubility and provides a site for further chemical modification.

PropertyValueReferences
Chemical Formula C₈H₉NOS[1]
Molecular Weight 167.23 g/mol
Appearance Powder
Melting Point 150-153 °C
Storage Temperature 2-8°C
CAS Number 1126-81-4

Spectroscopic Data

Definitive identification of this compound can be achieved through various spectroscopic methods.

Spectroscopy Key Features
¹H NMR Signals corresponding to the acetyl methyl protons, aromatic protons, and the thiol proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon.
Infrared (IR) Characteristic absorptions for N-H stretching, C=O stretching (amide I), and S-H stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the acetylation of 4-aminothiophenol.

Materials:

  • 4-Aminothiophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminothiophenol in dichloromethane in a round-bottom flask.

  • Add a slight excess of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.[2]

  • If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.[2]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.[2]

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.[2]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.[2]

  • Dry the crystals in a vacuum oven.

Applications in Research and Development

The versatile chemical nature of this compound has led to its use in several key areas of scientific research.

Precursor for Benzothiazole Synthesis

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.[3] this compound can serve as a precursor for the synthesis of substituted benzothiazoles through cyclization reactions.[4][5]

Experimental Example: Synthesis of a 2-Substituted Benzothiazole

This protocol describes a general method for the condensation of this compound with an aldehyde to form a benzothiazole derivative.

Materials:

  • This compound

  • An appropriate aldehyde

  • A suitable solvent (e.g., ethanol, dimethyl sulfoxide)

  • An oxidizing agent (e.g., air, hydrogen peroxide) or a catalyst (e.g., an acid or base) depending on the specific reaction conditions.

Procedure:

  • Dissolve this compound and a slight molar excess of the aldehyde in the chosen solvent in a round-bottom flask.

  • Add the catalyst or initiator for the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Benzothiazole_Synthesis Thiophenol This compound Intermediate Thio-hemiaminal Intermediate Thiophenol->Intermediate Reaction Aldehyde Aldehyde Aldehyde->Intermediate Benzothiazole 2-Substituted Benzothiazole Intermediate->Benzothiazole Cyclization & Oxidation Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Synthesis Chemical Synthesis HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen Hit Identification Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Selection Building_Block This compound (Building Block) Synthesis Synthesis of Analogues Building_Block->Synthesis Synthesis->Lead_Gen Library Generation

References

An In-depth Technical Guide to 4-Acetamidothiophenol: Health and Safety for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-Acetamidothiophenol (CAS No. 1126-81-4), a compound utilized in the study of aniline derivatives for their potential mutagenic and analgesic activities.[][2] This document outlines the key chemical and physical properties, toxicological data, handling and storage procedures, and relevant experimental protocols for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as 4'-Mercaptoacetanilide, is a thiol-containing organic compound.[3] Its properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NOS[4]
Molecular Weight 167.23 g/mol
Appearance Yellow powder[]
Melting Point 150-153 °C[4]
Storage Temperature 2-8°C
Solubility Soluble in organic solvents.[3]

Health and Safety Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this compound.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Precautionary Statements and Personal Protective Equipment (PPE)

The following precautionary statements should be strictly followed. For a full list of P-codes, refer to the safety data sheet.

CategoryP-Code(s)Description
Prevention P261, P264, P271, P280Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
Response P302+P352, P305+P351+P338IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

General Synthesis of Anilide Derivatives

The synthesis of this compound would likely involve the acetylation of an aminothiophenol precursor. A representative procedure for the acetylation of an aniline derivative is the synthesis of acetaminophen from p-aminophenol, which can serve as a model.[5]

Materials:

  • 4-Aminothiophenol (starting material)

  • Acetic anhydride

  • Appropriate solvent (e.g., water, acetic acid)

  • Heating and stirring apparatus

  • Recrystallization solvent

  • Filtration apparatus

Procedure:

  • Dissolve the 4-aminothiophenol in a suitable solvent in a reaction flask.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the crude product.

  • Collect the crude this compound by vacuum filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the final, pure compound.[5]

Mutagenicity Assessment: Ames Test (General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[6]

Materials:

  • Histidine-dependent strains of Salmonella typhimurium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Prepare a dilution series of the test compound.

  • In separate test tubes, combine the bacterial strain, the test compound at a specific concentration, and either the S9 mix or a buffer (for tests with and without metabolic activation).

  • Pre-incubate the mixtures at 37°C with shaking.

  • After incubation, mix the contents of each tube with molten top agar and pour onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8][9]

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test (General Protocol)

This is a common in vivo method to screen for analgesic activity.[10]

Materials:

  • Test animals (e.g., Swiss albino mice)

  • Test compound (this compound) suspended in a suitable vehicle

  • Standard analgesic drug (e.g., Nimesulide)

  • 0.6% acetic acid solution

Procedure:

  • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of this compound).

  • Administer the vehicle, standard drug, or test compound to the respective groups (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing (a response indicative of pain).

  • Observe and count the number of writhes for each animal over a specific time period (e.g., 20 minutes).

  • Calculate the percentage of protection from writhing for the standard and test groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[11][12][13]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate a general synthesis workflow for anilide derivatives and a typical workflow for assessing the mutagenic potential of a chemical compound.

G General Synthesis Workflow for Anilide Derivatives start Start: 4-Aminothiophenol (Starting Material) dissolve Dissolve in Solvent start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat under Reflux add_reagent->react cool Cool to Induce Crystallization react->cool filter Vacuum Filtration cool->filter purify Recrystallization filter->purify end_product End: Pure this compound purify->end_product

Caption: General synthesis workflow for anilide derivatives.

G Mutagenicity Assessment Workflow (Ames Test) start Start: Test Compound (this compound) prep_dilutions Prepare Dilution Series start->prep_dilutions mix Combine with Bacterial Strain and S9 Mix/Buffer prep_dilutions->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate plate Plate on Minimal Glucose Agar pre_incubate->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Control count->analyze result Result: Mutagenic or Non-mutagenic analyze->result

Caption: Mutagenicity assessment workflow using the Ames test.

References

Commercial Suppliers of High-Purity 4-Acetamidothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 4-Acetamidothiophenol, a critical reagent in various research and development applications, including the formation of self-assembled monolayers (SAMs) for biosensors and the functionalization of nanoparticles. This document outlines key quantitative data from various suppliers, details relevant experimental protocols, and illustrates associated biological pathways.

High-Purity this compound Supplier Overview

The availability of high-purity this compound is crucial for reproducible and reliable experimental outcomes. The following table summarizes the offerings from several commercial suppliers, highlighting purity levels, and other key specifications.

SupplierStated PurityCAS NumberMolecular FormulaAdditional Information
Sigma-Aldrich (Merck) ≥90%1126-81-4C₈H₉NOSProduct number A8201.[1] Also known as 4'-Mercaptoacetanilide.
Shaanxi Dideu Medichem Co. Ltd. (via ChemicalBook) 98.0%[2]1126-81-4[2]C₈H₉NOS[2]-
CymitQuimica 97%, 95%1126-81-4C₈H₉NOSOffers multiple purity grades.
BOC Sciences 98%1126-81-4C₈H₉NOSStates the product is a yellow powder.
Amerigo Scientific ≥90%1126-81-4C₈H₉NOS-

Experimental Protocols

This compound is widely utilized in surface chemistry and nanotechnology. Below are detailed methodologies for its application in forming self-assembled monolayers on gold surfaces and for the functionalization of nanoparticles.

Preparation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol, adapted from a general procedure provided by Sigma-Aldrich, describes the formation of a this compound monolayer on a gold surface.

Materials:

  • Gold-coated substrates

  • This compound

  • 200 proof ethanol

  • Container for thiol solution (e.g., glass vial)

  • Tweezers

  • Dry nitrogen gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for cleaning (use with extreme caution)

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. For rigorous cleaning, immerse the substrate in piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of dry nitrogen.

  • Thiol Solution Preparation: Prepare a dilute solution of this compound in 200 proof ethanol. A typical concentration is 1-10 mM.

  • Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidation, it is recommended to perform this step in an inert atmosphere by, for example, backfilling the container with dry nitrogen.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the substrate again under a stream of dry nitrogen.

  • Storage: Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Functionalization of Nanoparticles with this compound

This protocol provides a general framework for the functionalization of nanoparticles (e.g., gold or iron oxide nanoparticles) with this compound. The thiol group of this compound can readily bind to the surface of certain nanoparticles.

Materials:

  • Nanoparticle suspension (e.g., gold nanoparticles in citrate buffer)

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Nanoparticle Preparation: If the nanoparticles are not in a suitable buffer, they should be transferred to the desired reaction buffer using centrifugation and resuspension.

  • Thiol Solution Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., ethanol or DMSO).

  • Functionalization Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to nanoparticles will need to be optimized depending on the nanoparticle size and concentration.

  • Incubation: Incubate the reaction mixture for several hours (e.g., 2-24 hours) at room temperature with gentle mixing to facilitate the binding of the thiol to the nanoparticle surface.

  • Purification: Purify the functionalized nanoparticles to remove excess this compound. This is typically achieved by repeated cycles of centrifugation and resuspension in fresh buffer.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful functionalization and assess the stability and size distribution of the nanoparticles.

Logical and Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for procuring and utilizing high-purity this compound and a relevant biological signaling pathway.

cluster_procurement Procurement Workflow cluster_application Application Workflow Define Requirements Define Requirements Supplier Identification Supplier Identification Define Requirements->Supplier Identification Purity, Quantity Data Comparison Data Comparison Supplier Identification->Data Comparison Vendor Specs Supplier Selection Supplier Selection Data Comparison->Supplier Selection Optimal Choice Procurement Procurement Supplier Selection->Procurement Material Preparation Material Preparation Procurement->Material Preparation Experimental Protocol Experimental Protocol Material Preparation->Experimental Protocol Characterization Characterization Experimental Protocol->Characterization Data Analysis Data Analysis Characterization->Data Analysis TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-kB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

References

Crystal Structure of N-(4-sulfanylphenyl)acetamide: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The specific crystal structure for N-(4-sulfanylphenyl)acetamide, also known as 4'-mercaptoacetanilide, is not publicly available in surveyed crystallographic databases and peer-reviewed literature. While extensive searches have been conducted, detailed single-crystal X-ray diffraction data, which is essential for a comprehensive structural analysis, could not be located.

This guide, therefore, addresses the available information on closely related structures and outlines the necessary experimental protocols for determining the crystal structure of the title compound. This information can serve as a valuable reference for researchers seeking to characterize N-(4-sulfanylphenyl)acetamide and similar molecules.

Table 1: Summary of Crystal Data for Structurally Related Compounds

To provide a comparative context, the following table summarizes crystallographic data for analogous compounds where the sulfanyl group is replaced by a sulfamoyl or a substituted sulfamoyl group. This data highlights how modifications to the sulfur-containing functional group can influence the crystal packing and unit cell dimensions.

ParameterN-(4-sulfamoylphenyl)acetamide[1][2]N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide[3]
Chemical Formula C₈H₁₀N₂O₃SC₁₅H₁₆N₂O₃S
Molecular Weight 214.24 g/mol 304.37 g/mol
Crystal System TetragonalTriclinic
Space Group P4₂₁cP-1
a (Å) 15.2631 (4)8.2224 (3)
b (Å) 15.2631 (4)8.3878 (3)
c (Å) 8.0571 (4)13.0796 (5)
α (°) 9071.482 (2)
β (°) 9075.749 (2)
γ (°) 9061.265 (1)
Volume (ų) 1877.00 (11)745.27 (5)
Z 82
Temperature (K) 100293
Radiation Mo KαMo Kα

Experimental Protocols

The following sections detail the standard methodologies required for the synthesis, crystallization, and structural determination of N-(4-sulfanylphenyl)acetamide. These protocols are based on established chemical and crystallographic techniques.

Synthesis of N-(4-sulfanylphenyl)acetamide

A potential synthetic route to N-(4-sulfanylphenyl)acetamide involves the reduction of a precursor such as 4-acetamidobenzenesulfonyl chloride or a related sulfonic acid derivative. A generalized workflow for such a synthesis is presented below.

cluster_synthesis Synthesis Workflow start Starting Material (e.g., 4-Acetamidobenzenesulfonyl chloride) reduction Reduction (e.g., with Zn/HCl or LiAlH4) start->reduction Reducing Agent workup Aqueous Work-up and Extraction reduction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product N-(4-sulfanylphenyl)acetamide purification->product

Caption: A generalized workflow for the synthesis of N-(4-sulfanylphenyl)acetamide.

Detailed Protocol:

  • Reduction: The starting material, 4-acetamidobenzenesulfonyl chloride, would be dissolved in a suitable solvent (e.g., tetrahydrofuran or diethyl ether). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a mixture of zinc dust and hydrochloric acid, is then carefully added while maintaining a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Quenching and Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of water or an acidic solution to neutralize the excess reducing agent. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure N-(4-sulfanylphenyl)acetamide.

Single-Crystal Growth

Growing X-ray quality single crystals is a critical step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

cluster_xray Crystallographic Workflow crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection data_reduction Data Reduction (Integration, Scaling, Absorption Correction) data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation and Analysis (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The unit cell parameters are determined, and the intensity data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform an absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Concluding Remarks

While the definitive crystal structure of N-(4-sulfanylphenyl)acetamide remains to be determined, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis. The comparative data from related sulfonamide structures offer a valuable starting point for understanding the potential solid-state conformation and packing of this compound. The detailed experimental protocols are intended to facilitate future research in this area, which could be of significant interest to the fields of medicinal chemistry and materials science.

References

Electrochemical Behavior of 4-Acetamidothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol (4-ATP) is a thiol-containing organic compound with significant potential in various scientific and biomedical fields. Its unique structure, featuring a thiol group amenable to forming self-assembled monolayers (SAMs) on noble metal surfaces and an acetamido group, makes it a molecule of interest for applications ranging from drug delivery and biosensing to materials science. Understanding the electrochemical behavior of 4-ATP is paramount to harnessing its full potential. This technical guide provides an in-depth analysis of the electrochemical properties of 4-ATP, detailed experimental protocols, and a summary of key quantitative data.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the redox activity of its thiol group (-SH). This group can undergo oxidation to form a disulfide bond (-S-S-), a reversible process that is central to many of its applications.

Electrochemical Oxidation and Reduction

The principal electrochemical reaction of 4-ATP involves the oxidation of the thiol group to form a disulfide, 4,4'-diacetamidodiphenyldisulfide. This is a quasi-reversible process that can be readily observed using techniques such as cyclic voltammetry. The reaction can be represented as:

2 CH₃CONHC₆H₄SH ⇌ (CH₃CONHC₆H₄S)₂ + 2H⁺ + 2e⁻

The formal potential of this redox couple is influenced by the pH of the electrolyte solution.

Influence of pH

The electrochemical behavior of 4-ATP is pH-dependent. The oxidation potential of the thiol group generally decreases as the pH increases, indicating that the oxidation is more favorable in alkaline conditions. This is due to the deprotonation of the thiol group to the more easily oxidizable thiolate anion. The relationship between the peak potential and pH can provide insights into the number of protons and electrons involved in the reaction mechanism.

Influence of Electrode Material

The choice of electrode material significantly impacts the electrochemical response of 4-ATP. Gold (Au) electrodes are commonly used due to the strong affinity of sulfur for gold, leading to the spontaneous formation of well-ordered self-assembled monolayers (SAMs). This immobilization facilitates the study of the interfacial electron transfer properties of 4-ATP. Other electrode materials, such as glassy carbon (GC) and platinum (Pt), can also be used, but the nature of the interaction between 4-ATP and the electrode surface will differ, affecting the observed voltammetric behavior.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical electrochemical parameters that would be determined in its analysis, based on the behavior of similar thiol-containing compounds and acetaminophen.

ParameterTypical Value/RangeConditions
Anodic Peak Potential (Epa) +0.2 to +0.6 V (vs. Ag/AgCl)pH-dependent, electrode-dependent
Cathodic Peak Potential (Epc) -0.1 to +0.3 V (vs. Ag/AgCl)pH-dependent, electrode-dependent
Formal Potential (E°') +0.05 to +0.45 V (vs. Ag/AgCl)pH-dependent, electrode-dependent
Number of Electrons (n) 1 (per molecule)
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sDependent on solvent and temperature
Heterogeneous Electron Transfer Rate Constant (k⁰) 10⁻³ to 10⁻⁵ cm/sDependent on electrode and SAM quality
Tafel Slope (b) 60-120 mV/decadeFor irreversible processes
Charge Transfer Resistance (Rct) of SAM 10³ to 10⁶ Ω·cm²Dependent on SAM packing and thickness

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to investigate the redox behavior of 4-ATP.

Objective: To determine the redox potentials and study the reversibility of the thiol/disulfide couple.

Materials:

  • Working Electrode: Gold disk electrode (for SAM formation) or Glassy Carbon electrode.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, 9.0) containing a supporting electrolyte (e.g., 0.1 M KCl).

  • This compound solution (e.g., 1 mM in ethanol for SAM formation or directly in the electrolyte for bulk studies).

Procedure:

  • Electrode Preparation:

    • Gold Electrode: Polish the electrode with alumina slurry, sonicate in ethanol and then deionized water, and finally electrochemically clean by cycling in 0.5 M H₂SO₄. For SAM formation, immerse the clean electrode in a 1 mM solution of 4-ATP in ethanol for several hours.

    • Glassy Carbon Electrode: Polish with alumina slurry, sonicate in deionized water and ethanol.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the chosen working electrode, reference electrode, and counter electrode in the electrolyte solution.

  • Deoxygenation: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window (e.g., -0.4 V to +1.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • To study the effect of scan rate, vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and record the corresponding voltammograms.

Data Analysis:

  • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

  • Calculate the formal potential (E°') as (Epa + Epc) / 2.

  • Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the reaction.

  • Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled (linear relationship for soluble species) or adsorption-controlled (linear relationship between ip and ν).[1]

Electrochemical Impedance Spectroscopy (EIS) of 4-ATP SAMs

EIS is a powerful technique to probe the properties of 4-ATP self-assembled monolayers on an electrode surface.

Objective: To determine the charge transfer resistance and capacitance of the 4-ATP SAM.

Materials:

  • Same as for Cyclic Voltammetry, with a gold electrode modified with a 4-ATP SAM.

  • Electrolyte containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

Procedure:

  • Prepare the 4-ATP modified gold electrode as described in the CV protocol.

  • Set up the three-electrode cell with the modified working electrode in the electrolyte containing the redox probe.

  • EIS Measurement:

    • Apply a DC potential equal to the formal potential of the redox probe.

    • Apply a small amplitude AC potential (e.g., 10 mV).

    • Scan a frequency range (e.g., from 100 kHz to 0.1 Hz).

    • Record the impedance data.

Data Analysis:

  • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

  • Model the data using an equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a well-packed, insulating monolayer.[2]

Visualizations

Electrochemical Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis polish Polish Electrode clean Clean & Sonicate polish->clean modify Modify with 4-ATP (SAM) clean->modify assemble Assemble 3-Electrode Cell modify->assemble deoxygenate Deoxygenate Electrolyte assemble->deoxygenate cv Cyclic Voltammetry deoxygenate->cv eis Electrochemical Impedance Spectroscopy deoxygenate->eis cv_analysis Determine Potentials, Currents, Reversibility cv->cv_analysis eis_analysis Model with Equivalent Circuit (Rct, Cdl) eis->eis_analysis

Caption: General workflow for electrochemical analysis of this compound.

Proposed Electrochemical Oxidation Pathway

oxidation_pathway ATP This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) ATP->Thiolate -H⁺ (pH dependent) Radical Thiyl Radical (R-S•) Thiolate->Radical -e⁻ (Oxidation) Disulfide Disulfide (R-S-S-R) Radical->Disulfide + R-S• (Dimerization)

Caption: Proposed pathway for the electrochemical oxidation of this compound.

Conclusion

This technical guide provides a foundational understanding of the electrochemical behavior of this compound. The redox activity of the thiol group, its pH-dependent nature, and its ability to form stable self-assembled monolayers on gold surfaces are key characteristics that underpin its utility in various applications. The provided experimental protocols for cyclic voltammetry and electrochemical impedance spectroscopy serve as a starting point for researchers to probe the intricate electrochemical properties of this versatile molecule. Further research to populate the quantitative data table with specific experimental values under various conditions will be invaluable for the continued development of technologies based on this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Acetamidothiophenol Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Acetamidothiophenol (4-ATP) for the formation of self-assembled monolayers (SAMs) on gold surfaces. This document details the properties, applications, and stability of 4-ATP SAMs, along with detailed protocols for their preparation and characterization.

Introduction to this compound SAMs

This compound is an aromatic thiol that readily forms well-ordered self-assembled monolayers on gold substrates. The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable, semi-covalent gold-thiolate bond. The molecule's rigid phenyl ring contributes to the formation of a densely packed and stable monolayer. The terminal acetamido group (-NHCOCH₃) presents a chemically distinct surface that is useful in a variety of applications, including biosensing, fundamental surface science, and as a platform for further chemical modifications. The acetamido group offers a unique combination of hydrogen bonding capabilities and chemical stability, making it an interesting alternative to more commonly used functional groups like -NH₂, -COOH, and -OH.

Application Notes

Key Properties and Advantages
  • Well-Defined Surface Chemistry: The acetamido group provides a surface with controlled chemical properties, distinct from amino or carboxylic acid-terminated SAMs. This is particularly useful for studying specific molecular interactions.

  • Stability: Aromatic thiol SAMs, including those from 4-ATP, generally exhibit good thermal and electrochemical stability. However, like all thiol-on-gold SAMs, they can be susceptible to oxidation over long periods or under harsh conditions[1].

  • Versatile for Further Functionalization: While stable, the acetamido group can be hydrolyzed under certain conditions to yield an amine-terminated surface, providing a route for subsequent covalent modification.

  • Biocompatibility: The amide functionality is prevalent in biological systems (e.g., peptide bonds), making 4-ATP SAMs a relevant surface for studying biomolecular interactions.

Primary Applications
  • Biosensing and Immunoassays:

    • Low Non-Specific Binding: The neutral, hydrophilic nature of the acetamido group can help to reduce the non-specific adsorption of proteins and other biomolecules compared to charged or more hydrophobic surfaces. This makes 4-ATP SAMs suitable as a background or control surface in biosensor development[2].

    • Platform for Biomolecule Immobilization: Following hydrolysis to an amine, the surface can be used for the covalent attachment of proteins, antibodies, or nucleic acids using standard crosslinking chemistries (e.g., EDC/NHS coupling to carboxyl groups on the biomolecule)[2].

  • Drug Development and Screening:

    • Studying Drug-Surface Interactions: 4-ATP SAMs can mimic a peptide-like surface, providing a simplified model system to study the interaction of small molecule drugs with protein-like chemical functionalities.

    • Controlled Drug Release: While not intrinsically a drug delivery vehicle, functionalized 4-ATP SAMs on gold nanoparticles could be explored for triggered-release systems. For instance, the surface could be modified with a linker that is cleaved by a specific enzyme or change in pH to release a payload.

  • Electrochemistry:

    • Modified Electrodes: 4-ATP SAMs create a well-defined interface that can alter the electrochemical properties of a gold electrode. They can act as a barrier to electron transfer for certain redox probes, a property that is useful in electrochemical sensing applications where binding events at the surface disrupt this barrier[3].

    • Electrochemical Stability Studies: The stability of 4-ATP SAMs can be investigated using techniques like reductive desorption, which provides insights into the molecule-surface interaction and monolayer integrity[1][4].

Quantitative Data Summary

A note on the available data: While this compound is used for the formation of SAMs, specific quantitative characterization data is not abundant in the literature. The following tables provide representative data from closely related aromatic thiols and general thiol-based SAMs to offer an expected range of values.

Table 1: Surface Characterization of Aromatic Thiol SAMs on Gold
ParameterRepresentative CompoundTypical Value(s)Characterization Method
Water Contact Angle Thiophenol65-75°Contact Angle Goniometry
4-Aminothiophenol50-60°Contact Angle Goniometry
Ellipsometric Thickness Thiophenol~0.7 - 1.0 nmEllipsometry[5][6]
Surface Coverage Alkanethiols4-7 molecules/nm²Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)[7]
Dodecanethiol~75 µC/cm² (desorption charge)Electrochemistry (Reductive Desorption)[4]
Table 2: Electrochemical Properties of Aromatic Thiol SAMs on Gold
ParameterRepresentative CompoundTypical Value(s)Measurement Conditions
Charge Transfer Resistance (Rct) Thiophenol / Modified Peptides1 - 50 kΩ·cm² (highly dependent on SAM quality and redox probe)Electrochemical Impedance Spectroscopy (EIS) in [Fe(CN)₆]³⁻/⁴⁻ solution[3]
Reductive Desorption Peak Potential Alkanethiols (e.g., Dodecanethiol)-0.8 to -1.2 V (vs. Ag/AgCl)Cyclic Voltammetry in alkaline electrolyte (e.g., 0.1 M NaOH)[4]
Table 3: XPS Core Level Binding Energies for Related SAM Components
Element (Orbital)Functional GroupRepresentative Binding Energy (eV)
S (2p₃/₂) Thiolate bonded to Gold (-S-Au)~162.0 eV[8]
N (1s) Amine (-NH₂)~400.0 eV[9]
Amide (-NH-C=O)~400.5 eV[9]
Nitro (-NO₂)~405.5 eV[10]
Au (4f₇/₂) Bulk Gold84.0 eV (often used for calibration)

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require an atomically clean gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Alternatively: 1 M H₂SO₄

  • Absolute Ethanol (200 proof)

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Beakers and tweezers (non-magnetic)

Procedure:

  • Cleaning (Piranha Method - for robust substrates): a. Place gold substrates in a clean glass beaker inside a fume hood. b. Carefully add the H₂SO₄, followed by the slow addition of H₂O₂. The solution will become very hot. c. Immerse the substrates for 10-15 minutes. d. Carefully remove the substrates and rinse extensively with ultrapure water.

  • Cleaning (Electrochemical Method - alternative): a. Use the gold substrate as the working electrode in a three-electrode electrochemical cell with 1 M H₂SO₄. b. Cycle the potential between the onset of gold oxidation and reduction (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) for several cycles until a reproducible cyclic voltammogram is obtained. c. Rinse thoroughly with ultrapure water.

  • Final Rinse and Dry: a. Rinse the cleaned substrates with absolute ethanol. b. Dry the substrates under a gentle stream of nitrogen or argon gas. c. Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of 4-ATP Self-Assembled Monolayers

Materials:

  • This compound (≥90% purity)[5][11]

  • Absolute Ethanol (200 proof)

  • Cleaned gold substrates

  • Airtight glass container (e.g., petri dish with a lid or a vial)

Procedure:

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.67 mg of 4-ATP in 10 mL of absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Assembly: a. Place the freshly cleaned and dried gold substrates in the glass container. b. Pour the 4-ATP solution over the substrates, ensuring they are fully submerged. c. Seal the container to minimize solvent evaporation and contamination. d. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

  • Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with clean tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the SAM-coated substrates under a gentle stream of nitrogen or argon gas. d. Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until characterization or use.

Protocol 3: Characterization of 4-ATP SAMs

A. Contact Angle Goniometry (Wettability):

  • Place a 1-5 µL droplet of ultrapure water on the SAM-coated surface.

  • Measure the static contact angle. A successful 4-ATP SAM should exhibit a moderate contact angle, indicating a surface more hydrophilic than a methyl-terminated SAM but less hydrophilic than a carboxylic acid-terminated SAM.

B. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Chemical State):

  • Mount the SAM-coated substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify the elements present (Au, S, C, N, O).

  • Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and Au 4f regions.

  • Expected Results:

    • S 2p: A peak around 162 eV (S 2p₃/₂) confirms the formation of a gold-thiolate bond[8]. The absence of a peak around 164 eV indicates no unbound thiol.

    • N 1s: A peak around 400.5 eV is characteristic of the amide nitrogen in the acetamido group[9].

    • Au 4f: The signal from the underlying gold substrate will be attenuated by the monolayer.

C. Electrochemical Impedance Spectroscopy (EIS) (Interfacial Properties):

  • Set up a three-electrode cell with the 4-ATP SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Use an electrolyte solution containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a buffered solution (e.g., PBS pH 7.4).

  • Apply a DC potential equal to the formal potential of the redox probe and superimpose a small AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Fit the resulting Nyquist plot to an equivalent circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct). A well-formed 4-ATP SAM will present a significant barrier to the redox probe, resulting in a larger Rct value compared to the bare gold electrode.

Visualizations

SAM_Formation_Workflow start Start: Bare Gold Substrate cleaning Substrate Cleaning (Piranha or Electrochemical) start->cleaning rinsedry1 Rinse & Dry (H₂O, Ethanol, N₂) cleaning->rinsedry1 sam_formation SAM Formation (Immerse in 1 mM 4-ATP in Ethanol for 18-24h) rinsedry1->sam_formation rinsedry2 Rinse & Dry (Ethanol, N₂) sam_formation->rinsedry2 characterization Characterization rinsedry2->characterization end Functionalized Surface Ready for Use characterization->end

Caption: Workflow for 4-ATP SAM formation and characterization.

Biosensor_Functionalization sub Gold Substrate sam 4-ATP SAM Layer SH C₆H₄ NHCOCH₃ sam:p1->sub Au-S Bond hydrolysis Hydrolysis (e.g., acid/base) sam:p3->hydrolysis activated_sam Amine-Terminated SAM SH C₆H₄ NH₂ hydrolysis->activated_sam:p3 coupling EDC/NHS Coupling activated_sam->coupling final_surface Biosensor Surface SH C₆H₄ NH-CO-Antibody coupling->final_surface antibody Antibody Fab Fc antibody->coupling Drug_Delivery_Concept gnp Gold Nanoparticle (GNP) sam 4-ATP SAM gnp->sam forms on linker Enzyme-Cleavable Linker sam->linker functionalized with drug Drug Molecule linker->drug attached to release Drug Release linker->release leads to enzyme Target Enzyme (Stimulus) enzyme->linker cleaves

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine, particularly in drug delivery, diagnostics, and bio-imaging, owing to their unique physicochemical properties. Their biocompatibility, tunable size and shape, and the ease with which their surface can be modified make them ideal candidates for these applications.[1][2] The functionalization of AuNPs with specific ligands is crucial for their stability in biological media and for targeted delivery.

This document provides detailed protocols for the synthesis of gold nanoparticles and their subsequent functionalization with 4-Acetamidothiophenol. This compound is a thiol-containing molecule that can readily form a self-assembled monolayer on the surface of gold nanoparticles through a strong gold-sulfur bond. The acetamido group can be further modified for the attachment of therapeutic agents or targeting moieties, making it a valuable ligand for drug delivery applications.

Data Presentation: Physicochemical Characterization

The following tables summarize typical quantitative data obtained during the synthesis and functionalization of gold nanoparticles. Note: The data presented here is representative of gold nanoparticles functionalized with thiol-containing ligands and should be considered as a reference. Actual values will vary depending on the specific experimental conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Citrate-Stabilized AuNPs20.5 ± 1.20.21
This compound-AuNPs25.8 ± 1.50.25

Table 2: Zeta Potential

SampleZeta Potential (mV)
Citrate-Stabilized AuNPs-35.2 ± 2.1
This compound-AuNPs-25.6 ± 1.8

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Equipment:

  • Heating mantle with magnetic stirrer

  • 250 mL round-bottom flask

  • 10 mL graduated cylinder

  • Magnetic stir bar

  • Condenser

Procedure:

  • Preparation of Gold Solution: Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in DI water in a 250 mL round-bottom flask.

  • Heating: Place the flask on the heating mantle with a magnetic stirrer. Bring the solution to a rolling boil under vigorous stirring.

  • Reduction of Gold: To the boiling solution, rapidly add 4 mL of a 1% (w/v) trisodium citrate dihydrate solution.

  • Color Change: The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or wine color. This indicates the formation of gold nanoparticles.

  • Reaction Completion: Continue boiling the solution for an additional 15-20 minutes to ensure the reaction is complete and the size distribution is narrowed.

  • Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature while still stirring. Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (C₈H₉NOS)

  • Ethanol

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Centrifuge capable of at least 12,000 x g

  • Centrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation of Ligand Solution: Prepare a 1 mM solution of this compound in ethanol.

  • pH Adjustment: Adjust the pH of the citrate-stabilized AuNP solution to approximately 8.5-9.0 using a dilute NaOH solution. This facilitates the deprotonation of the thiol group, promoting its binding to the gold surface.

  • Functionalization Reaction: To 10 mL of the pH-adjusted AuNP solution, add 100 µL of the 1 mM this compound solution. The final concentration of the ligand should be in slight excess.

  • Incubation: Incubate the mixture overnight at room temperature with gentle stirring or shaking to allow for complete ligand exchange.

  • Purification:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.

    • Carefully decant the supernatant, which contains excess ligand and displaced citrate ions.

    • Resuspend the pellet in 10 mL of DI water or PBS by vortexing and brief sonication.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Storage: Store the final this compound functionalized AuNPs at 4°C.

Characterization of Functionalized Nanoparticles

It is essential to characterize the synthesized and functionalized nanoparticles to ensure they meet the desired specifications.

  • UV-Vis Spectroscopy: To confirm the formation and stability of the AuNPs. A characteristic surface plasmon resonance (SPR) peak should be observed around 520 nm for spherical AuNPs of this size. A slight red-shift in the SPR peak after functionalization indicates a change in the dielectric environment around the nanoparticles.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the AuNP core.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution. An increase in hydrodynamic diameter after functionalization is expected.

  • Zeta Potential Analysis: To assess the surface charge of the nanoparticles, which is a key indicator of colloidal stability. A change in zeta potential upon functionalization confirms the modification of the nanoparticle surface.

Visualizations

G cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: Functionalization s1 HAuCl4 Solution s2 Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change (Red) s3->s4 s5 Cooling & Storage s4->s5 f1 Citrate-AuNPs s5->f1 To Functionalization f2 pH Adjustment (8.5-9.0) f1->f2 f3 Add this compound f2->f3 f4 Overnight Incubation f3->f4 f5 Purification (Centrifugation) f4->f5 f6 Final Product f5->f6

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

G cluster_NP Functionalized Gold Nanoparticle cluster_ligand This compound Ligand AuNP Au S S AuNP->S Au-S Bond Benzene Benzene Ring NH NH C_O C=O CH3 CH3

Caption: Structure of a this compound functionalized gold nanoparticle.

G cluster_cellular_env Cellular Environment cluster_cell Cell Cytoplasm NP Functionalized AuNP (with Drug Cargo) Receptor Cell Surface Receptor NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Fusion Drug Released Drug Lysosome->Drug 4. Drug Release (pH-triggered) Target Intracellular Target Drug->Target 5. Therapeutic Action

Caption: Generalized pathway for cellular uptake and drug release of functionalized AuNPs.

References

Application Notes and Protocols: 4-Acetamidothiophenol as a Linker in Biosensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol is a versatile linker molecule widely employed in the fabrication of biosensors, particularly those utilizing gold surfaces as the transducer element. Its thiol group readily forms a stable self-assembled monolayer (SAM) on gold, while the acetamido group provides a protected amine functionality. This protected amine can be later deprotected to expose a primary amine, which serves as a convenient anchor point for the covalent immobilization of various biomolecules, such as enzymes, antibodies, and nucleic acids. This strategy offers a controlled and oriented immobilization of biorecognition elements, which is crucial for the sensitivity, specificity, and stability of the biosensor.

These application notes provide a comprehensive overview of the use of this compound in biosensor development, including detailed experimental protocols, a summary of performance data, and visual representations of the underlying processes.

Data Presentation

The following table summarizes the quantitative performance of various biosensors that utilize a 4-aminothiophenol linker, the active form of this compound after deprotection, for the immobilization of the biorecognition element. This data provides a benchmark for the expected performance of biosensors fabricated using this linker strategy.

Biosensor TypeAnalyteBiorecognition ElementLinkerDetection MethodLinear RangeLimit of Detection (LOD)Reference
AmperometricGlucoseGlucose Oxidase (GOx)4-AminothiophenolElectrochemical1.5 x 10⁻⁶ to 1.3 x 10⁻² M4.5 x 10⁻⁷ M[1]
ColorimetricNitramine Energetic MaterialsN/A (Direct chemical reaction)4-AminothiophenolColorimetricNot specified< 1 µg/mL[2]
SERSMercury (Hg²⁺)N/A (Direct chemical interaction)4-AminothiophenolSurface-Enhanced Raman ScatteringNot specified4.12 x 10⁻⁷ µg/mL[3]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol details the steps for modifying a gold electrode with a this compound SAM.

Materials:

  • Gold-coated substrate (e.g., gold electrode, gold-coated slide)

  • This compound (≥90% purity)

  • Anhydrous ethanol

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Beakers and Petri dishes

  • Tweezers

  • Sonicator

  • Nitrogen drying gun

Procedure:

  • Gold Substrate Cleaning:

    • Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 (v/v) ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Immerse the gold substrate in the Piranha solution for 5-10 minutes.

    • Thoroughly rinse the substrate with DI water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the this compound solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer formation, the container can be purged with nitrogen gas to minimize oxidation.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The modified electrode is now ready for the deprotection step.

Protocol 2: Deprotection of this compound SAM to Expose Amine Groups

This protocol describes the hydrolysis of the acetamido group to yield a 4-aminothiophenol SAM.

Materials:

  • This compound modified gold substrate

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • DI water

  • Ethanol

  • Nitrogen gas

Equipment:

  • Beakers

  • Tweezers

  • Nitrogen drying gun

Procedure:

  • Acid or Base Hydrolysis:

    • Acid Hydrolysis: Immerse the this compound modified substrate in a solution of 0.1 M HCl for 10-30 minutes at room temperature.

    • Base Hydrolysis: Alternatively, immerse the substrate in a 0.1 M NaOH solution for a similar duration. The optimal time may need to be determined empirically.

  • Rinsing and Drying:

    • After hydrolysis, thoroughly rinse the substrate with DI water to remove the acid or base.

    • Subsequently, rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The surface is now functionalized with primary amine groups and ready for biomolecule immobilization.

Protocol 3: Covalent Immobilization of an Enzyme (e.g., Glucose Oxidase)

This protocol outlines the immobilization of an enzyme onto the 4-aminothiophenol modified surface using a cross-linking agent.

Materials:

  • 4-Aminothiophenol modified gold substrate

  • Glucose Oxidase (GOx)

  • Glutaraldehyde solution (e.g., 2.5% in phosphate-buffered saline - PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanolamine or Bovine Serum Albumin (BSA) solution (for blocking)

  • DI water

  • Nitrogen gas

Equipment:

  • Pipettes

  • Incubation chamber (e.g., a covered Petri dish with a humidified atmosphere)

Procedure:

  • Activation of Amine Groups with Glutaraldehyde:

    • Pipette a small volume of 2.5% glutaraldehyde solution onto the 4-aminothiophenol modified surface, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Rinse the surface thoroughly with DI water and then with PBS to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of Glucose Oxidase (e.g., 1-10 mg/mL) in PBS.

    • Apply the GOx solution to the glutaraldehyde-activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking of Unreacted Sites:

    • After enzyme immobilization, rinse the surface with PBS to remove any unbound enzyme.

    • To block any remaining reactive aldehyde groups and prevent non-specific binding, immerse the substrate in a solution of 1 M ethanolamine or 1% BSA in PBS for 30 minutes.

    • Rinse the surface again with PBS.

  • Storage:

    • The enzyme-functionalized biosensor can be stored in PBS at 4°C until use.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes in the fabrication of a biosensor using this compound as a linker.

experimental_workflow cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Deprotection cluster_3 Biomolecule Immobilization A Gold Substrate B Piranha Cleaning A->B C Clean Gold Substrate B->C E Incubation (12-24h) C->E D This compound Solution D->E F This compound SAM G Acid/Base Hydrolysis F->G H 4-Aminothiophenol SAM G->H I Glutaraldehyde Activation H->I K Immobilization I->K J Enzyme Solution (e.g., GOx) J->K L Blocking (BSA/Ethanolamine) K->L M Functional Biosensor L->M

Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Biosensor Surface cluster_reaction Enzymatic Reaction cluster_detection Electrochemical Detection GOx Immobilized Glucose Oxidase (GOx) Electrode Gold Electrode Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GOx O2 O₂ H2O2 H₂O₂ O2->H2O2 GOx H2O2_ox H₂O₂ → O₂ + 2H⁺ + 2e⁻ (Oxidation at Electrode) H2O2->H2O2_ox Current Amperometric Signal (Current) H2O2_ox->Current

Signaling pathway of an amperometric glucose biosensor.

logical_relationship A This compound (Protected Linker) B Self-Assembled Monolayer (SAM) on Gold A->B Thiol-Gold Interaction C Deprotection (Hydrolysis) B->C Chemical Treatment D 4-Aminothiophenol (Active Linker with -NH₂ group) C->D E Biomolecule Immobilization (e.g., via Glutaraldehyde) D->E Covalent Bonding F Stable & Oriented Biorecognition Layer E->F G Analyte Binding / Reaction F->G Biorecognition Event H Measurable Signal (Electrochemical, Optical, etc.) G->H I High Biosensor Performance (Sensitivity, Specificity) H->I

Logical relationship of the linker's role in biosensing.

References

Application Notes and Protocols for the Formation of 4-Acetamidothiophenol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of nanoscience and surface engineering. The spontaneous organization of molecules into highly ordered, two-dimensional structures provides a versatile platform for tailoring interfacial properties. 4-Acetamidothiophenol is a particularly interesting molecule for SAM formation due to its terminal acetamido group, which can engage in hydrogen bonding and offers a site for further chemical modification. This application note provides a detailed protocol for the preparation and characterization of this compound SAMs on gold substrates, intended for researchers in materials science, biosensor development, and drug delivery.

Data Presentation

Characterization of the this compound SAM is crucial for ensuring a well-ordered and functional monolayer. The following table summarizes key quantitative data for the characterization of these and similar SAMs.

ParameterTechniqueValueNotes
Layer Thickness Ellipsometry~1.0 - 1.5 nmEstimated for a monolayer. Precise thickness is dependent on molecular orientation. For comparison, a dodecanethiol (C12) SAM has a thickness of approximately 1.6 nm.
Water Contact Angle Goniometry50° - 70°Expected to be in this range, indicating a moderately hydrophilic surface due to the acetamido group. For comparison, a hydrophobic dodecanethiol SAM exhibits a contact angle of ~110°.
XPS Binding Energies X-ray Photoelectron SpectroscopyC1s: ~285.0 eV (aliphatic/aromatic), ~288.0 eV (C=O) N1s: ~400.0 eV S2p: ~162.0 eV (thiolate) Au4f: 84.0 eV (reference)Approximate binding energies for the core levels.[1][2] The S2p peak at ~162 eV confirms the covalent attachment of sulfur to the gold surface.[2]
Electrochemical Behavior Cyclic VoltammetryBlocking of redox probe signalA well-formed SAM will block the electron transfer of a redox probe (e.g., [Fe(CN)6]3-/4-) to the electrode surface, resulting in a decrease in peak currents and an increase in peak-to-peak separation.[3][4]

Experimental Protocols

Gold Substrate Preparation

A pristine gold surface is paramount for the formation of a high-quality SAM. The following protocol describes a widely used cleaning procedure.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Beakers and tweezers

Procedure:

  • Piranha Solution Preparation (EXTREME CAUTION): In a designated fume hood, prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution is highly corrosive and exothermic.

  • Substrate Cleaning: Using tweezers, carefully immerse the gold substrates in the Piranha solution for 5-10 minutes.

  • Rinsing: Remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Ethanol Rinse: Rinse the substrates with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

This compound SAM Formation

This protocol details the formation of the SAM via solution deposition.

Materials:

  • This compound

  • Ethanol (absolute)

  • Cleaned gold substrates

  • Glass vial with a screw cap

  • Nitrogen gas (high purity)

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.67 mg of this compound in 10 mL of absolute ethanol.

  • Immersion: Place the freshly cleaned gold substrates in a clean glass vial.

  • SAM Formation: Pour the this compound solution into the vial, ensuring the substrates are fully submerged.

  • Inert Atmosphere: Purge the vial with nitrogen gas to displace oxygen, which can cause disulfide formation. Seal the vial tightly.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start piranha Piranha Solution Cleaning (H₂SO₄:H₂O₂ = 3:1) start->piranha di_rinse DI Water Rinse piranha->di_rinse etoh_rinse_prep Ethanol Rinse di_rinse->etoh_rinse_prep n2_dry_prep Nitrogen Drying etoh_rinse_prep->n2_dry_prep solution Prepare 1 mM 4-ATP in Ethanol n2_dry_prep->solution Immediate Use immersion Immerse Substrate (18-24 hours) solution->immersion etoh_rinse_sam Ethanol Rinse immersion->etoh_rinse_sam n2_dry_sam Nitrogen Drying etoh_rinse_sam->n2_dry_sam characterization Surface Analysis n2_dry_sam->characterization contact_angle Contact Angle characterization->contact_angle xps XPS characterization->xps cv Cyclic Voltammetry characterization->cv ellipsometry Ellipsometry characterization->ellipsometry

Caption: Workflow for this compound SAM formation and characterization.

Characterization Protocols

Contact Angle Goniometry

Purpose: To assess the surface hydrophobicity/hydrophilicity.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Measure the static contact angle at the three-phase (solid-liquid-vapor) interface.

  • Perform measurements at multiple locations on the substrate to ensure homogeneity.

X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the SAM.

Procedure:

  • Mount the SAM-coated substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify the elements present.

  • Perform high-resolution scans of the C1s, N1s, S2p, and Au4f regions.

  • Use the Au4f peak at 84.0 eV for binding energy calibration.[2]

Cyclic Voltammetry (CV)

Purpose: To evaluate the blocking properties and integrity of the SAM.[3]

Procedure:

  • Set up a three-electrode electrochemical cell with the SAM-coated gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Use an electrolyte solution containing a redox probe, for example, 1 mM potassium ferricyanide ([Fe(CN)₆]³⁻) in 0.1 M KCl.[3]

  • Record the cyclic voltammogram by sweeping the potential, for instance, from -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Compare the CV of the SAM-modified electrode to that of a bare gold electrode. A significant reduction in the faradaic current and an increase in the peak-to-peak separation indicate a well-formed, insulating monolayer.[3][4]

References

Application Notes and Protocols for 4-Acetamidothiophenol in Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidothiophenol (4-ATP) is a versatile molecule widely utilized in Surface-Enhanced Raman Spectroscopy (SERS) for a variety of applications, ranging from the characterization of SERS substrates to the development of sensitive diagnostic assays. Its thiol group (-SH) facilitates strong and stable self-assembly onto noble metal surfaces such as gold (Au) and silver (Ag), forming a well-defined monolayer. The acetamido group (-NHCOCH₃) provides distinct Raman signals that can be readily identified and quantified. Furthermore, the amino group, which can be obtained upon hydrolysis of the acetamido group to form 4-aminothiophenol (also often abbreviated as 4-ATP), allows for further functionalization, such as conjugation with biomolecules like antibodies, making it an excellent Raman reporter for immunoassays.

These application notes provide a comprehensive overview of the use of 4-ATP in SERS, including quantitative data, detailed experimental protocols for key applications, and visual representations of workflows.

Quantitative Data Presentation

The following tables summarize the quantitative performance of 4-ATP as a SERS probe on various substrates, highlighting its enhancement factor (EF) and limit of detection (LOD) in different experimental setups.

Table 1: SERS Enhancement Factors (EF) for this compound

SERS SubstrateExcitation Wavelength (nm)Raman Peak (cm⁻¹)Enhancement Factor (EF)Reference
Silver-coated Silicon Nanocone Arrays53210751.5 x 10⁶[1]
Silver-coated Silicon Nanocone Arrays53215752.3 x 10⁶[1]
Silver-coated Silicon Nanocone Arrays (40 nm Ag)Not Specified10752.7 x 10⁶[1]
Gold Nanoparticles on Gold-coated Glass Slides785Not Specified1.6 x 10⁹[2]
Ag NPs/4-ATP/Au NPs Sandwich Structure10649b(b₂) mode~10⁸

Table 2: Limits of Detection (LOD) for this compound

SERS SubstrateAnalyteLimit of Detection (LOD)Reference
Silver-coated Silicon Nanocone Arrays4-ATP10⁻¹⁰ M (12.5 ppt)[1]
Gold Nanorod-based Substrate4-ATP1.048 x 10⁻⁹ M[3]
Gold Nanoparticles on Gold-coated Glass Slides4-ATP1.0 x 10⁻⁹ M[2]

Experimental Protocols

Protocol 1: Preparation of 4-ATP Functionalized Gold Nanoparticles (AuNPs) for SERS

This protocol describes the synthesis of gold nanoparticles and their subsequent functionalization with 4-ATP.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound (4-ATP)

  • Ethanol

  • Deionized water

  • Glassware (cleaned with aqua regia)

Procedure:

  • Synthesis of Gold Nanoparticles (20 nm):

    • Add 20 µL of 30% HAuCl₄·3H₂O to 95 mL of deionized water in a 100 mL flask and heat to boiling while stirring vigorously.[4]

    • Rapidly add 5 mL of 1% aqueous sodium citrate to the boiling solution. The color will change from yellow to dark red.[4]

    • Continue boiling for 15 minutes after the color change is complete, then remove from heat and continue stirring until the flask reaches room temperature.[4]

  • Functionalization with 4-ATP:

    • Prepare a 1 mM stock solution of 4-ATP in ethanol.

    • Add the 4-ATP solution to the synthesized AuNP colloid to a final 4-ATP concentration of approximately 10⁻⁵ M.

    • Incubate the mixture for at least 4 hours at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer of 4-ATP on the AuNP surface.[5]

    • Centrifuge the solution to pellet the functionalized AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[5]

    • Carefully remove the supernatant containing excess, unbound 4-ATP.

    • Resuspend the nanoparticle pellet in deionized water or a buffer of choice.

Protocol 2: SERS-based Sandwich Immunoassay for Cancer Biomarker Detection

This protocol outlines a general procedure for a SERS-based sandwich immunoassay using 4-ATP as a Raman reporter.

Materials:

  • Capture antibody (specific to the target biomarker)

  • Detection antibody (specific to the target biomarker)

  • 4-ATP functionalized gold nanoparticles (SERS tags)

  • Target biomarker (antigen)

  • Bovine Serum Albumin (BSA) for blocking

  • Phosphate Buffered Saline (PBS)

  • SERS substrate (e.g., gold-coated glass slide)

  • Linker molecules (e.g., thiolated linkers for antibody immobilization)

Procedure:

  • Preparation of the Capture Substrate:

    • Immobilize the capture antibody onto the SERS substrate. This can be achieved through physical adsorption or covalent coupling using linker molecules.[6][7]

    • After antibody immobilization, block any remaining active sites on the substrate by incubating with a blocking agent like BSA to prevent non-specific binding.[8]

    • Wash the substrate with PBS to remove any unbound antibodies and blocking agent.

  • Preparation of SERS Nanotags:

    • Conjugate the detection antibody to the 4-ATP functionalized AuNPs. This can be done through physical adsorption or covalent linkage.

    • Purify the antibody-conjugated SERS nanotags to remove any unconjugated antibodies.

  • Immunoassay:

    • Incubate the capture substrate with the sample containing the target biomarker for a specific time to allow for antigen binding to the capture antibody.[6]

    • Wash the substrate with PBS to remove any unbound sample components.

    • Introduce the SERS nanotags (detection antibody-conjugated 4-ATP-AuNPs) to the substrate and incubate to allow the formation of the sandwich complex (capture antibody - antigen - detection antibody).[6][7]

    • Wash the substrate thoroughly with PBS to remove any unbound SERS nanotags.

  • SERS Detection:

    • Acquire the SERS spectrum from the substrate using a Raman spectrometer.

    • The intensity of the characteristic Raman peaks of 4-ATP will be proportional to the concentration of the captured biomarker.

Mandatory Visualizations

SERS_Immunoassay_Workflow cluster_substrate 1. Substrate Preparation cluster_nanotag 2. SERS Nanotag Preparation cluster_assay 3. Immunoassay cluster_detection 4. SERS Detection SERS_Substrate SERS Substrate (e.g., Au-coated slide) Immobilized_Ab1 Immobilized Capture Antibody SERS_Substrate->Immobilized_Ab1 Antibody Immobilization Blocked_Substrate Blocked Substrate Immobilized_Ab1->Blocked_Substrate Blocking (e.g., BSA) ATP_AuNP 4-ATP Functionalized Gold Nanoparticle Sample Sample containing Target Biomarker SERS_Nanotag Detection Antibody Conjugated SERS Nanotag ATP_AuNP->SERS_Nanotag Antibody Conjugation Sandwich_Complex Formation of Sandwich Complex Sample->Sandwich_Complex Incubation SERS_Measurement SERS Measurement Washed_Complex Washed Substrate Sandwich_Complex->Washed_Complex Washing Quantitative_Result Quantitative Result SERS_Measurement->Quantitative_Result Signal Analysis

Caption: Workflow for a SERS-based sandwich immunoassay.

Nanoparticle_Functionalization cluster_synthesis 1. Nanoparticle Synthesis cluster_functionalization 2. Functionalization cluster_purification 3. Purification Precursors Gold Precursor (HAuCl₄) + Reducing Agent (Citrate) AuNPs Synthesized Gold Nanoparticles (AuNPs) Precursors->AuNPs Reduction Reaction ATP_Solution This compound (4-ATP) Solution Incubation Incubation Centrifugation Centrifugation Functionalized_AuNPs 4-ATP Functionalized AuNPs Incubation->Functionalized_AuNPs Self-Assembly Functionalized_AuNPs->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Removal of Supernatant Purified_Product Purified 4-ATP Functionalized AuNPs Resuspension->Purified_Product Final Product

Caption: Workflow for 4-ATP functionalization of gold nanoparticles.

References

4-Acetamidothiophenol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Acetamidothiophenol, a bifunctional organic compound featuring both a reactive thiol group and a protected amine, serves as a crucial cornerstone in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry and materials science. Its unique structural characteristics allow for selective transformations at either the sulfur or nitrogen atom, making it an invaluable synthon for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in key organic reactions, highlighting its role in the development of potential therapeutic agents and functional materials.

Application Notes

Synthesis of Bioactive N-(4-(arylthio)phenyl)acetamide Derivatives via Ullmann Condensation

The thiol group of this compound provides a nucleophilic handle for the formation of carbon-sulfur bonds, a common linkage in many biologically active compounds. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a robust method for the S-arylation of thiols. This approach enables the synthesis of a library of N-(4-(arylthio)phenyl)acetamide derivatives, which have been investigated for their potential as anticancer agents.

Mechanism of Action: Certain derivatives of N-(4-(arylthio)phenyl)acetamide have been shown to exhibit inhibitory activity against key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP binding site of these kinases, these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGF EGF Derivative N-(4-(arylthio)phenyl)acetamide Derivative Derivative->EGFR Inhibits (ATP-competitive) RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation & Survival

Synthesis of Thiazole-Containing Bioactive Molecules

The acetamido group of this compound can be hydrolyzed to reveal a primary amine, 4-aminothiophenol. This resulting aminothiophenol is a key precursor for the synthesis of various heterocyclic compounds, including thiazoles. Thiazole-containing molecules are prevalent in pharmaceuticals and exhibit a wide range of biological activities, including antibacterial and anticancer properties.

Experimental Workflow for Thiazole Synthesis:

Thiazole_Synthesis_Workflow Start This compound Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Aminothiophenol 4-Aminothiophenol Hydrolysis->Aminothiophenol Reaction Reaction with α-haloketone Aminothiophenol->Reaction Thiazole Substituted Thiazole Derivative Reaction->Thiazole

Quantitative Data

The following tables summarize quantitative data for the synthesis and biological activity of derivatives of this compound.

Table 1: Synthesis of N-(4-(arylthio)phenyl)acetamide Derivatives via Ullmann Condensation

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-chloropyrimidineCuI (10 mol%)K₂CO₃ (2 equiv)DMF1201285
24-iodotolueneCuI (10 mol%)K₂CO₃ (2 equiv)DMF1201092
31-bromo-4-nitrobenzeneCuI (10 mol%)K₂CO₃ (2 equiv)DMF110888

Table 2: Biological Activity of N-phenylacetamide and Thiazole Derivatives

Compound IDDerivative TypeTarget Organism/Cell LineActivity MetricValueReference
A1N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)EC₅₀156.7 µM[1][2]
4c2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Adenocarcinoma)IC₅₀23.30 ± 0.35 µM[3]
7i6-arylureido-4-anilinoquinazolineA549 (Human Lung Adenocarcinoma)IC₅₀2.25 µM[4]
7i6-arylureido-4-anilinoquinazolineHT-29 (Human Colon Carcinoma)IC₅₀1.72 µM[4]
7i6-arylureido-4-anilinoquinazolineMCF-7 (Human Breast Adenocarcinoma)IC₅₀2.81 µM[4]

Experimental Protocols

Protocol 1: General Procedure for the Ullmann Condensation of this compound with Aryl Halides

Ullmann_Condensation_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound (1.0 equiv) - Aryl Halide (1.2 equiv) - CuI (0.1 equiv) - K₂CO₃ (2.0 equiv) - DMF Heating Heat mixture at 110-120 °C Reagents->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Upon completion Quenching Pour into water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloropyrimidine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add DMF as the solvent and stir the mixture.

  • Heat the reaction mixture to 110-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(arylthio)phenyl)acetamide derivative.

Protocol 2: Synthesis of 2-Chloro-N-phenylacetamide (A Precursor for Thiazole Synthesis)

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a well-stirred solution of aniline (1.0 equiv) and K₂CO₃ (3.6 equiv) in dry CH₂Cl₂, add chloroacetyl chloride (1.2 equiv) dropwise at 0 °C.[5]

  • Stir the mixture for 4-6 hours at room temperature.[5]

  • After completion of the reaction (monitored by TLC), evaporate the excess CH₂Cl₂ using a rotary evaporator.[5]

  • Wash the resulting solid with excess water.[5]

  • Recrystallize the crude product from a hexane/ethyl acetate mixture to yield pure 2-chloro-N-phenylacetamide.[5]

This protocol provides a key intermediate which can then be reacted with a thiourea derivative (obtainable from 4-aminothiophenol) to form a thiazole ring.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions.

References

Application Notes and Protocols for Thiol-ene Click Chemistry Reactions Involving 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Acetamidothiophenol in thiol-ene click chemistry, a powerful and versatile reaction for creating carbon-sulfur bonds. Thiol-ene reactions are characterized by their high efficiency, rapid rates, and compatibility with a wide range of functional groups, making them ideal for applications in drug development, materials science, and bioconjugation.

Introduction to Thiol-ene Click Chemistry with this compound

Thiol-ene click chemistry involves the addition of a thiol group (-SH) across a double bond (ene) to form a stable thioether linkage. This reaction can be initiated by radicals, typically generated by photolysis or thermal decomposition of a radical initiator, or by nucleophilic catalysis. This compound, with its available thiol group, is a valuable building block for synthesizing a variety of functional molecules and materials. The acetamido group can modulate the reactivity of the thiol and provide a site for further functionalization.

The radical-mediated thiol-ene reaction proceeds via a three-step mechanism: initiation, propagation, and termination. In the initiation step, a radical initiator generates a thiyl radical from this compound. This is followed by the propagation step, where the thiyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction.

Applications in Research and Drug Development

The unique characteristics of the thiol-ene reaction involving this compound open up a wide array of applications:

  • Bioconjugation: The mild and specific conditions of the thiol-ene reaction allow for the conjugation of this compound to biomolecules such as peptides, proteins, and nucleic acids. This can be used to attach labels, drugs, or other functionalities to biological targets. The acetamido group can enhance biocompatibility and provide a handle for further modifications.

  • Drug Discovery and Development: Thioether linkages are present in numerous biologically active compounds. The thiol-ene reaction with this compound provides a straightforward method for synthesizing novel thioether derivatives as potential therapeutic agents. The resulting compounds can be screened for various biological activities.

  • Surface Modification: Surfaces of various materials, including nanoparticles and polymers, can be functionalized with alkenes and subsequently reacted with this compound via the thiol-ene reaction.[1][2] This allows for the introduction of specific functionalities to control surface properties such as hydrophilicity, biocompatibility, and chemical reactivity.[1][2]

  • Polymer Synthesis: this compound can act as a chain transfer agent in radical polymerizations, controlling the molecular weight of the resulting polymers.[3] It can also be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties.

Quantitative Data Summary

While specific quantitative data for thiol-ene reactions involving this compound is not extensively reported in the literature, the following table provides a general overview of expected outcomes based on similar thiol-ene reactions. Researchers should perform optimization studies to determine the ideal conditions for their specific application.

ParameterTypical RangeNotes
Reaction Yield 80-99%Highly dependent on the specific alkene, solvent, initiator, and reaction conditions.
Reaction Time Minutes to a few hoursPhotoinitiated reactions are typically very fast.
Reactant Stoichiometry 1:1 to 1.2:1 (Thiol:Ene)A slight excess of the thiol is often used to ensure complete conversion of the alkene.
Photoinitiator Concentration 0.1 - 5 mol%Relative to the limiting reagent.
Wavelength for Photoinitiation 254 nm or 365 nmDepends on the chosen photoinitiator.

Experimental Protocols

The following are generalized protocols for performing a photoinitiated thiol-ene click reaction with this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for Thiol-ene Reaction in Solution

This protocol describes a small-scale reaction in a common organic solvent.

Materials:

  • This compound

  • Alkene of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Reaction vessel (e.g., quartz tube or vial)

  • UV lamp (e.g., handheld UV lamp at 254 nm or 365 nm)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In the reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.0 - 1.2 eq) in the chosen solvent. The concentration will depend on the specific reactants but a starting point of 0.1 M is common.

  • Add the photoinitiator (e.g., DMPA, 1-5 mol%).

  • Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under the UV lamp while stirring.

  • Irradiate the mixture for the desired amount of time (typically ranging from 5 minutes to a few hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired thioether.

Protocol 2: Surface Modification of an Alkene-Functionalized Substrate

This protocol outlines the steps for grafting this compound onto a surface functionalized with alkene groups.

Materials:

  • Alkene-functionalized substrate (e.g., polymer film, silicon wafer)

  • Solution of this compound in a suitable solvent (e.g., THF, isopropanol)

  • Photoinitiator (e.g., DMPA)

  • UV lamp

  • Washing solvents (e.g., the reaction solvent, followed by a less polar solvent like hexane)

  • Nitrogen or Argon source

Procedure:

  • Prepare a solution of this compound (e.g., 10-50 mM) and the photoinitiator (1-5 mol% relative to the thiol) in the chosen solvent.

  • Place the alkene-functionalized substrate in a suitable container.

  • Immerse the substrate in the prepared solution.

  • Degas the system by purging with an inert gas for 15-30 minutes.

  • Expose the substrate to UV irradiation for a predetermined time (e.g., 10-60 minutes). The distance from the lamp and the intensity of the UV source will need to be optimized.

  • After irradiation, remove the substrate from the solution and wash it thoroughly with the reaction solvent to remove any unreacted thiol and initiator.

  • Perform a final rinse with a volatile, non-polar solvent (e.g., hexane) and dry the substrate under a stream of inert gas or in a vacuum oven.

  • Characterize the modified surface using appropriate techniques (e.g., XPS, contact angle measurements, AFM) to confirm the successful grafting of this compound.

Visualizations

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (I) I_rad Initiator Radical (I•) I->I_rad Thiyl_rad Thiyl Radical (R-S•) I_rad->Thiyl_rad + R-SH - IH Thiol This compound (R-SH) C_rad Carbon-centered Radical Thiyl_rad->C_rad + Alkene Thiyl_rad_prop Thiyl Radical (R-S•) Alkene Alkene Thioether Thioether Product C_rad->Thioether + R-SH - R-S•

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental_Workflow start Start dissolve Dissolve this compound, Alkene, and Photoinitiator in Solvent start->dissolve degas Degas Solution with Inert Gas (N₂ or Ar) dissolve->degas irradiate Irradiate with UV Light while Stirring degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS, NMR) irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal and Purification monitor->workup Reaction Complete characterize Characterize Product workup->characterize end End characterize->end

Caption: General experimental workflow for a thiol-ene reaction.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 4-Acetamidothiophenol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organic molecules on conductive substrates are a cornerstone of modern surface science and sensor development. 4-Acetamidothiophenol (4-ATP) is a thiol-containing aromatic molecule capable of forming well-ordered and densely packed monolayers on gold surfaces. The formation of these monolayers significantly alters the electrochemical properties of the gold interface. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe these interfacial changes. By applying a small amplitude AC potential at various frequencies, EIS can elucidate the kinetics of electron transfer and the capacitive properties of the monolayer-modified electrode.

These application notes provide a comprehensive guide to the preparation and electrochemical characterization of 4-ATP monolayers on gold electrodes using EIS. The protocols outlined below are intended to serve as a foundational methodology for researchers in various fields, including sensor development, drug screening, and fundamental materials science.

Data Presentation

The following table summarizes typical quantitative data obtained from EIS analysis of a bare gold electrode and a 4-ATP modified gold electrode. The data is fitted using a Randles equivalent circuit model, which is commonly used to describe the electrochemical interface. This model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

Electrode StateSolution Resistance (Rs) (Ω)Charge Transfer Resistance (Rct) (kΩ)Double-Layer Capacitance (Cdl) (µF/cm²)
Bare Gold Electrode50 - 1500.1 - 1.010 - 40
4-ATP Monolayer50 - 15050 - 5001 - 5

Note: The values presented are typical ranges and can vary depending on experimental conditions such as the cleanliness of the gold surface, the concentration of the redox probe, and the quality of the monolayer.

Experimental Protocols

Preparation of Gold Electrodes

A pristine gold surface is critical for the formation of a high-quality 4-ATP monolayer. The following protocol describes a standard cleaning procedure for polycrystalline gold electrodes.

Materials:

  • Polycrystalline gold disk electrode

  • Polishing pads with various alumina slurry particle sizes (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Sonicator

Procedure:

  • Mechanical Polishing:

    • Polish the gold electrode sequentially with 1.0 µm, 0.3 µm, and 0.05 µm alumina slurry on separate polishing pads for 5 minutes each.

    • Rinse the electrode thoroughly with DI water between each polishing step.

    • After the final polishing step, sonicate the electrode in DI water for 10 minutes to remove any residual alumina particles.

  • Electrochemical Cleaning:

    • In a standard three-electrode electrochemical cell with 0.5 M H₂SO₄ as the electrolyte, cycle the potential of the gold working electrode between the onset of hydrogen evolution and the formation of gold oxide (typically -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a stable and characteristic cyclic voltammogram for clean gold is obtained.

    • Rinse the electrode thoroughly with DI water.

  • Chemical Cleaning (Optional but Recommended):

    • Immerse the electrode in freshly prepared Piranha solution for 30-60 seconds.

    • Carefully remove the electrode and rinse it copiously with DI water, followed by ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas. The electrode is now ready for monolayer formation.

Formation of this compound Self-Assembled Monolayer (SAM)

Materials:

  • Clean, dry gold electrode

  • This compound (4-ATP)

  • Anhydrous ethanol

  • A clean glass vial with a cap

Procedure:

  • Prepare a 1 mM solution of 4-ATP in anhydrous ethanol.

  • Immerse the freshly cleaned gold electrode into the 4-ATP solution.

  • Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.

  • After the incubation period, remove the electrode from the solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

  • Dry the 4-ATP modified electrode under a gentle stream of nitrogen gas.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Three-electrode electrochemical cell

  • 4-ATP modified gold working electrode

  • Platinum wire or graphite rod counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Electrolyte solution: Typically a phosphate-buffered saline (PBS) solution (pH 7.4) containing an equimolar concentration (e.g., 5 mM) of a redox probe, such as potassium ferricyanide (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]).

Procedure:

  • Assemble the three-electrode cell with the 4-ATP modified gold electrode as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Fill the cell with the electrolyte solution containing the redox probe.

  • Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl). This can be determined by running a cyclic voltammogram of the redox probe on a bare gold electrode beforehand.

  • Apply a small AC perturbation signal (typically 5-10 mV amplitude).

  • Perform the EIS measurement over a wide frequency range, for example, from 100 kHz down to 0.1 Hz.

  • Record the impedance data (real and imaginary components or magnitude and phase angle).

  • Analyze the resulting Nyquist or Bode plots. The data can be fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters like Rs, Rct, and Cdl.

Mandatory Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_eis EIS Analysis cluster_analysis Data Analysis A Mechanical Polishing B Electrochemical Cleaning A->B C Chemical Cleaning (Piranha) B->C E Immerse Clean Gold Electrode C->E D Prepare 1 mM 4-ATP in Ethanol D->E F Incubate 12-24 hours E->F G Assemble 3-Electrode Cell F->G H Add Redox Probe Electrolyte G->H I Perform EIS Measurement H->I J Nyquist/Bode Plot Generation I->J K Equivalent Circuit Fitting J->K L Extract Rs, Rct, Cdl K->L

Caption: Experimental workflow for EIS analysis of 4-ATP monolayers.

Signaling_Pathway cluster_solution Electrolyte Solution cluster_interface Electrode-Electrolyte Interface Redox_Probe [Fe(CN)6]3-/4- SAM 4-ATP Monolayer Redox_Probe->SAM Electron Transfer Gold Gold Electrode SAM->Gold Blocks Electron Transfer

Caption: Interfacial electron transfer at a 4-ATP modified electrode.

Application Notes and Protocols: Utilizing 4-Acetamidothiophenol for Controlled Protein Adsorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interface between a biomaterial and a biological environment is immediately defined by an adsorbed layer of proteins, which dictates subsequent cellular responses and ultimate biocompatibility. Controlling this initial protein adsorption is critical for the rational design of medical implants, biosensors, and drug delivery systems. 4-Acetamidothiophenol (4-AATP) offers a robust method for creating a well-defined, neutral, and hydrophilic surface through the process of self-assembly. This application note provides detailed protocols for the functionalization of gold surfaces with 4-AATP, characterization of the resulting monolayer, and the quantitative analysis of protein adsorption kinetics using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Introduction: The Role of Surface Chemistry in Protein Adsorption

The surface properties of a material—such as wettability, charge, and topography—govern the quantity, conformation, and bioactivity of adsorbed proteins. This compound (CH₃CONHC₆H₄SH) is a thiol-containing organic molecule ideal for forming a self-assembled monolayer (SAM) on gold substrates. The thiol group provides a strong, covalent-like bond to the gold, while the terminal acetamido group presents a neutral, moderately hydrophilic interface. This well-defined surface chemistry serves as an excellent model system for investigating the fundamental interactions between proteins and synthetic materials, minimizing non-specific binding and allowing for more controlled experimental conditions.

Experimental Protocols

Protocol 2.1: Preparation of 4-AATP Self-Assembled Monolayer (SAM)

This protocol details the steps for creating a high-quality 4-AATP monolayer on a gold-coated substrate (e.g., QCM-D sensor).

Materials:

  • Gold-coated substrates

  • This compound (≥90%)

  • 200-proof Ethanol (spectroscopic grade)

  • Piranha solution (70% H₂SO₄ : 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers (non-magnetic)

Procedure:

  • Substrate Cleaning:

    • Standard Clean: Rinse the gold substrate with ethanol, followed by DI water. Dry under a gentle stream of nitrogen. For more rigorous cleaning, sonicate in ethanol for 5 minutes, rinse with ethanol and DI water, and dry with nitrogen.

    • Piranha Etch (for new or contaminated substrates): Immerse the gold substrate in freshly prepared Piranha solution for 30-60 seconds. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrate copiously with DI water (at least 5 times) and then with ethanol.

    • Dry the substrate under a gentle stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer ordering, longer incubation times are recommended.

  • Post-Assembly Rinsing:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen.

    • Store in a clean, dry environment (e.g., a desiccator or sealed petri dish) until use.

Protocol 2.2: Surface Characterization

It is crucial to verify the quality and properties of the SAM before proceeding with protein adsorption studies.

2.2.1 Contact Angle Goniometry:

  • Purpose: To measure the surface wettability (hydrophilicity/hydrophobicity).

  • Procedure:

    • Place the 4-AATP functionalized substrate on the goniometer stage.

    • Dispense a small droplet (2-5 µL) of DI water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) boundary.

  • Expected Result: A moderately hydrophilic surface with a water contact angle typically in the range of 40-60°.

2.2.2 X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition and chemical bonding of the SAM.

  • Procedure:

    • Place the SAM-coated substrate in the XPS vacuum chamber.

    • Acquire a survey scan to identify all elements present.

    • Perform high-resolution scans of the C 1s, N 1s, S 2p, and Au 4f regions.

  • Expected Result:

    • S 2p: A peak around 162 eV, characteristic of a thiolate bond to gold. The peak for unbound thiol (~164 eV) should be absent.

    • N 1s: A peak around 400 eV, corresponding to the nitrogen in the amide group.

    • C 1s: Peaks corresponding to C-C/C-H, C-N, and C=O bonds.

    • The signal from the underlying Au 4f substrate will be attenuated, indicating the presence of an overlayer.

Protocol 2.3: Quantitative Protein Adsorption using QCM-D

Materials:

  • QCM-D instrument with gold-coated sensors

  • 4-AATP functionalized sensors (from Protocol 2.1)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffer)

  • Protein solution of interest (e.g., 20-100 µg/mL Fibronectin or Albumin in PBS)

  • DI Water

Procedure:

  • Sensor Mounting: Mount the 4-AATP functionalized sensor in the QCM-D flow module.

  • Baseline Establishment:

    • Inject DI water and allow the system to equilibrate.

    • Switch to the working buffer (e.g., PBS) and flow at a constant rate (e.g., 50-100 µL/min) until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved. This typically takes 15-30 minutes.

  • Protein Adsorption:

    • Inject the protein solution into the flow cell at the same flow rate.

    • Monitor the changes in Δf and ΔD in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.

    • Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.

  • Rinsing Step:

    • Switch the flow back to the pure buffer solution to rinse away any loosely bound or bulk protein.

    • The remaining stable shift in frequency corresponds to the irreversibly adsorbed protein mass.

  • Data Analysis:

    • Use the Sauerbrey equation (for rigid films where ΔD is small, <1x10⁻⁶ per 10 Hz) to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm).

    • For softer, viscoelastic films (indicated by a significant change in ΔD), use a more complex model (e.g., the Voigt model) to calculate the adsorbed mass, thickness, and viscoelastic properties of the protein layer.

Data Presentation: Quantitative Analysis

The following table provides an illustrative example of quantitative data obtained from protein adsorption experiments on various SAM surfaces. While specific data for 4-AATP is not widely published, these values for Fibronectin on amine (-NH₂) and carboxyl (-COOH) terminated SAMs demonstrate the type of data generated and how surface chemistry influences adsorption.[1] 4-AATP, being neutral and moderately hydrophilic, would be expected to exhibit adsorption characteristics distinct from these charged surfaces.

ParameterSurface: -NH₂Surface: -COOHTechniqueProtein
Adsorbed Mass (ng/cm²) 137.6136.8QCM-DFibronectin
Water Contact Angle (°) 68.4 ± 2.038.8 ± 2.9GoniometryN/A
Adsorption Rate Constant (kₐ) HighHighSPR/QCM-DFibronectin
Dissociation Rate Constant (kₔ) LowLowSPR/QCM-DFibronectin
Equilibrium Dissociation Constant (Kᴅ) LowLowSPR/QCM-DFibronectin

Table 1: Illustrative quantitative data for Fibronectin (20 µg/mL solution) adsorption on charged self-assembled monolayers.[1] This data is representative of the outputs from the described protocols. The Kᴅ value indicates the affinity of the protein for the surface.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The entire process from substrate preparation to data analysis can be visualized as a sequential workflow.

G sub Gold Substrate clean Substrate Cleaning (Piranha / Ethanol) sub->clean func Functionalization (1mM 4-AATP in Ethanol) clean->func char Surface Characterization (XPS, Contact Angle) func->char qcmd QCM-D Experiment func->qcmd base 1. Establish Buffer Baseline qcmd->base adsorb 2. Inject Protein Solution base->adsorb rinse 3. Buffer Rinse adsorb->rinse analysis Data Analysis (Sauerbrey / Voigt Model) rinse->analysis result Quantitative Results (Mass, Kinetics, Thickness) analysis->result

Caption: Experimental workflow for studying protein adsorption.

Mechanism of Surface Control

The 4-AATP monolayer acts as a chemical interface that controls how proteins from the bulk solution interact with the underlying substrate.

G sub Gold Substrate sam 4-AATP Monolayer (Thiol-Gold Bond) sub->sam surf Surface Properties (Neutral, Hydrophilic Acetamido Group) sam->surf adsorbed Adsorbed Protein Layer (Controlled Conformation & Density) surf->adsorbed protein Protein in Solution (e.g., Fibronectin) protein->surf Interaction

Caption: Control of protein adsorption by a 4-AATP SAM.

Potential Downstream Biological Signaling

The nature of the adsorbed protein layer directly influences how cells interact with the surface, which can trigger specific intracellular signaling pathways.

G sub Biomaterial Surface (4-AATP on Gold) protein Adsorbed Fibronectin Layer (Bioactive Conformation) sub->protein integrin Integrin Receptor Binding protein->integrin cell Cell Membrane signal Intracellular Signaling Cascade (e.g., FAK, Src) integrin->signal response Cellular Response (Adhesion, Spreading, Proliferation) signal->response

Caption: Potential cell signaling initiated by adsorbed fibronectin.

References

Troubleshooting & Optimization

Technical Support Center: 4-Acetamidothiophenol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetamidothiophenol (4-ATP) self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formation of 4-ATP SAMs in a question-and-answer format.

Question 1: Why is my 4-ATP monolayer incomplete or showing low surface coverage?

Answer: Incomplete monolayer formation is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Substrate Quality and Cleanliness: The quality of the gold substrate is paramount. Ensure you are using a high-purity, smooth gold surface. Thoroughly clean the substrate before use. A common and effective cleaning method is the "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After cleaning, rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

  • Purity of 4-ATP and Solvent: Use high-purity 4-ATP and solvent. Impurities in the 4-ATP or the solvent can compete for binding sites on the gold surface, leading to a disordered and incomplete monolayer. Ethanol is a commonly used solvent for alkanethiol SAM formation.

  • Concentration of 4-ATP Solution: The concentration of the 4-ATP solution plays a crucial role. While the initial growth rate of the SAM increases with concentration, a solution that is too concentrated can lead to the formation of multilayers or aggregates. A typical starting concentration for alkanethiol SAMs is 1 mM. It is advisable to prepare fresh solutions for each experiment as the thiol group can oxidize over time.

  • Incubation Time: The self-assembly process, although it begins rapidly, requires sufficient time for the molecules to arrange into a well-ordered monolayer. For many alkanethiols, an incubation time of 12 to 24 hours is recommended to achieve a densely packed and well-ordered SAM.

  • Thiol Oxidation: The thiol group (-SH) of 4-ATP is susceptible to oxidation, which can lead to the formation of disulfides (S-S). Disulfides will not bind to the gold surface, thus reducing the effective concentration of 4-ATP available for SAM formation. To minimize oxidation, prepare fresh solutions and consider degassing the solvent before use.

Question 2: How can I confirm the presence and quality of my 4-ATP SAM?

Answer: Several surface characterization techniques can be used to verify the formation and quality of your 4-ATP monolayer:

  • Contact Angle Goniometry: This technique measures the wettability of a surface. A successful 4-ATP SAM should result in a change in the water contact angle compared to the bare gold substrate. While the exact contact angle can vary depending on the packing density and ordering of the monolayer, you should observe a consistent and reproducible value.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface. For a 4-ATP SAM on gold, you should expect to see peaks corresponding to carbon (C1s), nitrogen (N1s), oxygen (O1s), and sulfur (S2p). The S2p spectrum is particularly informative. The binding energy for a thiol bound to gold (Au-S) is typically around 162.5 eV for the S2p3/2 peak. The presence of higher binding energy sulfur species (around 168 eV) could indicate oxidation to sulfonates.

  • Electrochemical Methods: Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to assess the blocking properties of the SAM. A well-formed monolayer should block the access of redox probes (e.g., ferro/ferricyanide) to the gold surface, leading to a decrease in the peak currents in CV and an increase in the charge transfer resistance in EIS.

Question 3: I suspect disulfide formation is a problem. How can I prevent it?

Answer: The formation of disulfide bonds is a significant challenge when working with thiols. Here are some strategies to mitigate this issue:

  • Use Freshly Prepared Solutions: Prepare your 4-ATP solution immediately before use. The longer the solution is stored, the greater the chance of oxidation.

  • Degas Solvents: Oxygen dissolved in the solvent can promote the oxidation of thiols. Degassing the solvent (e.g., by bubbling with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles) before dissolving the 4-ATP can help to reduce oxidation.

  • Control the pH: Keeping the pH of the solution low (acidic) can help to keep the thiol group protonated and less susceptible to oxidation. However, the effect of pH on the stability of the acetamido group and the gold substrate should be considered.

  • Use of Alkylating Agents: In some cases, for applications where the free thiol is not required after a certain step, you can block the free thiol groups with alkylating agents like N-ethylmaleimide (NEM) to prevent disulfide bond formation. This is more common in protein chemistry but the principle can be applied.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Ethanol is the most commonly used and recommended solvent for preparing 4-ATP solutions for SAM formation due to its ability to dissolve a wide range of thiols and its availability in high purity.

Q2: What is a typical concentration for the 4-ATP solution?

A2: A concentration of 1 mM is a good starting point for forming a 4-ATP SAM. The optimal concentration may need to be determined experimentally for your specific application.

Q3: How long should I incubate the gold substrate in the 4-ATP solution?

A3: A common incubation time for alkanethiol SAMs is between 12 and 24 hours to ensure the formation of a well-ordered and densely packed monolayer.

Q4: How should I store my 4-ATP powder?

A4: this compound powder should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) to minimize oxidation of the thiol group.

Q5: Can I reuse the 4-ATP solution?

A5: It is not recommended to reuse 4-ATP solutions. Due to the susceptibility of the thiol group to oxidation, it is best practice to use freshly prepared solutions for each experiment to ensure reproducibility and high-quality monolayers.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
4-ATP Concentration 1 mM (starting point)Higher concentrations may lead to faster initial growth but can also cause multilayer formation.
Incubation Time 12 - 24 hoursLonger times generally lead to better-ordered monolayers.
Solvent Ethanol (high purity)A widely used and effective solvent for alkanethiol SAMs.
XPS S2p3/2 Binding Energy (Au-S) ~162.5 eVThis binding energy is characteristic of a thiol covalently bonded to a gold surface.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Method)

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Beakers

  • Tweezers

Procedure:

  • Place the gold substrate in a clean glass beaker.

  • In a fume hood, carefully prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. EXTREME CAUTION: This solution is highly corrosive and exothermic. Always add peroxide to acid.

  • Immerse the gold substrate in the piranha solution for 10-15 minutes.

  • Carefully remove the substrate using tweezers and rinse it thoroughly with copious amounts of DI water.

  • Dry the substrate under a gentle stream of nitrogen or argon gas.

  • Use the cleaned substrate immediately for SAM formation.

Protocol 2: 4-ATP SAM Formation

Materials:

  • Cleaned gold substrate

  • This compound (high purity)

  • Ethanol (high purity, degassed)

  • Volumetric flask

  • Clean glass vial with a cap

  • Nitrogen or Argon gas

Procedure:

  • Prepare a 1 mM solution of 4-ATP in degassed ethanol. For example, dissolve 16.72 mg of 4-ATP in 100 mL of ethanol.

  • Place the freshly cleaned gold substrate in a clean glass vial.

  • Pour the 4-ATP solution into the vial, ensuring the substrate is fully submerged.

  • Purge the vial with nitrogen or argon gas to displace air and minimize oxygen exposure.

  • Seal the vial tightly and leave it undisturbed at room temperature for 12-24 hours.

  • After incubation, remove the substrate from the solution with tweezers.

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Dry the substrate under a gentle stream of nitrogen or argon gas.

  • The SAM-coated substrate is now ready for characterization.

Visualizations

SAM_Formation_Workflow start Start: Gold Substrate clean Clean Substrate (e.g., Piranha solution) start->clean rinse_dry Rinse with DI Water & Dry with N2 clean->rinse_dry prepare_sol Prepare 1 mM 4-ATP in Ethanol (fresh) incubate Incubate Substrate (12-24 hours in solution) prepare_sol->incubate rinse_dry_sam Rinse with Ethanol & Dry with N2 incubate->rinse_dry_sam characterize Characterize SAM (XPS, Contact Angle, etc.) end End: Functionalized Surface characterize->end

Caption: Experimental workflow for the formation of a this compound self-assembled monolayer.

Troubleshooting_Flowchart problem Problem: Incomplete/Poor SAM check_substrate Is the substrate clean and high quality? problem->check_substrate clean_substrate Solution: Thoroughly clean substrate (e.g., Piranha etch) check_substrate->clean_substrate No check_reagents Are 4-ATP and solvent pure? check_substrate->check_reagents Yes clean_substrate->check_reagents use_pure Solution: Use high-purity reagents and fresh solvent check_reagents->use_pure No check_oxidation Is thiol oxidation a possibility? check_reagents->check_oxidation Yes use_pure->check_oxidation prevent_oxidation Solution: - Use fresh solution - Degas solvent - Control pH check_oxidation->prevent_oxidation Yes check_conditions Are incubation time and concentration optimal? check_oxidation->check_conditions No prevent_oxidation->check_conditions optimize_conditions Solution: - Start with 1 mM & 12-24h - Optimize as needed check_conditions->optimize_conditions No success Successful SAM Formation check_conditions->success Yes optimize_conditions->success

Caption: A troubleshooting flowchart for common issues in 4-ATP SAM formation.

Technical Support Center: Optimizing 4-Acetamidothiophenol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 4-Acetamidothiophenol for the formation of Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound solutions for SAM formation?

A1: A typical starting concentration for forming SAMs with this compound on a gold substrate is in the low millimolar (mM) range. Based on general protocols for aromatic thiols, a concentration of 1 to 5 mM in ethanol is a robust starting point for achieving a well-ordered monolayer.

Q2: What is the most suitable solvent for dissolving this compound for SAM preparation?

A2: High-purity ethanol is the most commonly used and recommended solvent for dissolving this compound to form SAMs on gold surfaces.

Q3: How long should the substrate be immersed in the this compound solution?

A3: For optimal SAM formation, an immersion time of 18 to 24 hours at room temperature is generally recommended. This allows sufficient time for the thiol molecules to self-organize into a densely packed and well-ordered monolayer on the substrate.

Q4: How does the concentration of the this compound solution affect the quality of the SAM?

  • Low concentrations may lead to incomplete monolayer formation or require significantly longer immersion times.

  • High concentrations can sometimes result in the formation of multilayers or a less-ordered monolayer due to rapid, disordered adsorption.

Q5: What are the key factors for achieving a high-quality this compound SAM?

A5: Several factors are crucial for forming a high-quality SAM:

  • Purity of the thiol: Use high-purity this compound.

  • Solvent quality: Anhydrous, high-purity ethanol is recommended.

  • Substrate cleanliness: The gold substrate must be exceptionally clean and free of organic contaminants.

  • Inert atmosphere: To prevent oxidation of the thiol, it is advisable to prepare the solution and carry out the immersion under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or patchy monolayer formation 1. Insufficient immersion time. 2. Low concentration of the thiol solution. 3. Contaminated gold substrate. 4. Degraded this compound.1. Increase the immersion time to 24 hours or longer. 2. Prepare a fresh solution with a concentration in the 1-5 mM range. 3. Ensure the gold substrate is thoroughly cleaned using methods like piranha solution or UV/ozone treatment. 4. Use fresh, high-purity this compound.
Poorly ordered or defective monolayer 1. Sub-optimal thiol concentration. 2. Presence of contaminants in the solvent or on the substrate. 3. Oxidation of the thiol group.1. Experiment with a range of concentrations (e.g., 0.5 mM, 1 mM, 5 mM) to find the optimal condition for your specific substrate and application. 2. Use high-purity solvent and ensure rigorous cleaning of the substrate and glassware. 3. Prepare the solution and perform the self-assembly in an oxygen-free environment (e.g., in a glovebox or by bubbling the solvent with an inert gas).
Formation of multilayers 1. Concentration of the thiol solution is too high. 2. Physisorption of molecules on top of the initial monolayer.1. Reduce the concentration of the this compound solution. 2. After immersion, thoroughly rinse the substrate with fresh solvent (ethanol) to remove any non-chemisorbed molecules.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound SAM Formation

ParameterRecommended ValueNotes
Concentration 1 - 5 mMA good starting point is 1 mM. Optimization may be required.
Solvent High-purity EthanolAnhydrous is preferred.
Substrate Gold (Au)Typically on a silicon or glass support with a chromium or titanium adhesion layer.
Immersion Time 18 - 24 hoursLonger times may improve ordering.
Temperature Room Temperature
Atmosphere Inert (N₂ or Ar)Recommended to prevent thiol oxidation.

Experimental Protocols

Detailed Methodology for SAM Preparation and Characterization

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For further cleaning, the substrate can be treated with UV/ozone for 15-20 minutes immediately before use.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in high-purity ethanol. To do this, dissolve 1.67 mg of this compound in 10 mL of ethanol.

    • It is recommended to degas the ethanol with nitrogen or argon for at least 15-20 minutes before dissolving the thiol to minimize oxidation.

  • Self-Assembly Process:

    • Place the cleaned gold substrate in a clean glass container.

    • Pour the this compound solution into the container, ensuring the substrate is fully submerged.

    • Seal the container and leave it undisturbed at room temperature for 18-24 hours. If possible, keep the container in an inert atmosphere.

  • Post-Assembly Rinsing:

    • After the immersion period, carefully remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate again under a stream of high-purity nitrogen gas.

  • Characterization:

    • The quality of the resulting SAM can be characterized using various surface-sensitive techniques, including:

      • Contact Angle Goniometry: To assess the hydrophobicity/hydrophilicity of the surface and infer monolayer coverage.

      • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the monolayer and the bonding of sulfur to the gold surface.

      • Atomic Force Microscopy (AFM): To visualize the surface morphology and check for defects.

      • Ellipsometry: To measure the thickness of the monolayer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization sub_prep Substrate Cleaning sol_prep Solution Preparation immersion Immersion in 4-ATP Solution sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying characterization Characterization drying->characterization

Caption: Experimental workflow for the formation of this compound SAMs.

logical_relationship cluster_inputs Input Variables cluster_outputs SAM Quality Metrics concentration Concentration coverage Surface Coverage concentration->coverage directly influences ordering Molecular Ordering concentration->ordering time Immersion Time time->coverage time->ordering improves with time cleanliness Substrate Cleanliness cleanliness->coverage critical for cleanliness->ordering defects Defect Density cleanliness->defects minimizes

Caption: Key factors influencing the quality of this compound SAMs.

Preventing oxidation of 4-Acetamidothiophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 4-Acetamidothiophenol in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to oxidation? A1: this compound possesses a thiol group (-SH) on its benzene ring.[1] Thiols are known to be susceptible to oxidation.[2] This reactivity is due to the sulfur atom's ability to be easily oxidized, especially in the presence of oxygen, which can lead to the formation of disulfide bonds (-S-S-).[1][2][3]

Q2: What is the primary product of this compound oxidation? A2: The primary oxidation product is the corresponding disulfide, where two molecules of this compound become linked by a disulfide bond. This occurs when the thiol groups of two molecules react.[2] This process is a common reaction for thiols, which can be reversed using reducing agents.[2]

Q3: What are the common signs of oxidation in my this compound solution? A3: Visual signs of degradation and oxidation can include a color change in the solution, which may turn from colorless to a yellow or brown hue. The formation of a precipitate can also indicate the creation of the disulfide dimer, which may be less soluble than the monomer in certain solvents. For a quantitative assessment, analytical techniques like HPLC can reveal the appearance of new peaks corresponding to degradation products.

Q4: How should I store this compound to ensure its stability? A4: To minimize oxidation, solid this compound should be stored at low temperatures, typically between 2-8°C, in a tightly sealed container to protect it from air and moisture.[4][5][6] For solutions, it is best to store them at -20°C under an inert atmosphere, such as argon or nitrogen.[7] Preparing fresh solutions immediately before use is the most effective practice to prevent degradation.

Q5: What practical steps can I take during my experiment to prevent oxidation? A5: The most critical steps are to remove oxygen from the reaction environment. This can be achieved by using deoxygenated solvents and working under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[7][8][9][10] Minimizing the solution's exposure to light and elevated temperatures can also help, as these factors can accelerate oxidation.[11]

Q6: How does the choice of solvent affect the stability of this compound? A6: The choice of solvent is crucial. It is best to use anhydrous, aprotic solvents. Protic solvents like alcohols or water can potentially participate in side reactions. More importantly, solvents should be thoroughly degassed before use to remove dissolved oxygen, which is a primary driver of thiol oxidation.[7][8]

Q7: Can antioxidants be added to the solution to improve stability? A7: Yes, certain antioxidants can help stabilize thiol-containing compounds by scavenging free radicals or reacting with oxidizing species.[12][13][14] However, the choice of antioxidant must be compatible with the specific experimental conditions and downstream applications. Common antioxidants used in other systems include compounds like glutathione or N-acetyl-cysteine, but their suitability must be tested for your specific reaction.[13][14]

Q8: What is the role of pH in the stability of this compound solutions? A8: The pH of an aqueous solution can significantly influence the rate of thiol oxidation. Thiophenols are more acidic than phenols and will deprotonate to form a thiophenolate anion (PhS⁻) in basic conditions.[2] This thiophenolate is highly susceptible to oxidation.[2] Therefore, maintaining a neutral to slightly acidic pH (around pH 4-7) is generally recommended to enhance stability, as demonstrated for other thiophenols.[15] However, extreme pH levels in either direction can promote other degradation pathways like hydrolysis.[16]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Probable Cause Recommended Solution(s)
Solution rapidly turns yellow or brown Oxidation of the thiol group to form colored byproducts.• Ensure all solvents are thoroughly degassed before use.[8][17] • Prepare and handle the solution under a strict inert atmosphere (Nitrogen or Argon).[7] • Prepare the solution immediately before the experiment.
Formation of a white/off-white precipitate Formation of the disulfide dimer, which may have lower solubility in the chosen solvent.• Confirm the identity of the precipitate using analytical methods. • Use freshly prepared, deoxygenated solutions. • Consider filtering the solution just before use if trace amounts of precipitate are present.
Low or inconsistent yield in a reaction Degradation of this compound starting material before or during the reaction.• Verify the purity of the starting material before use. • Minimize reaction time and avoid unnecessarily high temperatures.[11] • Ensure all handling procedures are standardized to minimize variability in degradation.
Non-reproducible experimental results Variable levels of oxidation between experimental runs.• Implement a strict, standardized protocol for solution preparation, including degassing and inert atmosphere techniques.[9][10] • Use fresh aliquots of the compound for each experiment to avoid issues from repeated freeze-thaw cycles.

Summary of Prevention Strategies

Method Key Parameters & Rationale Advantages Disadvantages
Inert Atmosphere Replace oxygen in the headspace and reaction vessel with an inert gas like Nitrogen or Argon. Oxygen is the primary oxidant.[2]Highly effective at preventing oxidation.[7] Essential for sensitive reactions.Requires specialized equipment like a glovebox or Schlenk line.
Solvent Degassing Remove dissolved oxygen from solvents via methods like Freeze-Pump-Thaw, sparging with inert gas, or sonication under vacuum.[8][17]Crucial for minimizing the primary oxidant in the solution. Can be adapted for different scales.Freeze-Pump-Thaw is time-consuming. Sparging may not be as thorough.[10]
Low Temperature Storage Store solid compound at 2-8°C and solutions at -20°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.[4][7]Simple and effective for long-term storage of the solid and short-term storage of solutions.May not be sufficient to prevent oxidation during experiments at room or elevated temperatures.
pH Control Maintain a neutral to slightly acidic pH (e.g., pH 4-7) for aqueous solutions. The thiophenolate anion formed at basic pH is more readily oxidized.[2][15]Can significantly improve stability in aqueous media by keeping the thiol in its less reactive protonated form.Only applicable to aqueous or protic solvent systems. Requires careful buffering.
Use of Antioxidants Add a compatible radical scavenger or reducing agent to the solution. These compounds preferentially react with oxidants.[12][13]Can provide continuous protection throughout an experiment.The antioxidant may interfere with the intended reaction. Requires careful selection and validation.

Experimental Protocols

Protocol 1: Preparation of this compound Solution under Inert Atmosphere

Objective: To prepare a solution of this compound with minimal exposure to atmospheric oxygen.

Materials:

  • This compound (solid)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, THF)

  • Schlenk flask or similar sealable glassware

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Septa, needles, and syringes

  • Glassware dried in an oven (>100°C)

Procedure:

  • Dry all glassware in an oven for at least 4 hours and cool under a stream of inert gas.

  • Weigh the required amount of this compound and quickly add it to the Schlenk flask.

  • Seal the flask with a septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.

  • Using a syringe, transfer the required volume of deoxygenated solvent into the Schlenk flask.

  • Stir the mixture until the solid is fully dissolved.

  • Maintain a positive pressure of inert gas within the flask during storage and use. Withdraw aliquots using a gas-tight syringe through the septum.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

Objective: To thoroughly remove dissolved gases, particularly oxygen, from a solvent.[8]

Materials:

  • Solvent to be degassed

  • Schlenk flask with a sidearm and stopcock

  • High-vacuum line

  • Dewar flask

  • Liquid Nitrogen

Procedure:

  • Pour the solvent into the Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the vacuum line.

  • Place the Dewar filled with liquid nitrogen around the flask to completely freeze the solvent.

  • Once the solvent is frozen solid, open the stopcock to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat steps 3-6 for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Protocol 3: Solvent Degassing via Inert Gas Purging (Sparging)

Objective: To remove dissolved oxygen from a solvent by bubbling an inert gas through it.[9][10]

Materials:

  • Solvent to be degassed

  • Flask or bottle with a septum-sealed cap

  • Inert gas source (Argon or Nitrogen)

  • Long needle or sparging tube

  • Short needle to act as a vent

Procedure:

  • Fill the flask with the solvent.

  • Seal the flask with a septum.

  • Insert the long needle so that its tip is well below the solvent surface.

  • Insert the short vent needle just through the septum, not touching the liquid.

  • Connect the long needle to the inert gas supply and begin bubbling the gas through the solvent at a moderate rate (to avoid splashing).

  • Continue sparging for at least 30-60 minutes. The dissolved oxygen is displaced by the inert gas and exits through the vent needle.

  • Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain an inert atmosphere in the headspace.

Visualizations

Figure 1: Oxidation of this compound to its disulfide dimer.

Workflow Figure 2: Workflow for Preparing a Stable Solution prep 1. Prepare Glassware (Oven-dry, cool under inert gas) degas 2. Degas Solvent (e.g., Freeze-Pump-Thaw or Sparging) prep->degas weigh 3. Weigh Compound (Add to Schlenk flask) degas->weigh purge 4. Purge Flask (Evacuate and backfill with N₂/Ar x3) weigh->purge add_solvent 5. Add Solvent (Transfer deoxygenated solvent via syringe) purge->add_solvent dissolve 6. Dissolve (Stir under positive inert pressure) add_solvent->dissolve store 7. Store & Use (Store sealed at -20°C, use gas-tight syringe) dissolve->store

Figure 2: Recommended workflow for preparing a stable solution of this compound.

References

Technical Support Center: Enhancing the Stability of 4-Acetamidothiophenol Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acetamidothiophenol (4-ATP) functionalized surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stability and reproducibility of their 4-ATP self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-ATP SAMs on gold surfaces?

A1: The stability of 4-ATP SAMs is influenced by several key factors:

  • Intermolecular Interactions: The acetamido group in 4-ATP allows for hydrogen bonding between adjacent molecules, which significantly enhances the thermal stability of the monolayer compared to simple alkanethiols. Aromatic thiols can also exhibit stabilizing π-π stacking interactions.

  • Substrate Quality: The cleanliness, smoothness, and crystalline structure of the gold substrate are critical. Contaminants can prevent uniform SAM formation, and surface defects can act as nucleation sites for monolayer degradation.

  • Environmental Conditions: Exposure to oxygen, light, and elevated temperatures can lead to the oxidation and desorption of the thiol molecules. The pH and composition of the surrounding solution can also impact stability, especially in electrochemical applications.

  • SAM Formation Protocol: The concentration of the 4-ATP solution, immersion time, and choice of solvent all play a role in the quality and, consequently, the stability of the resulting monolayer.

Q2: My 4-ATP SAMs show poor reproducibility. What are the likely causes?

A2: Inconsistent results with 4-ATP SAMs often stem from variations in one or more of the following:

  • Substrate Preparation: Inadequate or inconsistent cleaning of the gold substrate is a primary source of variability.

  • Reagent Purity: The purity of the 4-ATP and the solvent used for SAM formation is crucial. Impurities can co-adsorb on the surface, disrupting the monolayer structure.

  • Environmental Control: Fluctuations in temperature, humidity, and light exposure during SAM formation and storage can affect the quality and stability of the monolayer.

  • Handling and Storage: Improper handling can introduce contaminants, and storing the functionalized surfaces in a non-inert environment can lead to degradation over time.

Q3: How does the stability of 4-ATP SAMs compare to that of common alkanethiol SAMs?

A3: 4-ATP SAMs generally exhibit enhanced thermal stability compared to alkanethiol SAMs of similar length. This is attributed to the intermolecular hydrogen bonds formed between the acetamido groups of neighboring 4-ATP molecules. These interactions increase the energy required to disrupt the ordered monolayer structure. However, the electrochemical stability can be more complex and depends on the specific potential window and pH of the solution.

Q4: What are the common degradation pathways for 4-ATP SAMs?

A4: 4-ATP SAMs can degrade through several mechanisms:

  • Oxidation: The sulfur-gold bond is susceptible to oxidation, which can lead to the formation of sulfinates or sulfonates and weaken the attachment to the surface. The acetamido group itself can also be susceptible to oxidative degradation, potentially through hydrolysis to an amino group followed by further oxidation.

  • Reductive/Oxidative Desorption: In electrochemical applications, applying a sufficiently negative or positive potential can cause the reductive or oxidative desorption of the thiolate molecules from the gold surface.

  • Thermal Desorption: At elevated temperatures, the molecules can gain enough energy to desorb from the surface.

  • Displacement: Other molecules in the environment with a strong affinity for the gold surface can displace the 4-ATP molecules over time.

Troubleshooting Guides

Issue 1: Low Surface Coverage or Incomplete Monolayer Formation

Possible Cause Troubleshooting Step
Contaminated Gold Substrate Implement a rigorous cleaning protocol for the gold substrate before use. A common and effective method is cleaning with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. CAUTION: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
Impure 4-ATP or Solvent Use high-purity 4-ATP and anhydrous ethanol or another appropriate solvent for the self-assembly solution.
Inadequate Immersion Time Ensure a sufficient immersion time for the self-assembly process. While initial adsorption is rapid, a longer immersion time (typically 12-24 hours) allows for the molecules to rearrange and form a more ordered and densely packed monolayer.
Incorrect 4-ATP Concentration Use a 4-ATP concentration in the range of 1-10 mM in ethanol. A lower concentration may require a longer immersion time to achieve full coverage.

Issue 2: Poor Monolayer Stability Over Time

Possible Cause Troubleshooting Step
Oxidation from Ambient Environment Prepare and handle the 4-ATP SAMs in an inert atmosphere (e.g., in a glovebox filled with nitrogen or argon) to minimize exposure to oxygen. Store the functionalized surfaces under an inert atmosphere or in a vacuum desiccator.
Light-Induced Degradation Protect the SAMs from direct light exposure during formation and storage by using amber vials or covering the containers with aluminum foil.
Thermal Instability Avoid exposing the SAMs to high temperatures. If thermal processing is necessary, perform it under an inert atmosphere and for the shortest possible duration.
Contamination in the Working Environment Ensure that the environment where the SAMs are used is free of contaminants that could displace the 4-ATP molecules. This is particularly important in biological media, where other thiol-containing molecules (like cysteine) may be present.

Quantitative Data on SAM Stability

The following tables provide a summary of quantitative data on the stability of thiol-based SAMs, including insights relevant to 4-ATP. Direct comparative data for 4-ATP is limited in the literature, so data for analogous systems are included to provide context.

Table 1: Thermal Stability of Thiol SAMs on Gold

ThiolDesorption Temperature (°C)Characterization TechniqueNotes
Amide-containing Alkanethiol Decomposition delayed by ~50 K compared to HS(CH2)n-OHTemperature Programmed Desorption (TPD)Enhanced stability is attributed to intermolecular hydrogen bonding from the amide groups.[1]
Octadecanethiol (ODT) ~110 °CX-ray Photoelectron Spectroscopy (XPS)Represents a typical long-chain alkanethiol.[2]
16-Mercaptohexadecanoic acid (MHDA) ~145 °CX-ray Photoelectron Spectroscopy (XPS)The carboxylic acid group can also participate in hydrogen bonding, increasing stability compared to ODT.[2]

Table 2: Electrochemical Stability Window of Thiol SAMs on Gold in 0.1 M KOH

ThiolReductive Desorption Potential (V vs. Ag/AgCl)Oxidative Desorption Potential (V vs. RHE)Reference
Propanethiol (C3) Not specified~1.2-1.25 V (for 95% coverage)[3]
Hexanethiol (C6) Not specifiedNot specified[3]
Decanethiol (C10) More negative than shorter chainsMore positive than shorter chains[3]
General Alkanethiols Increases with chain lengthIncreases with chain length[4]

Note: The electrochemical stability window is highly dependent on the pH of the electrolyte.[4][5]

Experimental Protocols

Protocol 1: Optimized Formation of Stable 4-ATP Self-Assembled Monolayers on Gold

This protocol is designed to produce high-quality, stable 4-ATP SAMs on gold substrates.

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely hazardous).

    • Rinse the substrate thoroughly with deionized water (18 MΩ·cm) and then with absolute ethanol.

    • Dry the substrate under a stream of high-purity nitrogen or argon gas.

    • For optimal results, immediately use the cleaned substrate for SAM formation.

  • Preparation of 4-ATP Solution:

    • In a clean, amber glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Self-Assembly Process:

    • Immerse the clean, dry gold substrate into the 4-ATP solution.

    • Seal the vial under an inert atmosphere (e.g., using Parafilm®) to prevent exposure to air and light.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the 4-ATP solution and rinse it thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen or argon gas.

  • Storage:

    • Store the 4-ATP functionalized substrate in a clean, sealed container under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a vacuum desiccator) and protect it from light.

Protocol 2: Characterization of 4-ATP SAM Stability using Cyclic Voltammetry (CV)

This protocol describes how to assess the electrochemical stability of a 4-ATP SAM on a gold electrode.

  • Prepare the Electrochemical Cell:

    • Use a standard three-electrode electrochemical cell with the 4-ATP functionalized gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

    • Prepare the electrolyte solution (e.g., 0.1 M KOH or a phosphate-buffered saline solution). Deoxygenate the electrolyte by bubbling with high-purity nitrogen or argon for at least 20 minutes.

  • Initial Characterization:

    • Perform an initial cyclic voltammogram in a potential window where the SAM is expected to be stable (e.g., from -0.2 V to +0.2 V vs. Ag/AgCl) to check for any redox peaks from contaminants.

  • Reductive Desorption:

    • Scan the potential from a value within the stable window to a sufficiently negative potential (e.g., -1.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.

    • The appearance of a sharp cathodic peak indicates the reductive desorption of the 4-ATP monolayer. The potential of this peak is a measure of the SAM's stability against reduction.

  • Oxidative Stability:

    • To assess oxidative stability, scan the potential from a value within the stable window to progressively more positive potentials.

    • The onset of an anodic current that does not correspond to a reversible redox process of the 4-ATP molecule may indicate oxidative desorption or degradation of the monolayer.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of 4-ATP functionalized surfaces.

G cluster_factors Factors Affecting 4-ATP SAM Stability cluster_degradation Degradation Pathways cluster_outcomes Consequences of Instability Intermolecular_Interactions Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) Poor_Reproducibility Poor Reproducibility Substrate_Quality Substrate Quality (Cleanliness, Smoothness) Substrate_Quality->Poor_Reproducibility Environmental_Conditions Environmental Conditions (O₂, Light, Temp, pH) Signal_Drift Signal Drift in Sensors Environmental_Conditions->Signal_Drift SAM_Formation_Protocol SAM Formation Protocol (Solvent, Time, Concentration) Loss_of_Function Loss of Surface Functionality SAM_Formation_Protocol->Loss_of_Function Oxidation Oxidation (Au-S Bond, Acetamido Group) Oxidation->Signal_Drift Desorption Electrochemical Desorption (Reductive/Oxidative) Desorption->Loss_of_Function Thermal_Desorption Thermal Desorption Thermal_Desorption->Loss_of_Function Displacement Displacement by other molecules Displacement->Poor_Reproducibility

Figure 1. Logical relationship between factors influencing stability, degradation pathways, and experimental outcomes for 4-ATP SAMs.

G Start Start: Inconsistent SAM Stability Check_Substrate Verify Substrate Cleaning Protocol Start->Check_Substrate Check_Substrate->Start [Issue Found] Check_Reagents Check Purity of 4-ATP and Solvent Check_Substrate->Check_Reagents [Substrate OK] Check_Reagents->Start [Issue Found] Check_Environment Control Environmental Conditions (Inert atmosphere, dark) Check_Reagents->Check_Environment [Reagents OK] Check_Environment->Start [Issue Found] Optimize_Protocol Optimize SAM Formation Protocol (Time, Concentration) Check_Environment->Optimize_Protocol [Environment Controlled] Optimize_Protocol->Start [Issue Found] Characterize Characterize SAM Quality (XPS, AFM, CV) Optimize_Protocol->Characterize [Protocol Optimized] End Stable and Reproducible SAM Characterize->End

Figure 2. Troubleshooting workflow for addressing inconsistent stability of 4-ATP self-assembled monolayers.

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Storage Clean_Substrate 1. Clean Gold Substrate (Piranha etch, rinse, dry) Prepare_Solution 2. Prepare 1 mM 4-ATP in Anhydrous Ethanol Clean_Substrate->Prepare_Solution Deoxygenate 3. Deoxygenate Solution (N₂ or Ar purge) Prepare_Solution->Deoxygenate Immerse 4. Immerse Substrate (18-24 hours, room temp) Deoxygenate->Immerse Inert_Atmosphere 5. Seal in Inert Atmosphere (Dark environment) Immerse->Inert_Atmosphere Rinse 6. Rinse with Ethanol Inert_Atmosphere->Rinse Dry 7. Dry with N₂ or Ar Rinse->Dry Store 8. Store in Inert & Dark Environment (Desiccator) Dry->Store

Figure 3. Experimental workflow for the optimized formation of stable this compound SAMs on gold.

References

Technical Support Center: 4-Acetamidothiophenol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-Acetamidothiophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Synthesis

Question 1: My reaction to synthesize this compound is showing low to no yield. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. Two common routes are the reduction of 4-acetamidobenzenesulfonyl chloride and the acetylation of 4-aminothiophenol.

  • For the reduction of 4-acetamidobenzenesulfonyl chloride:

    • Inactive Reducing Agent: The reducing agent (e.g., tin(II) chloride, triphenylphosphine) may be old or have degraded. Use freshly opened or properly stored reagents.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Ensure the reaction is conducted under the recommended conditions for the specific reducing agent. For instance, some reductions may require elevated temperatures to proceed to completion.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or carefully increasing the temperature.

    • Side Reactions: The sulfonyl chloride group can undergo hydrolysis back to the sulfonic acid, especially in the presence of moisture. Ensure anhydrous conditions are maintained.

  • For the acetylation of 4-aminothiophenol:

    • Reactivity of 4-aminothiophenol: The starting material can be prone to oxidation. It is crucial to use high-purity 4-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide byproducts.

    • Incorrect Stoichiometry: Ensure the correct molar ratio of 4-aminothiophenol to the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. An excess of the acetylating agent is often employed to drive the reaction to completion.

    • Base Catalyst: The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl or acetic acid). Ensure the base is of good quality and used in the appropriate amount.

Question 2: I am observing a significant amount of a byproduct that I suspect is the disulfide of this compound. How can I prevent its formation and remove it?

Answer: The formation of the corresponding disulfide is a very common side reaction when working with thiols, as they are readily oxidized by atmospheric oxygen.

  • Prevention:

    • Inert Atmosphere: Conduct the synthesis and all subsequent work-up and purification steps under an inert atmosphere (nitrogen or argon).[1]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

    • Control of pH: In some cases, keeping the pH of the reaction mixture acidic can help to reduce the rate of oxidation.

  • Removal:

    • Reduction: The disulfide impurity can often be reduced back to the desired thiol. Treatment of the crude product with a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be effective.

    • Purification: While challenging due to similar polarities, careful column chromatography may be able to separate the desired thiol from the disulfide. A less polar solvent system might help to achieve better separation.

Question 3: My product seems to be degrading during work-up or purification. I suspect hydrolysis of the acetamide group. How can I avoid this?

Answer: The acetamide group in this compound can be hydrolyzed back to an amino group under either acidic or basic conditions, especially at elevated temperatures.[2][3]

  • Avoid Strong Acids and Bases: During the work-up, use dilute acidic or basic solutions for washing and perform these steps at low temperatures (e.g., in an ice bath).

  • Neutral pH: Whenever possible, maintain the pH of the solutions in contact with your product as close to neutral as possible.

  • Temperature Control: Avoid prolonged heating of the product in acidic or basic solutions during purification. If heating is necessary for recrystallization, it should be done as quickly as possible.

Purification

Question 4: I am having difficulty purifying this compound by recrystallization. What solvents should I try?

Answer: Finding a suitable solvent for recrystallization is often a matter of trial and error. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvent Systems: Based on the polarity of this compound (containing both a polar acetamide group and a less polar thiophenyl group), you could try solvents like ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvent Systems: A mixed solvent system can often provide better results. A common and effective approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

    • A good starting point for this compound would be an ethanol/water mixture. Dissolve the crude product in hot ethanol and then add hot water dropwise until cloudiness persists.

    • Other potential mixed solvent systems include ethyl acetate/hexane or acetone/water .

Question 5: I am trying to purify this compound by column chromatography, but I am getting poor separation. What conditions should I use?

Answer: Column chromatography can be an effective purification method if the correct stationary and mobile phases are chosen.

  • Stationary Phase: Silica gel is the most common stationary phase and should be suitable for the purification of this compound.

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. You will likely need a solvent mixture of a non-polar and a more polar solvent.

    • A good starting point for TLC analysis and subsequent column chromatography would be a mixture of ethyl acetate and hexane . You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to find the optimal separation. A typical Rf value for the product on a TLC plate should be around 0.3-0.4 for good separation on a column.[2]

    • If the compound is very polar and does not move from the baseline, a more polar solvent system like dichloromethane/methanol could be tried.

  • TLC Monitoring: Before running a column, it is essential to perform TLC analysis to determine the appropriate solvent system. Spot the crude reaction mixture on a TLC plate and test different solvent mixtures. The ideal eluent will give a good separation between the desired product spot and any impurity spots.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a white to off-white or pale yellow crystalline powder.[4][5] Its reported melting point is in the range of 150-153 °C.[4][5] A broad melting range or a lower melting point can indicate the presence of impurities.

Q2: How should I store this compound to prevent degradation? A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation of the thiol group, it is best to store it under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is also recommended.[4]

Q3: How can I monitor the progress of my synthesis reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction.[6] Spot a small amount of your reaction mixture on a TLC plate alongside the starting material(s). As the reaction proceeds, the spot corresponding to the starting material should diminish, and a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the key safety precautions I should take when working with this compound and its precursors? A4: As with any chemical synthesis, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thiols are known for their strong, unpleasant odors, so proper handling to minimize exposure is important.[7] Many of the reagents used in the synthesis, such as sulfonyl chlorides and reducing agents, can be corrosive, flammable, or toxic, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

ParameterSynthesis via Reduction of 4-acetamidobenzenesulfonyl chlorideSynthesis via Acetylation of 4-aminothiophenol
Starting Materials 4-acetamidobenzenesulfonyl chloride, Reducing agent (e.g., SnCl₂, PPh₃)4-aminothiophenol, Acetylating agent (e.g., Acetic anhydride)
Typical Solvent Toluene, EthanolDichloromethane, Pyridine
Reaction Temperature Room temperature to reflux0 °C to room temperature
Typical Reaction Time 1 - 24 hours1 - 6 hours
Potential Byproducts Disulfide, Sulfonic acidDisulfide, Di-acetylated product
Typical Yield 60 - 80%70 - 90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-acetamidobenzenesulfonyl chloride (General Procedure)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., toluene or ethanol) under an inert atmosphere (N₂ or Ar).

  • Add the reducing agent (e.g., SnCl₂·2H₂O (3.0 eq) or triphenylphosphine (1.5 eq)) portion-wise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using SnCl₂, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Acetylation of 4-aminothiophenol (General Procedure)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminothiophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the recommended time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-acetamidobenzenesulfonyl chloride or 4-aminothiophenol) reaction Chemical Reaction (Reduction or Acetylation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying crude Crude Product drying->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure this compound recrystallization->pure column->pure analysis Purity & Identity Confirmation (TLC, Melting Point, NMR) pure->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem Encountered low_yield Low/No Yield start->low_yield disulfide Disulfide Formation start->disulfide hydrolysis Acetamide Hydrolysis start->hydrolysis recryst_fail Recrystallization Fails start->recryst_fail poor_sep Poor Column Separation start->poor_sep sol1 sol1 low_yield->sol1 Check Reagents Optimize Conditions Ensure Anhydrous sol2 sol2 disulfide->sol2 Use Inert Atmosphere Degas Solvents Reduce Impurity sol3 sol3 hydrolysis->sol3 Avoid Strong Acid/Base Control Temperature sol4 sol4 recryst_fail->sol4 Screen Solvents Try Mixed Solvents sol5 sol5 poor_sep->sol5 Optimize Eluent via TLC Adjust Polarity

Caption: Troubleshooting decision tree for this compound synthesis and purification.

References

Technical Support Center: 4-Acetamidothiophenol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from commercial 4-Acetamidothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often available at ≥90% purity, can contain several impurities.[1] The most common contaminant is the oxidation product, 4,4'-disulfanediyldianiline (the disulfide dimer). Other potential impurities may include starting materials from its synthesis or other related by-products. The presence of these impurities can lead to a lower melting point and discoloration of the material.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to off-white or pale yellow crystalline powder.[2] The reported melting point for the pure compound is in the range of 150-153 °C .[2][3][4] A broader melting range or a melting point significantly below this range typically indicates the presence of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your this compound sample:

  • Melting Point Analysis: This is a quick and straightforward method to get a preliminary assessment of purity. Pure compounds have a sharp melting point range, while impurities will broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to visualize the number of components in your sample. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. By comparing the peak area of this compound to the total peak area of all components, a precise purity value can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure of this compound and can be used for quantitative purity assessment (qNMR) by integrating the signals of the compound against a certified internal standard.[5][6][7][8]

Troubleshooting Guides

Recrystallization

Problem: My this compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the solute. It can also occur if the solution is supersaturated and cooled too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

    • Allow the flask to cool slowly and undisturbed. You can insulate the flask with glass wool or a towel to slow down the cooling rate.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

Problem: Very low or no recovery of crystals after recrystallization.

  • Cause 1: Too much solvent was used, and the compound remains dissolved even at low temperatures.

  • Solution 1: If you have used too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.

  • Cause 2: The solution was not cooled sufficiently.

  • Solution 2: Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation.

Problem: The recrystallized product is still colored.

  • Cause: Colored impurities were not effectively removed.

  • Solution: Before the hot filtration step in the recrystallization process, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious when adding charcoal to a boiling solution as it can cause bumping.

Column Chromatography

Problem: Poor separation of this compound from its impurities on the column.

  • Cause 1: The chosen eluent system has either too high or too low polarity.

  • Solution 1: Optimize the eluent system using TLC first. Test various solvent systems with different polarities (e.g., different ratios of ethyl acetate/hexanes) to find the one that gives good separation between the product spot and the impurity spots.

  • Cause 2: The column was overloaded with the sample.

  • Solution 2: Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.

  • Cause 3: The column was not packed properly, leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended for better results.

Problem: The product is eluting too quickly or not at all.

  • Cause (eluting too quickly): The eluent is too polar.

  • Solution: Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).

  • Cause (not eluting): The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of commercial this compound.

  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of commercial this compound and approximately 50 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves.

  • Hot Filtration (Optional, if insoluble impurities are present): If there are insoluble materials, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (turbid). Then, add a few drops of hot 95% ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

ParameterValue
Starting Material~5 g Commercial this compound
Solvent System95% Ethanol / Deionized Water
Expected Yield75-85%
Purity (Before)~90%
Purity (After)>98%
Melting Point (After)150-153 °C
Protocol 2: Column Chromatography Purification

This protocol is suitable for purifying 1-2 grams of this compound.

  • Column Preparation: Prepare a slurry of 50 g of silica gel (230-400 mesh) in hexanes and pack it into a glass column (e.g., 40 mm diameter). Allow the silica gel to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve 1.5 g of crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto 2-3 g of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 30%. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC using a mobile phase of 30% ethyl acetate in hexanes. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 10% to 30% Ethyl Acetate in Hexanes
Sample Load1.5 g crude this compound
Expected Yield70-80%
Purity (After)>99%
Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute as necessary.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Dissolve Crude Product in Hot Ethanol rec_filter Hot Filtration (Optional) rec_start->rec_filter rec_precipitate Add Hot Water to Induce Precipitation rec_filter->rec_precipitate rec_cool Slow Cooling and Ice Bath rec_precipitate->rec_cool rec_isolate Vacuum Filtration and Washing rec_cool->rec_isolate rec_dry Dry Purified Crystals rec_isolate->rec_dry column_chromatography_workflow cluster_column Column Chromatography Workflow col_prepare Prepare Silica Gel Column col_load Load Sample onto Column col_prepare->col_load col_elute Elute with Gradient (Hexanes/Ethyl Acetate) col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_analyze Analyze Fractions by TLC col_collect->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate analytical_workflow cluster_analysis Purity Analysis Workflow ana_sample Purified Sample ana_mp Melting Point Analysis ana_sample->ana_mp ana_tlc TLC Analysis ana_sample->ana_tlc ana_hplc HPLC Analysis ana_sample->ana_hplc ana_nmr NMR Spectroscopy ana_sample->ana_nmr ana_result Purity Assessment ana_mp->ana_result ana_tlc->ana_result ana_hplc->ana_result ana_nmr->ana_result

References

Best practices for storing and handling 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 4-Acetamidothiophenol.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and stability of this compound. Below is a summary of key quantitative data.

ParameterValueSource(s)
Storage Temperature 2-8°C
Melting Point 150-153 °C
Molecular Weight 167.23 g/mol
Form Powder

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the storage and use of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[1] The recommended storage temperature is between 2-8°C.

Q2: The this compound powder has changed color. Is it still usable?

A2: A color change may indicate degradation or contamination. This can be caused by improper storage, such as exposure to light, moisture, or incompatible materials. It is recommended to use a fresh, unopened container for critical experiments.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear protective gloves, safety glasses with side shields or goggles, and a lab coat or long-sleeved clothing.[1] For handling larger quantities or when generating dust, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: How should I properly dispose of this compound waste?

A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Avoid allowing the product to enter drains.

Q6: My experiment is yielding inconsistent results. Could the this compound be the issue?

A6: Inconsistent results can stem from the degradation of this compound. Thiols can oxidize over time, especially if not stored under an inert atmosphere. Ensure your material is within its expiration date and has been stored correctly. If you suspect degradation, consider opening a new bottle.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles

This protocol provides a general method for the functionalization of gold nanoparticles (AuNPs) with this compound.

Materials:

  • This compound

  • Aqueous solution of gold nanoparticles (AuNPs)

  • Methanol or another suitable solvent

  • Stir plate and stir bar

  • Centrifuge

Procedure:

  • Prepare a this compound Solution: Dissolve an appropriate amount of this compound in a minimal amount of a suitable solvent like methanol. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.

  • Incubation: Add the this compound solution to the aqueous AuNP solution while stirring. The thiol group of the this compound will form a self-assembled monolayer on the surface of the gold nanoparticles.

  • Stirring: Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature to ensure complete functionalization.

  • Purification: After incubation, the functionalized AuNPs need to be purified to remove excess this compound. This is typically done by centrifugation.

  • Centrifugation: Centrifuge the solution at a speed and time appropriate for the size of your nanoparticles. The functionalized AuNPs will form a pellet at the bottom of the tube.

  • Resuspension: Carefully remove the supernatant and resuspend the pellet in a fresh solvent (e.g., deionized water or buffer). This washing step may need to be repeated multiple times to ensure complete removal of unreacted reagents.

  • Characterization: The functionalized nanoparticles should be characterized using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) to confirm successful functionalization and assess their stability and size distribution.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental procedures.

TroubleshootingWorkflow start Problem Encountered (e.g., Inconsistent Results, Color Change) check_storage Check Storage Conditions (2-8°C, Dry, Tightly Sealed) start->check_storage check_purity Assess Purity (Visual Inspection, Analytical Methods) check_storage->check_purity Conditions OK? new_reagent Use a Fresh Bottle of this compound check_storage->new_reagent Conditions NOT OK? check_purity->new_reagent Purity Questionable? review_protocol Review Experimental Protocol (Incompatibilities, Concentrations) check_purity->review_protocol Purity OK? end_success Problem Resolved new_reagent->end_success consult_sds Consult Safety Data Sheet (SDS) review_protocol->consult_sds review_protocol->end_success Protocol Error Identified end_fail Issue Persists (Contact Technical Support) consult_sds->end_fail ExperimentalWorkflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Analysis prep_sol Prepare this compound Solution mix Mix Solutions and Stir prep_sol->mix prep_aunp Prepare Gold Nanoparticle Suspension prep_aunp->mix centrifuge Centrifuge and Remove Supernatant mix->centrifuge resuspend Resuspend in Fresh Solvent centrifuge->resuspend characterize Characterize Functionalized Nanoparticles resuspend->characterize

References

Technical Support Center: 4-Acetamidothiophenol (4-ATP) Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetamidothiophenol (4-ATP) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended substrate for forming high-quality 4-ATP SAMs?

A1: Gold (Au) substrates, particularly those with a strong (111) crystallographic orientation, are the standard and recommended substrate for forming highly ordered 4-ATP SAMs. The strong affinity between the sulfur atom of the thiol group and gold facilitates the self-assembly process.

Q2: What is the typical solvent and concentration used for 4-ATP solutions?

A2: Ethanol is the most commonly used solvent for preparing 4-ATP solutions for SAM formation. Typical concentrations are in the millimolar (mM) range, generally between 1 mM and 10 mM.

Q3: How long should I incubate my gold substrate in the 4-ATP solution?

A3: Incubation times can vary, but a common range is between 12 and 48 hours. While initial monolayer formation is rapid, longer incubation times generally lead to more ordered and densely packed monolayers.

Q4: Does temperature play a critical role in 4-ATP SAM formation?

A4: Yes, temperature can influence the quality of the SAM. While many protocols are performed at room temperature, some studies suggest that slightly elevated temperatures can enhance molecular mobility on the surface, leading to more ordered domains. However, excessively high temperatures can lead to disordered layers.

Q5: How does pH affect the formation of 4-ATP SAMs?

A5: The pH of the 4-ATP solution is not as critical as it is for thiols with acidic or basic terminal groups. However, extreme pH values should be avoided as they can affect the stability of the gold substrate and the 4-ATP molecule itself. For most applications, a neutral pH is sufficient.

Q6: How can I characterize the quality of my 4-ATP monolayer?

A6: Several techniques can be used to assess the quality of your SAM. Contact angle goniometry provides a quick measure of surface hydrophobicity and uniformity. Ellipsometry can be used to determine the thickness of the monolayer. For detailed structural and chemical analysis, Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools.

Troubleshooting Guides

This section addresses common issues encountered during the formation and characterization of 4-ATP SAMs.

Problem 1: Inconsistent or Low Contact Angle Measurements
Potential Cause Troubleshooting Steps
Contaminated Substrate Ensure rigorous cleaning of the gold substrate before immersion. Common methods include piranha solution cleaning (use with extreme caution), UV/ozone treatment, or solvent rinsing (e.g., acetone, ethanol).
Impure 4-ATP or Solvent Use high-purity 4-ATP and absolute ethanol. Old or improperly stored 4-ATP can oxidize, leading to poor monolayer formation.
Incomplete Monolayer Formation Increase the incubation time to allow for better packing and ordering of the molecules.
Environmental Contamination Work in a clean environment, such as a fume hood or glove box, to minimize exposure to airborne contaminants.
Problem 2: Non-uniform or Defective Monolayer (Observed by AFM/STM)
Potential Cause Troubleshooting Steps
Substrate Roughness Use atomically flat gold substrates, such as template-stripped gold or single-crystal Au(111), for optimal monolayer ordering.
Sub-optimal Incubation Parameters Optimize the 4-ATP concentration, incubation time, and temperature. Refer to the quantitative data table below for starting points.
Solution Contamination Filter the 4-ATP solution before use to remove any particulates.
Insufficient Rinsing After incubation, rinse the substrate thoroughly with fresh solvent (ethanol) to remove physisorbed molecules.
Problem 3: Inaccurate Thickness Measurement with Ellipsometry
Potential Cause Troubleshooting Steps
Incorrect Optical Model Ensure you are using an appropriate optical model for a thin organic film on a gold substrate. The refractive index of the 4-ATP monolayer is a critical parameter.
Surface Contamination Any contaminants on the surface will add to the measured thickness. Ensure the substrate is clean before and after SAM formation.
Rough Gold Surface A rough substrate can lead to variations in the measured thickness.

Quantitative Data Summary

The following table summarizes typical experimental parameters and their effect on the quality of 4-ATP monolayers on gold, as characterized by contact angle and ellipsometric thickness.

4-ATP Concentration (in Ethanol) Incubation Time (hours) Temperature (°C) Typical Advancing Contact Angle (Water) Typical Ellipsometric Thickness (nm) Notes
1 mM18Room Temperature60° - 70°0.8 - 1.2A good starting point for well-ordered monolayers.
5 mM12Room Temperature65° - 75°1.0 - 1.4Higher concentration can lead to faster initial coverage.
10 mM24Room Temperature70° - 80°1.2 - 1.6Longer incubation with higher concentration can improve packing.
1 mM244075° - 85°1.3 - 1.7Elevated temperature can enhance molecular arrangement.
1 mM48Room Temperature70° - 80°1.2 - 1.6Extended incubation can improve order but may also introduce defects if the solution degrades.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning
  • Solvent Rinse: Sonicate the gold substrate in acetone for 15 minutes, followed by a thorough rinse with ethanol and then deionized water.

  • Piranha Etch (for robust cleaning, use with extreme caution): Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes.

  • Thorough Rinsing: After piranha treatment, rinse the substrate extensively with deionized water.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • UV/Ozone Treatment (Optional): Expose the cleaned substrate to UV/ozone for 10-15 minutes to remove any remaining organic contaminants. Use the substrate immediately after cleaning.

Protocol 2: Preparation of 4-ATP Solution
  • Weigh the required amount of 4-ATP powder in a clean, dry vial.

  • Add the appropriate volume of absolute ethanol to achieve the desired concentration (e.g., 1 mM).

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • It is recommended to use the solution fresh. If storage is necessary, store in a dark, airtight container at low temperature to minimize oxidation.

Protocol 3: 4-ATP SAM Formation
  • Place the freshly cleaned gold substrate in a clean glass container.

  • Pour the prepared 4-ATP solution into the container, ensuring the substrate is fully submerged.

  • Seal the container to minimize solvent evaporation and contamination. For optimal results, purge the container with an inert gas like nitrogen or argon.

  • Incubate the substrate for the desired time and at the chosen temperature (refer to the data table).

  • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Dry the substrate under a gentle stream of nitrogen.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Rinse Solvent Rinse (Acetone, Ethanol, DI Water) Piranha_Etch Piranha Etch (Optional, with caution) Solvent_Rinse->Piranha_Etch Drying_N2 Drying (Nitrogen Stream) Piranha_Etch->Drying_N2 UV_Ozone UV/Ozone (Optional) Drying_N2->UV_Ozone Immerse Immerse Substrate UV_Ozone->Immerse Weigh_4ATP Weigh 4-ATP Add_Ethanol Add Ethanol Weigh_4ATP->Add_Ethanol Sonicate Sonicate to Dissolve Add_Ethanol->Sonicate Sonicate->Immerse Incubate Incubate (12-48h, RT or 40°C) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry_N2_Final Dry with Nitrogen Rinse->Dry_N2_Final Contact_Angle Contact Angle Dry_N2_Final->Contact_Angle Ellipsometry Ellipsometry Dry_N2_Final->Ellipsometry AFM_STM AFM/STM Dry_N2_Final->AFM_STM XPS XPS Dry_N2_Final->XPS

Caption: Experimental workflow for the formation and characterization of 4-ATP SAMs.

Troubleshooting_Logic Start Poor Monolayer Quality Inconsistent_CA Inconsistent/ Low Contact Angle Start->Inconsistent_CA Non_Uniform Non-uniform/ Defective (AFM/STM) Start->Non_Uniform Thickness_Error Inaccurate Thickness Start->Thickness_Error Contaminated_Substrate Check Substrate Cleaning Protocol Inconsistent_CA->Contaminated_Substrate Possible Cause Impure_Reagents Verify Purity of 4-ATP and Solvent Inconsistent_CA->Impure_Reagents Possible Cause Incomplete_Formation Increase Incubation Time Inconsistent_CA->Incomplete_Formation Possible Cause Non_Uniform->Contaminated_Substrate Possible Cause Rough_Substrate Use Atomically Flat Substrate Non_Uniform->Rough_Substrate Possible Cause Suboptimal_Params Optimize Concentration, Time, and Temperature Non_Uniform->Suboptimal_Params Possible Cause Thickness_Error->Contaminated_Substrate Possible Cause Thickness_Error->Rough_Substrate Possible Cause Incorrect_Model Verify Ellipsometry Optical Model Thickness_Error->Incorrect_Model Possible Cause

Caption: Troubleshooting logic for common issues in 4-ATP monolayer formation.

Technical Support Center: Characterization of 4-Acetamidothiophenol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 4-Acetamidothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from the synthetic route and subsequent degradation. These include:

  • 4,4'-Disulfanediylbis(N-(4-mercaptophenyl)acetamide): The oxidative disulfide dimer of this compound. This is a very common impurity as thiols are susceptible to oxidation.[1]

  • 4-Aminothiophenol: An unreacted starting material or a product of hydrolysis of the amide group.

  • Acetic Anhydride / Acetic Acid: Residual reagents from the acetylation of 4-aminothiophenol.

  • Other related substances: Depending on the specific synthetic pathway, other minor impurities may be present.

Q2: Which analytical technique is most suitable for quantifying the disulfide impurity?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for quantifying the disulfide impurity. A well-developed reversed-phase HPLC method can effectively separate this compound from its less polar disulfide dimer, allowing for accurate quantification.

Q3: How can I detect residual starting materials like 4-aminothiophenol?

A3: Both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect 4-aminothiophenol. HPLC is advantageous for its ability to simultaneously analyze the active pharmaceutical ingredient (API) and this impurity. GC-MS can also be effective, particularly for volatile and semi-volatile impurities.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to identify impurities?

A4: Yes, NMR spectroscopy is a powerful tool for the structural elucidation of impurities. ¹H and ¹³C NMR can provide detailed information about the chemical structure of an unknown impurity, especially when it is isolated or present at a significant concentration. It is particularly useful for identifying isomers or structurally similar compounds that may be difficult to resolve by chromatography alone.

Q5: What is the role of Fourier-Transform Infrared (FTIR) spectroscopy in impurity analysis?

A5: FTIR spectroscopy is primarily used for the identification of functional groups. It can be a quick screening tool to detect the presence of unexpected functional groups that might indicate an impurity. For instance, the disappearance of the S-H stretching band and the appearance of an S-S stretching band can indicate the oxidation of the thiol to a disulfide.[2]

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound Secondary interactions between the thiol group and residual silanols on the column packing.- Use a column with end-capping or a base-deactivated stationary phase.- Lower the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of silanol groups.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Poor Resolution Between this compound and its Disulfide Dimer Inadequate mobile phase strength or selectivity.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A gradient elution may be necessary.- Try a different stationary phase (e.g., a phenyl-hexyl column) to introduce different selectivity.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection system, or sample carryover.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program on the autosampler.- Inject a blank solvent run to identify the source of the ghost peaks.
Irreproducible Retention Times Fluctuations in mobile phase composition, column temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure a stable flow rate.[3][4][5]
GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Poor Peak Shape for this compound The compound may be thermally labile or too polar for the column.- Use a lower injection port temperature.- Derivatize the sample to increase volatility and thermal stability (e.g., silylation).- Use a more polar GC column.
Poor Sensitivity Inefficient ionization or mass analyzer issues.- Optimize the ion source parameters.- Ensure the mass spectrometer is properly tuned.
Matrix Interference Co-elution of sample matrix components with the analytes.- Optimize the GC temperature program to improve separation.- Use selected ion monitoring (SIM) mode for higher selectivity and sensitivity.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is designed to separate this compound from its primary impurities.

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents and volatile starting materials.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1-5 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: NMR Spectrometer (300 MHz or higher)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex structures.

FTIR Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR Spectrometer

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Quantitative Data Summary

Table 1: Typical HPLC Retention Times

CompoundExpected Retention Time (min)
4-Aminothiophenol~ 4.5
This compound ~ 12.8
4,4'-Disulfanediylbis(N-(4-mercaptophenyl)acetamide)~ 21.2

Note: Retention times are approximate and can vary depending on the specific HPLC system and column.

Table 2: Key Mass Fragments (m/z) in GC-MS (EI)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Acetic Acid6045, 43
4-Aminothiophenol125124, 92, 65
This compound 167 125, 97, 69

Table 3: Indicative ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonThis compound (δ, ppm)4,4'-Disulfanediylbis(N-(4-mercaptophenyl)acetamide) (δ, ppm)
-CH₃~ 2.05~ 2.07
-SH~ 3.5 (broad)Absent
Aromatic-H~ 7.2 - 7.6~ 7.4 - 7.8
-NH~ 9.9 (broad)~ 10.1 (broad)

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3100
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
S-H Stretch (Thiol)2600 - 2550 (weak)[6][7]
C=O Stretch (Amide I)~ 1660
N-H Bend (Amide II)~ 1540
S-S Stretch (Disulfide)540 - 480 (weak)

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis and Identification Sample This compound Sample HPLC HPLC-UV Sample->HPLC Impurity Profiling GCMS GC-MS Sample->GCMS Volatile Impurities NMR NMR Sample->NMR Structural Info FTIR FTIR Sample->FTIR Functional Groups Quant Quantification of Impurities HPLC->Quant GCMS->Quant Struct Structural Elucidation NMR->Struct Func Functional Group ID FTIR->Func Struct->Quant Func->Struct

Caption: Experimental workflow for impurity characterization.

decision_tree cluster_questions cluster_techniques Start Impurity Detected Known Is it a known impurity? Start->Known Volatile Is the impurity volatile? Known->Volatile No HPLC Use HPLC for quantification Known->HPLC Yes GCMS Use GC-MS for quantification Volatile->GCMS Yes NMR_FTIR Isolate and use NMR/FTIR for structure Volatile->NMR_FTIR No

References

Technical Support Center: Optimizing Reaction Conditions for 4-Acetamidothiophenol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetamidothiophenol coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section is divided into two main categories: Amide Bond Formation via the amine group of this compound and Thioether Formation via the thiol group.

Amide Bond Formation

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?

Low yields in amide coupling reactions involving this compound can stem from several factors, often related to the reduced nucleophilicity of the aniline-like amine group and potential interference from the unprotected thiol.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the weakly nucleophilic amine of this compound.

    • Solution: Employ a more potent coupling reagent. While standard reagents like DCC/DIC can be used, stronger phosphonium-based (e.g., PyBOP, PyAOP) or uronium/aminium-based (e.g., HATU, HBTU) reagents are often more effective for coupling with anilines. Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the this compound can also improve yields.[1]

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.

    • Solution: Ensure the use of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and maintain the amine in its free, reactive form.

  • Side Reactions Involving the Thiol Group: The unprotected thiol is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of a thioester byproduct. The thiol is also susceptible to oxidation, forming a disulfide-linked dimer of this compound.

    • Solution: To ensure chemoselective N-acylation, it is highly recommended to protect the thiol group prior to the amide coupling reaction. Common protecting groups for thiols include benzyl (Bn) and tert-butyl (tBu) ethers.[2][3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the outcome.

    • Solution: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). Most amide couplings are performed at room temperature, but gentle heating may be required for sluggish reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I am observing significant side product formation in my amide coupling reaction. What are these side products and how can I minimize them?

The primary side products in amide coupling reactions with unprotected this compound are the thioester and the disulfide dimer.

  • Thioester Formation: This occurs when the thiol group reacts with the activated carboxylic acid.

    • Minimization: The most effective way to prevent this is by protecting the thiol group as described in Q1.

  • Disulfide Dimer Formation: Thiols are easily oxidized to disulfides, especially in the presence of air.[1]

    • Minimization: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the disulfide is still a major byproduct, consider a brief, mild reduction step before purification or, preferably, protect the thiol group.

Q3: How do I choose the right protecting group for the thiol in an amide coupling reaction?

The ideal protecting group should be stable to the amide coupling conditions and easily removable without affecting the newly formed amide bond.

  • Benzyl (Bn) ethers: These are stable to a wide range of reaction conditions and can be removed by hydrogenolysis (H₂/Pd-C), which is generally mild and compatible with most amide functionalities.

  • tert-Butyl (tBu) ethers: These are stable to basic and nucleophilic conditions and are typically removed with strong acids like trifluoroacetic acid (TFA).

The choice between these will depend on the overall synthetic strategy and the presence of other acid- or reduction-sensitive functional groups in the molecule.

Thioether Formation

Q1: I am trying to form a thioether with this compound, but the reaction is not proceeding or the yield is low. What are the key parameters to optimize?

Thioether formation with this compound typically involves the reaction of its thiolate anion with an electrophile (e.g., an alkyl halide).

Optimization Parameters:

  • Base Selection: The thiol group of this compound needs to be deprotonated to form the more nucleophilic thiolate.

    • Solution: Use a suitable base to deprotonate the thiol. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base may depend on the solvent and the nature of the electrophile.

  • Solvent: The solvent can influence the solubility of the reactants and the reaction rate.

    • Solution: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for S-alkylation reactions.

  • Electrophile Reactivity: The nature of the leaving group on the electrophile is crucial.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. Using a more reactive electrophile can improve the reaction rate and yield.

  • Temperature: While many S-alkylation reactions proceed at room temperature, some may require heating to go to completion.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.

Q2: I am concerned about the amine group of this compound reacting with my electrophile during thioether synthesis. How can I ensure selective S-alkylation?

While the thiolate is generally a stronger nucleophile than the aniline-like amine, side reactions at the nitrogen are possible, especially with highly reactive electrophiles.

  • Chemoselectivity: In many cases, the inherent higher nucleophilicity of the thiolate anion is sufficient to ensure selective S-alkylation.

  • Protecting the Amine: If N-alkylation is a significant issue, protecting the amine group may be necessary.

    • Solution: The acetamido group already present on this compound significantly reduces the nucleophilicity of the nitrogen atom compared to a free aniline. For most standard alkylating agents, further protection may not be necessary. However, if highly reactive electrophiles are used, or if N-alkylation is still observed, a suitable protecting group for the amide nitrogen, such as a Boc group, could be considered, although this adds extra steps to the synthesis.

Quantitative Data

Quantitative data for coupling reactions specifically with this compound is not extensively available in the public literature. The following tables provide representative data for general amide and thioether formation reactions, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Amide Bond Formation with Anilines

Carboxylic AcidAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidAnilineHATUDIPEADMFRT2>95
Acetic Acid4-NitroanilineEDC/HOBtTEADCMRT1275
Boc-Alanine4-MethoxyanilinePyBOPDIPEADMFRT492

Table 2: Representative Conditions for Thioether Formation with Thiols

ThiolElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolBenzyl BromideK₂CO₃Acetonitrile80398
4-MethylthiophenolEthyl IodideNaHDMFRT195
4-Aminothiophenol1-BromobutaneNaOHEthanol70685
N-(4-Sulfanylphenyl)acetamideSubstituted benzothiopheneTfOH---45

Experimental Protocols

The following are general protocols that can be adapted for coupling reactions with this compound. Note: It is highly recommended to perform small-scale test reactions to optimize conditions for your specific substrates.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of thiol-protected this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Thioether Formation (S-Alkylation)
  • Under an inert atmosphere, suspend this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Amide_Coupling start Low or No Yield in Amide Coupling reagent_quality Check Reagent Quality (Anhydrous, Purity) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions reagent_quality_sol Use fresh, high-purity reagents. Handle under inert atmosphere. reagent_quality->reagent_quality_sol reaction_conditions_sol Screen solvents (DMF, DCM). Vary temperature and time. Use stronger coupling agents (HATU, PyBOP). reaction_conditions->reaction_conditions_sol protecting_group Consider Thiol Protection side_reactions->protecting_group side_reactions_sol Run under inert atmosphere to prevent disulfide formation. Protect thiol to prevent thioester formation. side_reactions->side_reactions_sol protecting_group_sol Protect thiol with Bn or tBu group. protecting_group->protecting_group_sol success Improved Yield reagent_quality_sol->success reaction_conditions_sol->success side_reactions_sol->success protecting_group_sol->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Workflow for Chemoselective Coupling of this compound

Chemoselective_Coupling cluster_amide Amide Bond Formation cluster_thioether Thioether Formation start_amide This compound protect_thiol Protect Thiol (e.g., with BnBr) start_amide->protect_thiol amide_coupling Amide Coupling (Carboxylic Acid, HATU, DIPEA) protect_thiol->amide_coupling deprotect_thiol Deprotect Thiol (e.g., H2, Pd/C) amide_coupling->deprotect_thiol product_amide N-Acylated Product deprotect_thiol->product_amide start_thioether This compound thiolate_formation Thiolate Formation (Base, e.g., K2CO3) start_thioether->thiolate_formation s_alkylation S-Alkylation (Electrophile, e.g., R-X) thiolate_formation->s_alkylation product_thioether S-Alkylated Product s_alkylation->product_thioether

Caption: General workflows for selective amide and thioether formation.

References

Validation & Comparative

A Comparative Guide to Aromatic Thiols for Self-Assembled Monolayers: 4-Acetamidothiophenol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of molecule for creating self-assembled monolayers (SAMs) is critical for tailoring surface properties. This guide provides a detailed comparison of 4-Acetamidothiophenol with other common aromatic thiols—Benzenethiol, 4-Methylbenzenethiol, and Biphenyl-4-thiol—for the formation of SAMs on gold substrates. We will delve into their performance based on experimental data, offering insights into their structural and functional characteristics.

Aromatic thiols are a class of molecules that readily form well-ordered and stable SAMs on gold surfaces due to the strong gold-sulfur bond and stabilizing π-π stacking interactions between adjacent aromatic rings. The terminal functional group of the thiol dictates the resulting surface properties, such as wettability, protein resistance, and electrochemical behavior. This compound, with its acetamido group, offers a unique combination of properties that make it a compelling candidate for various applications, including biosensors and drug delivery platforms.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize key performance metrics for SAMs formed from this compound and other selected aromatic thiols. These metrics include physical characteristics, surface wettability, protein adsorption, and electrochemical properties.

Table 1: Physical and Wettability Characteristics of Aromatic Thiol SAMs on Gold

Thiol MoleculeMolecular StructureEllipsometric Thickness (Å)Water Contact Angle (°)
This compound CC(=O)Nc1ccc(S)cc1~10-15 (estimated)~50-60 (estimated)
Benzenethiol c1ccc(S)cc11.0 - 1.5[1]75 ± 2[2]
4-Methylbenzenethiol Cc1ccc(S)cc1Not explicitly found30.9 - 88.3 (depends on derivative)[3]
Biphenyl-4-thiol c1ccc(c(c1)c2ccc(S)cc2) 14 ± 1[1]80[1]

Note: Estimated values for this compound are based on its chemical structure and comparison with similar functionalized surfaces. Direct experimental data was not available in the searched literature.

Table 2: Protein Adsorption on Aromatic Thiol SAMs

Thiol MoleculeBSA Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)Fibronectin Adsorption (ng/cm²)
This compound Lower than hydrophobic surfaces (expected)Lower than hydrophobic surfaces (expected)Lower than hydrophobic surfaces (expected)
Benzenethiol (hydrophobic analogue) HighHighHigh
4-Methylbenzenethiol (hydrophobic analogue) HighHighHigh
Biphenyl-4-thiol (hydrophobic analogue) HighHighHigh

Note: Quantitative data for protein adsorption on this compound SAMs was not found. The expected lower adsorption is based on the hydrophilic nature of the acetamido group. Hydrophobic surfaces generally exhibit higher protein adsorption. For instance, studies on alkanethiols show significantly higher fibronectin adsorption on hydrophobic (-CH3 terminated) SAMs compared to hydrophilic (-COOH and -NH2 terminated) SAMs.[4]

Table 3: Electrochemical Properties of Aromatic Thiol SAMs on Gold

Thiol MoleculeCharge Transfer Resistance (Rct) (kΩ)
This compound Moderate (expected)
Benzenethiol High
4-Methylbenzenethiol High
Biphenyl-4-thiol Very High

Note: The charge transfer resistance is a measure of the barrier to electron transfer at the electrode surface. Higher Rct values indicate a more insulating monolayer. The expected moderate Rct for this compound is due to its relatively polar nature which may allow for some penetration of redox species.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for forming and characterizing aromatic thiol SAMs.

SAM Formation Protocol

A general procedure for forming aromatic thiol SAMs on gold is as follows:

  • Substrate Preparation:

    • Gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer) are cleaned to remove organic contaminants.

    • Common cleaning methods include immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by thorough rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Alternatively, UV-ozone treatment for 15-20 minutes can be used.

    • The cleaned substrates are then dried under a stream of dry nitrogen.

  • SAM Assembly:

    • Prepare a 1 mM solution of the desired aromatic thiol in a suitable solvent, typically absolute ethanol.

    • Immerse the clean, dry gold substrates in the thiol solution. The immersion time can vary from a few minutes to 48 hours, with longer times generally leading to more ordered monolayers.[1]

    • The assembly is typically carried out at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • After immersion, the substrates are removed from the thiol solution and rinsed thoroughly with the same solvent to remove non-chemisorbed molecules.

    • The rinsed substrates are then dried under a gentle stream of dry nitrogen.

Characterization Techniques
  • Contact Angle Goniometry: This technique measures the static water contact angle on the SAM surface to determine its wettability. A higher contact angle indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface.

  • Ellipsometry: Spectroscopic ellipsometry is used to measure the thickness of the SAM. This technique measures the change in polarization of light upon reflection from the surface, which is then used to model the thickness of the organic layer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. It can be used to confirm the presence of the thiol monolayer and to assess its quality.

  • Protein Adsorption Assays:

    • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D measures changes in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface. This allows for the real-time, quantitative measurement of protein adsorption, providing information on the adsorbed mass and the viscoelastic properties of the protein layer.

    • Surface Plasmon Resonance (SPR): SPR is another real-time, label-free technique that detects changes in the refractive index at the sensor surface upon protein binding. It provides kinetic data on association and dissociation rates, as well as the total amount of adsorbed protein.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to characterize the barrier properties of the SAM. A small AC potential is applied to the SAM-modified electrode, and the resulting current is measured. The impedance data is then fitted to an equivalent circuit model to determine the charge transfer resistance (Rct), which reflects the ease with which a redox probe in solution can exchange electrons with the electrode. A higher Rct indicates a more densely packed and defect-free monolayer.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparison of aromatic thiols for SAMs.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean_Au Clean Gold Substrate Rinse_Dry Rinse & Dry Clean_Au->Rinse_Dry Immersion Immerse Substrate Rinse_Dry->Immersion Thiol_Solution Prepare Thiol Solution Thiol_Solution->Immersion Contact_Angle Contact Angle Immersion->Contact_Angle Ellipsometry Ellipsometry Immersion->Ellipsometry XPS XPS Immersion->XPS Protein_Adsorption Protein Adsorption Immersion->Protein_Adsorption EIS EIS Immersion->EIS

Caption: Experimental workflow for SAM formation and characterization.

Protein_Adsorption_Signaling cluster_surface SAM Surface cluster_protein Protein Interaction cluster_outcome Adsorption Outcome Hydrophobic Hydrophobic SAM (e.g., Benzenethiol) High_Adsorption High Protein Adsorption (Denaturation Possible) Hydrophobic->High_Adsorption Hydrophilic Hydrophilic SAM (e.g., this compound) Low_Adsorption Low Protein Adsorption (Bioactivity Preserved) Hydrophilic->Low_Adsorption Protein Protein in Solution Protein->Hydrophobic Strong Interaction Protein->Hydrophilic Weak Interaction

Caption: Signaling pathway of protein adsorption on different SAMs.

Conclusion

The selection of an aromatic thiol for SAM formation is a critical design choice that significantly impacts the final surface properties. While benzenethiol, 4-methylbenzenethiol, and biphenyl-4-thiol form well-defined, hydrophobic SAMs that are prone to high protein adsorption, this compound is expected to yield a more hydrophilic surface with potentially greater resistance to non-specific protein binding. This property, coupled with the ability of the acetamido group to participate in hydrogen bonding, makes this compound a promising candidate for applications where maintaining protein bioactivity and minimizing biofouling are paramount. Further quantitative studies on the protein adsorption and electrochemical properties of this compound SAMs are warranted to fully elucidate its potential in the development of advanced biomaterials and biosensors.

References

A Comparative Guide to the Purity Validation of 4-Acetamidothiophenol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 4-Acetamidothiophenol, a key building block in the synthesis of various pharmaceutical and chemical entities, is no exception. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on their application to this compound.

Principles of Purity Determination: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify the components of a mixture. In the context of purity analysis, a reversed-phase HPLC method can effectively separate this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area under each chromatographic peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of purity, typically expressed as a percentage of the main component relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of a substance. Unlike HPLC, which often relies on reference standards for each impurity, qNMR can determine the absolute purity of a sample by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity. The signal intensity in NMR is directly proportional to the number of atomic nuclei, providing a highly accurate and direct measure of concentration without the need for compound-specific response factors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation: A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of a 50:50 mixture of acetonitrile and water. This solution is then further diluted to a final concentration of approximately 0.1 mg/mL with the same diluent.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a method for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

Parameter Value
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation of all nuclei)
Number of Scans 16
Acquisition Time ~4 s

| Spectral Width | -2 to 12 ppm |

Data Presentation and Comparison

To illustrate the comparative power of these two techniques, a hypothetical batch of this compound with a stated purity of approximately 97% was analyzed using the protocols described above. The primary anticipated impurities are the starting material, 4-aminothiophenol, and the oxidation product, 4,4'-disulfanediylbis(N-phenylacetamide).

HPLC Purity Analysis

The HPLC chromatogram would show a major peak for this compound and smaller peaks for any impurities. The purity is calculated based on the relative peak areas.

Peak IDCompoundRetention Time (min)Peak AreaArea %
14-Aminothiophenol3.515,0001.2%
2This compound 7.8 1,212,500 97.0%
34,4'-Disulfanediylbis(N-phenylacetamide)12.122,5001.8%
Total 1,250,000 100.0%
¹H-NMR Purity Analysis

The ¹H-NMR spectrum would be used to confirm the structure of this compound and to quantify its purity against the internal standard.

  • This compound signals (DMSO-d6):

    • ~9.8 ppm (s, 1H, -NH)

    • ~7.4 ppm (d, 2H, Ar-H)

    • ~7.2 ppm (d, 2H, Ar-H)

    • ~5.3 ppm (s, 1H, -SH)

    • ~2.0 ppm (s, 3H, -CH₃)

  • Internal Standard (Maleic Acid) signal (DMSO-d6):

    • ~6.3 ppm (s, 2H, =CH)

Purity Calculation (qNMR):

The purity of this compound (PurityAnalyte) can be calculated using the following formula:

PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NStd / IStd) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Std = Internal Standard

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 10.15 mg5.05 mg
Molecular Weight (MW) 167.23 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for 3H singlet at 2.0 ppm)0.42 (for 2H singlet at 6.3 ppm)
Number of Protons (N) 32
Purity (PurityStd) To be determined99.9%

Calculated Purity: 97.2%

Comparison Summary

FeatureHPLCNMR
Principle Chromatographic separation based on polarityNuclear spin properties in a magnetic field
Quantitation Relative (based on peak area percentage)Absolute (with an internal standard)
Reference Standard Requires reference standards for each impurity for accurate quantificationRequires a single, certified internal standard
Information Provided Purity, number of components, retention timesPurity, structural confirmation, identification and quantification of impurities
Sensitivity Generally higher for trace impuritiesLower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above
Throughput Higher, with typical run times of 15-30 minutes per sampleLower, especially for qNMR which requires long relaxation delays for accurate quantification
Sample Consumption Low (micrograms)Higher (milligrams)
Destructive YesNo, the sample can be recovered

Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound, integrating both HPLC and NMR techniques.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results & Reporting Sample This compound Sample Prep_HPLC Prepare HPLC Sample (0.1 mg/mL) Sample->Prep_HPLC Prep_NMR Prepare qNMR Sample (with Internal Standard) Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR qNMR Analysis Prep_NMR->NMR HPLC_Data Integrate Peaks Calculate Area % HPLC->HPLC_Data NMR_Data Integrate Signals Calculate Absolute Purity NMR->NMR_Data Comparison Compare Purity Values HPLC_Data->Comparison NMR_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Purity Validation Workflow

Conclusion

Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels as a high-throughput method for routine quality control, providing a detailed impurity profile and high sensitivity for detecting trace components. In contrast, qNMR offers the distinct advantage of being a primary analytical method that provides an accurate, absolute purity value and simultaneously confirms the chemical structure of the main component and its impurities, often without the need for specific impurity reference standards.

For a comprehensive and robust assessment of purity, an orthogonal approach utilizing both HPLC and NMR is highly recommended. This dual-technique strategy ensures the highest level of confidence in the quality of this compound, a critical factor for its successful application in research and development.

A Comparative Analysis of 4-Acetamidothiophenol and 4-Aminothiophenol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the formation, characterization, and properties of self-assembled monolayers (SAMs) of 4-Acetamidothiophenol (4-AATP) and 4-Aminothiophenol (4-ATP) on gold surfaces. Understanding the distinct behaviors of these structurally similar thiols is crucial for their application in biosensing, drug delivery, and molecular electronics. This document summarizes key experimental data, provides detailed protocols for relevant characterization techniques, and visualizes the underlying processes.

Introduction

4-Aminothiophenol (4-ATP) is a widely studied molecule for forming self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of its thiol group for gold. The terminal amine group provides a versatile platform for further functionalization. This compound (4-AATP) offers a subtle yet significant variation, with the amine group protected by an acetyl group. This modification alters the electronic properties and hydrogen bonding capabilities of the terminal group, leading to differences in monolayer structure, stability, and reactivity. This guide explores these differences through a comparative analysis of their performance on gold surfaces.

Comparative Data Overview

The following tables summarize the key physical, chemical, and electrochemical properties of 4-AATP and 4-ATP when assembled on gold surfaces.

Table 1: Physicochemical Properties

PropertyThis compound (4-AATP)4-Aminothiophenol (4-ATP)
Molecular Formula C₈H₉NOSC₆H₇NS
Molecular Weight 167.23 g/mol 125.19 g/mol
Structure CH₃CONHC₆H₄SHH₂NC₆H₄SH
pKa (Thiol) ~6-7~6-7
pKa (Amine/Amide) ~21 (Amide N-H)~10 (Anilinium ion)

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for SAMs on Gold

Spectral RegionThis compound (4-AATP)4-Aminothiophenol (4-ATP)
S 2p₃/₂ (Binding Energy) ~162.0 eV (Au-S bond)[1]~162.0 eV (Au-S bond)[2][3]
N 1s (Binding Energy) ~400.0 eV (C-N=O)~399.6 eV (C-NH₂)[4]
C 1s (Binding Energy) ~284.5 eV (C-C, C-H), ~285.5 eV (C-N), ~288.0 eV (C=O)~284.5 eV (C-C, C-H), ~285.8 eV (C-N)
O 1s (Binding Energy) ~531.5 eV (C=O)Not Applicable

Table 3: Cyclic Voltammetry Data for SAMs on Gold

ParameterThis compound (4-AATP)4-Aminothiophenol (4-ATP)
Oxidation Potential Generally higher and less defined than 4-ATPIrreversible oxidation at ~+0.58 V to +0.77 V (vs. SCE/SSCE)[5][6]
Reductive Desorption Potential Typically in the range of -0.8 V to -1.2 V (vs. Ag/AgCl) in basic mediaTypically in the range of -0.8 V to -1.2 V (vs. Ag/AgCl) in basic media
Electrochemical Behavior The amide group is electrochemically stable over a wide potential range.The amine group can be electrochemically oxidized, leading to dimerization and polymerization on the gold surface.[6]

Table 4: Surface-Enhanced Raman Spectroscopy (SERS) Data for SAMs on Gold

FeatureThis compound (4-AATP)4-Aminothiophenol (4-ATP)
Prominent Raman Peaks (cm⁻¹) ~1080 (νCS), ~1180 (βCH), ~1370 (Amide III), ~1595 (νCC), ~1660 (Amide I)~1077 (νCS), ~1143 (βCH), ~1389 (νCC+δCH), ~1436 (νCC+δCH), ~1591 (νCC)[7][8]
SERS Enhancement Strong enhancement observed.Very strong enhancement, often used as a SERS probe molecule.[7] Can undergo photo-induced dimerization to form 4,4'-dimercaptoazobenzene (DMAB), leading to new, intense Raman bands.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Self-Assembled Monolayers (SAMs) on Gold

A general protocol for the formation of thiol-based SAMs on gold surfaces is as follows:

  • Substrate Preparation: Start with a clean gold substrate. This can be achieved by cleaning with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care ), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[9]

  • Thiol Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of the desired thiol (4-AATP or 4-ATP) in a suitable solvent, such as ethanol.[9]

  • Immersion: Immerse the cleaned gold substrate into the thiol solution. The immersion time can vary from a few minutes to 24 hours to ensure the formation of a well-ordered monolayer.[9]

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate with a gentle stream of nitrogen gas.

SAM_Formation_Workflow cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-Formation Piranha Piranha Cleaning Rinse_Water DI Water Rinse Piranha->Rinse_Water Rinse_Ethanol Ethanol Rinse Rinse_Water->Rinse_Ethanol Dry_N2_1 Nitrogen Dry Rinse_Ethanol->Dry_N2_1 Immersion Immerse Gold Substrate Dry_N2_1->Immersion Thiol_Sol Prepare Thiol Solution Thiol_Sol->Immersion Rinse_Solvent Solvent Rinse Immersion->Rinse_Solvent Dry_N2_2 Nitrogen Dry Rinse_Solvent->Dry_N2_2 Final_SAM Functionalized Gold Surface Dry_N2_2->Final_SAM

Figure 1: Experimental workflow for the formation of thiol SAMs on gold surfaces.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Sample Introduction: The SAM-functionalized gold substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

  • Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed are measured.

  • Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. Characteristic binding energies for different elements and their chemical states are used to identify the composition and bonding environment of the SAM. High-resolution scans of specific elemental regions (e.g., S 2p, N 1s, C 1s) provide detailed chemical state information.[2]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox behavior of molecules adsorbed on an electrode surface.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the SAM-modified gold working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[10]

  • Electrolyte: The electrodes are immersed in an appropriate electrolyte solution (e.g., 0.1 M KCl or a buffer solution).

  • Potential Sweep: The potential of the working electrode is swept linearly with time between two set potential limits.

  • Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

  • Data Interpretation: The resulting cyclic voltammogram (a plot of current vs. potential) provides information on the oxidation and reduction processes of the adsorbed molecules, as well as the stability of the monolayer.[11]

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique that provides greatly enhanced Raman signals from molecules adsorbed on or near SERS-active surfaces, such as nanostructured gold.

  • SERS Substrate: A SERS-active substrate is prepared, which can be gold nanoparticles in solution or a nanostructured gold film.

  • Sample Preparation: The analyte (4-AATP or 4-ATP) is brought into contact with the SERS substrate, allowing for adsorption.

  • Raman Measurement: The sample is illuminated with a laser of a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm).[12]

  • Signal Detection: The inelastically scattered light (Raman signal) is collected and analyzed by a spectrometer.

  • Spectral Analysis: The resulting SERS spectrum shows vibrational modes of the adsorbed molecule, with intensities that are significantly enhanced compared to a standard Raman measurement. The peak positions and intensities provide a molecular fingerprint of the adsorbate.

SERS_Protocol cluster_prep Sample Preparation cluster_measurement SERS Measurement cluster_analysis Data Analysis Substrate Prepare SERS Substrate (e.g., Au Nanoparticles) Analyte Introduce Analyte (4-AATP or 4-ATP) Substrate->Analyte Adsorption Allow for Adsorption Analyte->Adsorption Laser Laser Illumination Adsorption->Laser Collection Collect Scattered Light Laser->Collection Spectrometer Analyze with Spectrometer Collection->Spectrometer Spectrum Obtain SERS Spectrum Spectrometer->Spectrum Interpretation Interpret Vibrational Modes Spectrum->Interpretation

Figure 2: General experimental workflow for Surface-Enhanced Raman Spectroscopy.

Comparative Analysis of Properties

Self-Assembly and Monolayer Ordering

Both 4-AATP and 4-ATP readily form self-assembled monolayers on gold surfaces via the strong Au-S bond. However, the nature of the terminal group influences the intermolecular interactions and, consequently, the ordering of the monolayer.

  • 4-Aminothiophenol (4-ATP): The terminal amine group can participate in hydrogen bonding, which can contribute to the ordering of the monolayer. However, the lone pair of electrons on the nitrogen atom can also lead to electrostatic repulsion between adjacent molecules.

  • This compound (4-AATP): The amide group in 4-AATP is a strong hydrogen bond donor and acceptor. This can lead to the formation of a more extensive and ordered hydrogen-bonding network within the monolayer compared to 4-ATP. This increased intermolecular interaction can result in a more densely packed and stable monolayer.

Intermolecular_Interactions cluster_AATP This compound (4-AATP) cluster_ATP 4-Aminothiophenol (4-ATP) AATP_1 ...-NH-C=O... AATP_2 ...-NH-C=O... AATP_1->AATP_2 Strong H-Bonding ATP_1 ...-NH₂ ATP_2 ...-NH₂ ATP_1->ATP_2 Weaker H-Bonding + Electrostatic Repulsion

Figure 3: Comparison of intermolecular interactions in 4-AATP and 4-ATP SAMs.
Electrochemical Behavior

The electrochemical properties of the two molecules on gold surfaces are distinct, primarily due to the difference in the reactivity of the terminal group.

  • 4-ATP: The primary amine group of 4-ATP is susceptible to electrochemical oxidation. This oxidation can lead to the formation of radical cations that can couple to form dimers and larger oligomers on the electrode surface.[6] This reactivity can be advantageous for applications such as electropolymerization but can also lead to instability of the monolayer under oxidative conditions.

  • 4-AATP: The amide group of 4-AATP is significantly more resistant to electrochemical oxidation compared to the amine group of 4-ATP. This makes 4-AATP monolayers more stable over a wider range of positive potentials.

Surface-Enhanced Raman Spectroscopy (SERS) Response

Both molecules are excellent candidates for SERS studies.

  • 4-ATP: It is a classic SERS probe molecule that exhibits large signal enhancements. A notable phenomenon with 4-ATP is its potential to undergo plasmon-driven dimerization to form 4,4'-dimercaptoazobenzene (DMAB) on the gold surface. This reaction is often observed in SERS experiments and results in the appearance of new, very intense Raman bands that are not present in the spectrum of 4-ATP itself.

  • 4-AATP: It also shows strong SERS signals. The presence of the amide group gives rise to characteristic amide I and amide III bands in the SERS spectrum, which can be used to probe the conformation and orientation of the molecule on the surface. The acetyl protection prevents the dimerization reaction observed for 4-ATP.

Conclusion

The choice between this compound and 4-Aminothiophenol for the functionalization of gold surfaces depends critically on the specific application.

  • 4-Aminothiophenol (4-ATP) is an ideal choice when a reactive primary amine is required for subsequent coupling reactions or when its unique SERS properties, including the formation of DMAB, are of interest. However, its susceptibility to electrochemical and photo-induced oxidation should be considered.

  • This compound (4-AATP) provides a more stable and potentially better-ordered monolayer due to stronger intermolecular hydrogen bonding and the greater stability of the amide group. It is a better choice when a non-reactive, well-defined surface is required, or when the electrochemical stability of the monolayer at positive potentials is a concern. The acetyl group can also be hydrolyzed under certain conditions to regenerate the amine group, offering a route to a protected and then deprotected functional surface.

This comparative guide provides a foundation for researchers to make informed decisions in the selection and application of these important thiophenol derivatives for the modification of gold surfaces. The provided experimental protocols and data serve as a valuable resource for designing and interpreting experiments in this field.

References

4-Acetamidothiophenol as a Reference Standard: An Analytical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of 4-Acetamidothiophenol, exploring its potential use as a reference standard in analytical chemistry. Due to a lack of extensive comparative studies in publicly available literature, this guide will focus on its intrinsic properties and draw comparisons with other commonly used thiol-containing standards based on general chemical principles and available data for similar compounds.

Physicochemical Properties of this compound

A thorough understanding of a reference standard's physicochemical properties is paramount for its effective application. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Name N-(4-mercaptophenyl)acetamide[1]
Synonyms 4'-Mercaptoacetanilide, 4-Mercaptoacetanilide[1]
CAS Number 1126-81-4[1]
Molecular Formula C₈H₉NOS[2]
Molecular Weight 167.23 g/mol [1]
Melting Point 150-153 °C[1]
Appearance White to yellow powder[3]
Purity (Commercial) ≥90%[1]

Comparison with Alternative Thiol Reference Standards

FeatureThis compoundL-CysteineGlutathione (GSH)
Structure Aromatic thiolAliphatic amino acid thiolTripeptide thiol
Molecular Weight 167.23 g/mol 121.16 g/mol 307.32 g/mol
Key Functional Groups Thiol, Amide, Benzene ringThiol, Amine, Carboxylic acidThiol, Amine, Carboxylic acid, Amide
Potential Applications Quantification of aromatic thiols, Impurity standard for related APIsGeneral thiol quantification, Amino acid analysisTotal thiol quantification in biological samples
Considerations Potential for lower solubility in aqueous solutions compared to aliphatic thiols. Aromatic nature may influence chromatographic retention and spectroscopic properties.Prone to oxidation. Its smaller size may not always be representative of larger thiol-containing molecules.[4]More representative of peptide thiols in biological systems.[4]

Experimental Considerations and Methodologies

The suitability of this compound as a reference standard would need to be validated for any specific analytical method.[5] High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of thiol-containing compounds. A general workflow for the validation and use of a new reference standard is outlined below.

General Experimental Workflow for Reference Standard Validation

G General Workflow for Reference Standard Validation cluster_0 Standard Preparation & Characterization cluster_1 Method Development & Validation cluster_2 Application Purity Purity Assessment (e.g., by HPLC, GC, Titration) Identity Identity Confirmation (e.g., by NMR, MS, IR) Purity->Identity Stock Preparation of Stock Solution Identity->Stock Method Develop Analytical Method (e.g., HPLC) Stock->Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD LOD & LOQ Specificity->LOD Robustness Robustness LOD->Robustness Quant Quantification of Analyte in Sample Robustness->Quant

Caption: A generalized workflow for the validation of a new analytical reference standard.

Hypothetical HPLC Method for this compound

Below is a hypothetical HPLC method that could serve as a starting point for the analysis of this compound. This protocol would require rigorous validation.

Objective: To develop an HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis:

    • Inject the calibration standards and the sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

While this compound is commercially available with a defined purity, its use as a certified reference standard in routine analytical chemistry is not well-documented in scientific literature. For applications requiring a thiol standard, L-cysteine and glutathione are more established alternatives with extensive supporting data.[4] The suitability of this compound for a specific analytical purpose would necessitate a comprehensive in-house validation study to establish its performance characteristics, including linearity, accuracy, precision, and stability. The provided hypothetical HPLC method serves as a foundational protocol that would require optimization and validation before its implementation in a quality control or research environment.

References

Performance of Thiophenol Derivatives in Biosensor Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of sensor surfaces with self-assembled monolayers (SAMs) of organothiols is a cornerstone of modern biosensor development. Among these, 4-Acetamidothiophenol (4-ATP) and its derivatives are of significant interest due to their ability to form stable, well-ordered monolayers on gold surfaces, providing a robust platform for the immobilization of biorecognition elements. This guide provides a comparative analysis of the performance of various thiophenol derivatives in biosensor applications, drawing upon available experimental data to inform the selection of optimal surface modification agents.

While direct comparative studies on a wide range of 4-ATP derivatives are limited in published literature, valuable insights can be drawn from research on structurally related para-substituted thiophenols. These studies shed light on how different functional groups influence key properties of the SAM and, consequently, the performance of the biosensor.

Comparison of para-Substituted Thiophenol Derivatives

A critical factor in the performance of many biosensors, particularly those based on Surface-Enhanced Raman Scattering (SERS), is the stability of the nanoparticle-linker conjugate. A study investigating the effect of various para-substituted thiophenols on the stability of gold nanoparticles (AuNPs) provides quantitative data on how different functional groups impact surface charge and aggregation.[1][2][3]

The stability of the AuNP-thiophenol conjugate is crucial, as aggregation can lead to a loss of signal and irreproducible results. The zeta potential of the functionalized nanoparticles is a key indicator of their stability, with more negative values generally indicating greater stability due to increased electrostatic repulsion between particles.

Table 1: Influence of para-Substituents on the Stability of Gold Nanoparticles [1][2][3]

Derivative Namepara-SubstituentHammett Constant (σp)Zeta Potential (mV)Observation on Aggregation
4-Aminothiophenol-NH₂-0.66-25.8 ± 1.2Aggregation observed
4-Methoxythiophenol-OCH₃-0.27-29.1 ± 0.9Aggregation observed
4-Methylthiophenol-CH₃-0.17-31.5 ± 1.1No significant aggregation
Thiophenol-H0.00-33.2 ± 1.0No significant aggregation
4-Chlorothiophenol-Cl0.23-35.4 ± 1.3No significant aggregation
4-Bromothiophenol-Br0.23-35.9 ± 1.4No significant aggregation
4-Fluorothiophenol-F0.06-34.1 ± 1.2No significant aggregation
This compound -NHCOCH₃ 0.00 -33.5 ± 1.3 No significant aggregation
4-Cyanothiophenol-CN0.66-38.7 ± 1.5No significant aggregation
4-Nitrothiophenol-NO₂0.78-40.1 ± 1.7No significant aggregation

Data adapted from "Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors". The zeta potential of untreated citrate-stabilized gold nanoparticles was -45.2 ± 2.1 mV.

The data clearly indicates that electron-withdrawing groups (EWGs) at the para position, such as -CN and -NO₂, lead to a more negative zeta potential and thus greater stability of the gold nanoparticles compared to electron-donating groups (EDGs) like -NH₂ and -OCH₃.[1][2][3] this compound, with a Hammett constant of 0.00, demonstrates good stability, comparable to unsubstituted thiophenol.[1][2][3]

Performance Comparison of Thiol-Based Linkers in Immunosensors

While not direct derivatives of 4-ATP, a comparative study on different thiol-containing molecules for the fabrication of a capacitive immunosensor provides valuable data on how the choice of linker affects key performance metrics. This study compared thiourea (TU), thioctic acid (TA), and 3-mercaptopropionic acid (MPA) for the immobilization of anti-alpha-fetoprotein antibodies.[4][5][6]

Table 2: Performance Comparison of a Capacitive Immunosensor with Different Thiol-Based Linkers [4][5][6]

Linker MoleculeLinear Range (µg/L)Limit of Detection (ng/L)Reusability (cycles)
Thiourea (TU)0.01 - 1010up to 48
Thioctic Acid (TA)0.01 - 1010Not specified
3-Mercaptopropionic Acid (MPA)0.01 - 1010Not specified

The study concluded that the immunosensor based on the self-assembled monolayer of thiourea performed with high efficiency and demonstrated similar sensitivity, linear range, and detection limit to those based on thioctic acid and 3-mercaptopropionic acid.[4][5][6] This highlights that different thiol-based linkers can yield comparable biosensor performance, and the choice may be guided by factors such as cost and ease of synthesis.

Experimental Protocols

Protocol 1: Evaluation of Thiophenol Derivative Effects on Gold Nanoparticle Stability

This protocol is adapted from the methodology described in "Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors".[1][2][3]

1. Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • para-substituted thiophenol derivatives (e.g., 4-aminothiophenol, 4-nitrothiophenol, this compound)

  • Ethanol

  • Deionized water

2. Procedure: a. Prepare solutions of each thiophenol derivative in ethanol. b. Add a specific volume of the thiophenol solution to a suspension of AuNPs. c. Incubate the mixture for a defined period to allow for the formation of the self-assembled monolayer on the AuNP surface. d. Zeta Potential Measurement: i. Dilute the functionalized AuNP suspension in deionized water. ii. Measure the zeta potential using a dynamic light scattering (DLS) instrument. e. Aggregation Analysis: i. Acquire the UV-Vis spectrum of the functionalized AuNP suspension. A shift or broadening of the surface plasmon resonance peak indicates aggregation. ii. Alternatively, use DLS to measure the hydrodynamic diameter of the nanoparticles. An increase in diameter signifies aggregation.

Protocol 2: Fabrication and Characterization of a Capacitive Immunosensor

This protocol is based on the methods described in "A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and 3-mercaptopropionic acid".[4][5][6]

1. Materials:

  • Gold electrodes

  • Thiol linker solution (e.g., thiourea in ethanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anti-alpha-fetoprotein (anti-AFP) antibody solution

  • Bovine serum albumin (BSA) solution for blocking

  • Phosphate buffered saline (PBS)

  • Alpha-fetoprotein (AFP) standards

2. Procedure: a. SAM Formation: i. Clean the gold electrodes thoroughly. ii. Immerse the electrodes in the thiol linker solution for a sufficient time to form a self-assembled monolayer. iii. Rinse the electrodes with the solvent and dry. b. Antibody Immobilization: i. Activate the terminal functional group of the SAM (e.g., carboxyl group) using an EDC/NHS solution. ii. Immerse the activated electrodes in the anti-AFP antibody solution to allow for covalent immobilization. iii. Rinse with PBS. c. Blocking: i. Immerse the antibody-functionalized electrodes in a BSA solution to block any remaining non-specific binding sites. ii. Rinse with PBS. d. Electrochemical Measurement: i. Use a flow injection system with a capacitive detector. ii. Inject AFP standards of known concentrations over the sensor surface. iii. Measure the change in capacitance upon antigen-antibody binding. e. Data Analysis: i. Construct a calibration curve by plotting the change in capacitance against the AFP concentration. ii. Determine the linear range and limit of detection of the immunosensor.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Influence of Substituents on Nanoparticle Stability cluster_1 Substituent Type AuNP Gold Nanoparticle (Negative Surface Charge) Thiophenol Thiophenol Derivative AuNP->Thiophenol SAM Formation Functionalized_AuNP Functionalized AuNP Thiophenol->Functionalized_AuNP EWG Electron-Withdrawing Group (EWG) Functionalized_AuNP->EWG influences EDG Electron-Donating Group (EDG) Functionalized_AuNP->EDG influences Stable Stable Nanoparticles (More Negative Zeta Potential) EWG->Stable Aggregated Aggregated Nanoparticles (Less Negative Zeta Potential) EDG->Aggregated

Caption: Impact of substituents on nanoparticle stability.

G cluster_0 Immunosensor Fabrication Workflow start Clean Gold Electrode sam SAM Formation (Thiol Linker) start->sam activation Activation (EDC/NHS) sam->activation immobilization Antibody Immobilization activation->immobilization blocking Blocking (BSA) immobilization->blocking measurement Analyte Detection (Capacitance Change) blocking->measurement

Caption: Workflow for immunosensor fabrication.

G cluster_0 Signaling Pathway in a Capacitive Immunosensor Analyte Analyte (AFP) Antibody Immobilized Antibody Analyte->Antibody Binding SAM Self-Assembled Monolayer Antibody->SAM Immobilized on Capacitance Change in Capacitance Antibody->Capacitance causes Electrode Gold Electrode SAM->Electrode Attached to

Caption: Capacitive immunosensor signaling pathway.

References

A Comparative Guide to the Surface Energy of Thiol-Based Self-Assembled Monolayers: Alkanethiols vs. 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surface energy of self-assembled monolayers (SAMs) formed from alkanethiols and 4-Acetamidothiophenol on gold substrates. Understanding the surface properties of these monolayers is crucial for a multitude of applications, including the development of biocompatible coatings, advanced biosensors, and platforms for controlled drug delivery. This document summarizes key experimental data for alkanethiols and outlines the established protocols for these measurements, providing a framework for the evaluation of this compound.

Introduction to Thiol-Based Self-Assembled Monolayers

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of surface science and nanotechnology.[1] The spontaneous formation of a strong, covalent-like bond between sulfur and gold atoms drives the organization of these molecules into highly ordered, crystalline-like structures.[2] Alkanethiols, with their simple structure of an alkyl chain (–(CH2)n–) and a thiol headgroup (–SH), have been extensively studied, providing a fundamental understanding of SAM formation and properties.[1] this compound, featuring an aromatic ring and an acetamido functional group, offers a different chemical functionality at the monolayer interface, which is expected to influence its surface energy.

Comparative Analysis of Surface Energy

The surface free energy of a material is a critical parameter that governs its interactions with the surrounding environment, including wetting, adhesion, and biocompatibility. For SAMs, the surface energy is primarily determined by the chemical nature of the terminal functional group exposed at the monolayer-air interface.

The following table summarizes representative advancing contact angle data for water on various alkanethiol SAMs on gold, which serves as an indicator of their relative surface energies. A lower contact angle with water signifies a more hydrophilic surface and, consequently, a higher surface energy.

Thiol CompoundTerminal GroupAdvancing Contact Angle of Water (°)Reference
Dodecanethiol (C12H25SH)-CH3~110-115[3][4]
11-Mercapto-1-undecanol (HS(CH2)11OH)-OH< 15[3]
11-Mercaptoundecanoic acid (HS(CH2)10COOH)-COOH~30-40 (pH dependent)[5]
This compound -NHCOCH3 Data Not Available

Experimental Protocols

The determination of the surface energy of SAMs is most commonly achieved through contact angle goniometry. This technique involves measuring the contact angle of a liquid droplet on the SAM-coated surface. By using a series of probe liquids with known surface tension components (polar and dispersive), the surface free energy of the solid can be calculated using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Zisman methods.

General Protocol for SAM Formation and Contact Angle Measurement:
  • Substrate Preparation: Gold substrates are typically prepared by the thermal evaporation of a thin layer of gold (e.g., 100-200 nm) onto a silicon wafer with a chromium or titanium adhesion layer.[3]

  • Cleaning: The gold substrates are rigorously cleaned to remove organic contaminants. A common method involves immersion in a "piranha" solution (a 7:3 mixture of concentrated H2SO4 and 30% H2O2) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.

  • SAM Formation: The cleaned gold substrates are immersed in a dilute solution (typically 1 mM) of the desired thiol in a suitable solvent (e.g., ethanol) for a period of 12-24 hours to ensure the formation of a well-ordered monolayer.[1][3]

  • Rinsing: After incubation, the substrates are removed from the thiol solution, rinsed extensively with the solvent to remove non-chemisorbed molecules, and dried under a stream of nitrogen.

  • Contact Angle Measurement:

    • A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

    • A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) is gently deposited onto the SAM surface.

    • The advancing contact angle is measured as the volume of the droplet is slowly increased. The receding contact angle can be measured as the volume is decreased.

    • Measurements are taken at multiple locations on the surface to ensure statistical relevance.

  • Surface Energy Calculation: The obtained contact angle data for at least two liquids with known surface tension components are used in conjunction with appropriate models (e.g., OWRK) to calculate the total surface free energy and its polar and dispersive components.

Logical Workflow for Surface Energy Determination

The following diagram illustrates the logical workflow from sample preparation to the determination of surface energy.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Gold Substrate B Substrate Cleaning (e.g., Piranha Etch) A->B D SAM Formation (Immersion) B->D C Thiol Solution (e.g., 1 mM in Ethanol) C->D E Rinsing & Drying D->E F Contact Angle Goniometer E->F G Deposition of Probe Liquids F->G H Contact Angle Measurement (θ) G->H J Surface Energy Models (e.g., OWRK, Zisman) H->J K Calculation of Solid Surface Free Energy (γS) H->K I Known Liquid Surface Tensions (γL) I->J J->K

Caption: Workflow for determining the surface energy of a self-assembled monolayer.

Chemical Structures

The chemical structures of a representative alkanethiol (dodecanethiol) and this compound are shown below.

G cluster_alkanethiol Dodecanethiol cluster_acetamidothiophenol This compound Alkanethiol HS-(CH₂)₁₁-CH₃ Acetamidothiophenol HS-C₆H₄-NHCOCH₃

Caption: Chemical structures of dodecanethiol and this compound.

Conclusion

The surface energy of self-assembled monolayers is a critical parameter that dictates their performance in a wide range of scientific and technological applications. While the surface properties of alkanethiol SAMs are well-documented, providing a valuable baseline for comparison, there is a notable gap in the literature regarding the quantitative surface energy of this compound SAMs. The acetamido functional group is expected to impart a more hydrophilic character to the surface compared to simple alkyl chains. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these measurements and contribute to a more comprehensive understanding of the surface properties of this important thiol derivative. Such data will be invaluable for the rational design of functional surfaces for applications in drug development, biosensing, and beyond.

References

A Comparative Guide to the Electrochemical Stability of Thiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of surface functionalization is a critical parameter in the development of reliable biosensors, drug delivery systems, and other electrochemical devices. Thiol-based self-assembled monolayers (SAMs) are a cornerstone for modifying noble metal surfaces, yet their long-term electrochemical stability can vary significantly depending on their molecular architecture and the surrounding environment. This guide provides an objective comparison of the electrochemical stability of different thiol monolayers, supported by experimental data and detailed protocols.

The electrochemical stability of a thiol monolayer is dictated by its resistance to both oxidative and reductive desorption from the electrode surface. These processes, which involve the breaking of the gold-sulfur bond, are influenced by a multitude of factors including the length of the alkyl chain, the nature of the terminal functional group, the presence of aromatic moieties, and the type of metal substrate.[1][2][3] Understanding these factors is paramount for designing robust and reliable surface chemistries for a variety of applications.

Factors Influencing Electrochemical Stability

Several key molecular and environmental factors govern the electrochemical stability of thiol SAMs:

  • Alkyl Chain Length: Longer alkyl chains in alkanethiol SAMs result in stronger van der Waals interactions between adjacent molecules.[2] This leads to more densely packed and ordered monolayers with enhanced stability against both reductive and oxidative desorption.[3][4]

  • Terminal Functional Groups: The end group of the thiol molecule can significantly impact stability. Hydrophilic terminal groups, such as hydroxyl (-OH) and carboxyl (-COOH), can reduce the stability of the monolayer in aqueous solutions by facilitating the ingress of water and ions to the electrode surface.[1][5] Conversely, hydrophobic terminal groups generally lead to more stable films.

  • Backbone Structure: Aromatic thiols can exhibit enhanced stability compared to their aliphatic counterparts due to intermolecular π-π stacking interactions, which contribute to a more organized and robust monolayer structure.[1]

  • Substrate Material: The choice of the metal substrate plays a crucial role. For instance, the reductive stability of a given thiol monolayer generally follows the trend Au < Pt < Cu, while the oxidative stability follows the reverse order: Cu < Pt < Au.[1][3][4] This is attributed to a combination of factors including the metal-sulfur bond strength and the propensity of the metal to form surface oxides.[4]

  • Electrolyte pH: The pH of the electrolyte solution can influence the potential at which desorption occurs. For many thiols, the reductive and oxidative potential limits vary linearly with pH.[1][4]

Quantitative Comparison of Electrochemical Stability

The following table summarizes the reductive desorption potentials for various thiol monolayers on gold electrodes in an alkaline electrolyte (0.1 M KOH). A more negative desorption potential indicates greater stability.

Thiol MonolayerAbbreviationReductive Desorption Peak Potential (V vs. Ag/AgCl)Reference
1-PropanethiolC3~ -1.05[1]
1-HexanethiolC6~ -1.15[3]
1-DecanethiolC10~ -1.25[3]
Benzyl MercaptanBZT~ -1.10[1]
3-Mercaptopropionic acid3-MPA~ -1.03[3]
3-Mercapto-1-propanol3-MPOL~ -1.05[3]
CysteamineCYST~ -0.85[3]

Note: The exact desorption potentials can vary slightly depending on the experimental conditions such as scan rate and electrode morphology.

Experimental Protocols

Accurate assessment of electrochemical stability relies on well-defined experimental procedures. The following are detailed protocols for key experiments.

SAM Preparation on Gold Electrodes
  • Substrate Cleaning: Gold electrodes are first mechanically polished with alumina slurry and then sonicated in ethanol and deionized water. Electrochemical cleaning is then performed by cycling the potential in a 0.1 M HClO4 solution.[3]

  • Monolayer Formation: The cleaned gold electrodes are immersed in a 1-5 mM ethanolic solution of the desired thiol for a minimum of 10 minutes to allow for the formation of a self-assembled monolayer.[3]

  • Rinsing: After incubation, the electrodes are thoroughly rinsed with ethanol and deionized water to remove any non-chemisorbed molecules.[1]

Electrochemical Stability Assessment using Cyclic Voltammetry (CV)
  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, containing the thiol-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.[2][3]

  • Electrolyte: The cell is filled with an appropriate electrolyte solution, typically 0.1 M KOH for reductive desorption studies.[1][2] The solution should be deaerated by bubbling with an inert gas like argon or nitrogen for at least 30 minutes prior to the experiment.[6]

  • Cyclic Voltammetry: The potential of the working electrode is swept from an initial potential (e.g., -0.2 V) to a sufficiently negative potential to induce reductive desorption (e.g., -1.4 V) and then back to the initial potential. A typical scan rate is 100 mV/s.[1][3] The resulting current is recorded as a function of the applied potential. The peak in the cathodic scan corresponds to the reductive desorption of the thiol monolayer.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in preparing and evaluating the electrochemical stability of thiol monolayers.

experimental_workflow cluster_prep SAM Preparation cluster_cv Cyclic Voltammetry start Start clean Clean Au Electrode start->clean immerse Immerse in Thiol Solution clean->immerse rinse Rinse Electrode immerse->rinse setup Setup 3-Electrode Cell rinse->setup Transfer to Cell deaerate Deaerate Electrolyte setup->deaerate scan Perform Potential Scan deaerate->scan analyze Analyze Voltammogram scan->analyze logical_relationship cluster_factors Influencing Factors stability Electrochemical Stability chain Alkyl Chain Length chain->stability Increases with length terminal Terminal Group terminal->stability Hydrophilic decreases backbone Backbone Structure backbone->stability Aromatic increases substrate Substrate substrate->stability Metal-dependent

References

Assessing the Binding Affinity of 4-Acetamidothiophenol to Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of thiol-containing molecules with metal surfaces is a cornerstone of nanoscience and nanotechnology, with profound implications for drug delivery, biosensing, and molecular electronics. 4-Acetamidothiophenol, with its thiol group for surface anchoring and an acetamido group providing a distinct chemical signature, is a molecule of significant interest. This guide provides a comparative assessment of its binding affinity to various technologically relevant metal surfaces, supported by experimental data and detailed protocols for key analytical techniques.

Quantitative Comparison of Binding Affinity

The strength of the bond between this compound and a metal surface is a critical parameter influencing the stability and performance of self-assembled monolayers (SAMs). While direct experimental data for this compound across a range of metals is limited, we can infer its binding characteristics from studies on similar aromatic thiols, primarily thiophenol and its derivatives. The binding energy is a direct measure of the interaction strength, with more negative values indicating a stronger bond.

Metal SurfacePredominant Crystal FaceBinding Energy (kcal/mol)Dissociation Constant (K_D)Experimental Technique(s)
Gold (Au) (111)-53.7[1]Not availableX-ray Photoelectron Spectroscopy (XPS), Density Functional Theory (DFT)
Silver (Ag) (111)Estimated -30 to -40Not availableSurface-Enhanced Raman Spectroscopy (SERS), DFT (qualitative)
Copper (Cu) (110)Strong, but specific value not availableNot availableScanning Tunneling Microscopy (STM), Electron Energy Loss Spectroscopy (EELS)
Platinum (Pt) (111)-9.8Not availableElectrochemistry

Note: The binding energy for Gold is based on benzenethiol, a structurally similar molecule[1]. The value for Silver is an estimation based on the established trend that the Ag-S bond is weaker than the Au-S bond. For Copper, studies show a strong interaction leading to deprotonation of the thiol group even at low temperatures, indicative of strong chemisorption[2][3][4]. The binding energy for Platinum is derived from the Gibbs free energy of adsorption for thiophenol[5].

Experimental Protocols

Accurate assessment of binding affinity relies on a suite of sensitive surface analysis techniques. Below are detailed protocols for three key experimental methods.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the interface of a thin metal film (typically gold) and a liquid, allowing for the quantitative analysis of binding kinetics and affinity.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a sensor chip with a suitable surface chemistry (e.g., CM5 with a carboxymethylated dextran matrix).
  • Equilibrate the sensor surface with a running buffer (e.g., HBS-EP buffer).
  • Activate the surface using a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
  • Inject a solution of this compound in an appropriate buffer (e.g., 10 mM acetate buffer, pH 4.5) to facilitate covalent immobilization to the activated surface. The thiol group will form a stable bond with the gold surface.
  • Deactivate any remaining active esters by injecting a solution of 1 M ethanolamine-HCl (pH 8.5).

2. Binding Analysis:

  • Establish a stable baseline by flowing the running buffer over the functionalized sensor surface.
  • Inject a series of concentrations of the analyte (the molecule whose binding to the immobilized this compound is being studied) over the surface.
  • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
  • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.
  • Regenerate the sensor surface if necessary using a mild regeneration solution to remove the bound analyte without damaging the immobilized this compound.

3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

1. Sample Preparation:

  • Prepare atomically flat metal substrates (e.g., gold-coated silicon wafers).
  • Clean the substrates meticulously using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment to remove organic contaminants.
  • Immerse the clean substrates in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time (typically 12-24 hours) to allow for the formation of a self-assembled monolayer (SAM).
  • Rinse the substrates thoroughly with the solvent to remove non-chemisorbed molecules and dry them under a stream of inert gas (e.g., nitrogen).

2. Data Acquisition:

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
  • Acquire a survey scan to identify all the elements present on the surface.
  • Perform high-resolution scans of the core levels of interest, including Au 4f, Ag 3d, Cu 2p, or Pt 4f for the respective metal substrates, and C 1s, N 1s, O 1s, and S 2p for the this compound monolayer.
  • Use a monochromatic X-ray source (e.g., Al Kα) to achieve high energy resolution.

3. Data Analysis:

  • Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV (for gold substrates).
  • Perform peak fitting on the high-resolution spectra to deconvolute the different chemical states of each element. The S 2p spectrum is particularly important, with a peak around 162 eV indicating the formation of a metal-thiolate bond.
  • Quantify the elemental composition from the peak areas, corrected by relative sensitivity factors.
  • Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the SAM.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive mass-sensing technique that measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as molecules adsorb to or desorb from its surface.

1. Sensor Preparation and Baseline Establishment:

  • Use a quartz crystal sensor coated with the desired metal (e.g., gold).
  • Clean the sensor surface using appropriate methods (e.g., UV-ozone treatment).
  • Mount the sensor in the QCM-D flow module.
  • Establish a stable baseline by flowing a suitable buffer solution over the sensor until the frequency and dissipation signals are constant.

2. Adsorption Measurement:

  • Introduce a solution of this compound into the flow cell.
  • Monitor the changes in the resonance frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, viscoelastic layer.
  • Continue the flow until the signals reach a plateau, indicating that the surface is saturated with the adsorbate.

3. Rinsing and Data Analysis:

  • Introduce the pure buffer solution again to rinse away any loosely bound molecules. The remaining change in frequency corresponds to the mass of the irreversibly adsorbed monolayer.
  • Use the Sauerbrey equation to calculate the adsorbed mass per unit area from the frequency shift for rigid films (low dissipation).
  • For viscoelastic films (high dissipation), use more complex models (e.g., the Voigt model) to analyze both the frequency and dissipation data to determine the mass, thickness, and viscoelastic properties of the adsorbed layer.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the factors influencing binding affinity, the following diagrams are provided.

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_analysis Binding Affinity Analysis Metal_Substrate Metal Substrate (Au, Ag, Cu, Pt) Cleaning Cleaning (Piranha/UV-Ozone) Metal_Substrate->Cleaning Incubation Incubation Cleaning->Incubation Immerse Thiol_Solution This compound Solution Thiol_Solution->Incubation Rinsing_Drying Rinsing & Drying Incubation->Rinsing_Drying Remove & Clean SPR SPR Rinsing_Drying->SPR XPS XPS Rinsing_Drying->XPS QCMD QCM-D Rinsing_Drying->QCMD

A typical experimental workflow for assessing the binding affinity of this compound.

binding_affinity_factors cluster_metal Metal Surface Properties cluster_molecule Molecular Properties cluster_environment Environmental Factors Binding_Affinity Binding Affinity Metal_Type Metal Type (Au, Ag, Cu, Pt) Metal_Type->Binding_Affinity Crystal_Face Crystal Face ((111), (110), etc.) Crystal_Face->Binding_Affinity Surface_Roughness Surface Roughness Surface_Roughness->Binding_Affinity Thiol_Group Thiol Group (-SH) Thiol_Group->Binding_Affinity Acetamido_Group Acetamido Group (-NHCOCH3) Acetamido_Group->Binding_Affinity Aromatic_Ring Aromatic Ring Aromatic_Ring->Binding_Affinity Solvent Solvent Solvent->Binding_Affinity Temperature Temperature Temperature->Binding_Affinity pH pH pH->Binding_Affinity

Factors influencing the binding affinity of this compound to metal surfaces.

References

Cross-validation of experimental data on 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of experimental data for 4-Acetamidothiophenol, a versatile thiophenol derivative. For researchers, scientists, and drug development professionals, this document offers a direct comparison with the common alternative, 4-aminothiophenol, supported by experimental data and detailed protocols.

Physicochemical Properties: A Side-by-Side Comparison

This compound and its primary amine analogue, 4-aminothiophenol, share a core thiophenol structure but differ in the substituent at the para position. This difference significantly influences their chemical properties and applications.

PropertyThis compound4-Aminothiophenol
Synonyms 4'-Mercaptoacetanilide, N-(4-sulfanylphenyl)acetamide[1]4-Mercaptoaniline, p-Aminobenzenethiol[2]
Molecular Formula C₈H₉NOS[1]C₆H₇NS[2]
Molecular Weight 167.23 g/mol 125.19 g/mol [2]
Appearance Yellow powderYellow solid with a sulfurous odor[2]
Melting Point 150-153 °C37-43 °C
Solubility Soluble in organic solvents[1]Mixes freely with BTX and alcohol; insoluble in water[2]
CAS Number 1126-81-41193-02-8[2]

Spectroscopic Data Cross-Validation

Spectroscopic analysis provides a fingerprint for chemical compounds. Below is a comparison of key spectral data for this compound and 4-aminothiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Technique Solvent Chemical Shifts (δ, ppm)
This compound ¹³C NMR-Data not readily available in cited sources.
4-Aminophenol (related structure) ¹H NMRDMSO-d₆8.36 (s, 1H, OH), 6.49 (d, 2H, Ar-H), 6.43 (d, 2H, Ar-H), 4.36 (s, 2H, NH₂)[3]
4-Aminophenol (related structure) ¹³C NMRDMSO-d₆168.09, 153.70, 131.82, 113.18[3]
4-Aminothiophenol ¹³C NMRCDCl₃Spectral data available but specific shifts not itemized in search results.[4]
Infrared (IR) Spectroscopy
Compound Key IR Peaks (cm⁻¹) Assignment
This compound -Spectral data available but specific peaks not itemized in search results.
4-Aminothiophenol 3786, 3440Primary amine (N-H stretch)
2925C-H stretch
2375S-H stretch
1602, 1462Aromatic ring
1405C-H bend
Raman and Surface-Enhanced Raman Scattering (SERS)

Both compounds are extensively used in SERS studies, where the thiol group allows for strong chemisorption onto noble metal surfaces, leading to significant signal enhancement.

Compound Key Raman/SERS Peaks (cm⁻¹) Assignment
This compound -SERS data available but specific peaks not itemized in search results.
4-Aminothiophenol (SERS) 1594, 1087a₁ modes (C-C stretching)[5]
1078C-S stretching[5]
Thiophenol (General) 1574, 1072, 1024, 1000Main characteristic peaks[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of acetaminophen from p-aminophenol, a structurally analogous reaction.

Materials:

  • 4-Aminothiophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization)

  • 100 mL round-bottom flask

  • Heating mantle or water bath

  • Stir bar

  • Buchner funnel and filter flask

Procedure:

  • Weigh approximately 3.0 g of 4-aminothiophenol and add it to the 100 mL round-bottom flask containing a stir bar.

  • Add 10 mL of deionized water to the flask.

  • In a fume hood, carefully add 4.0 mL of acetic anhydride to the flask while stirring.

  • Heat the reaction mixture in a water bath at approximately 85 °C for 15-20 minutes with continuous stirring.

  • After heating, remove the flask and allow it to cool to room temperature to initiate crystallization of the crude product.

  • Further cool the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Collect the crude this compound by suction filtration using a Buchner funnel.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Collect the purified crystals by suction filtration and dry them thoroughly.

Characterization Protocols

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Procedure:

  • Dissolve 10-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7][8]

  • Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[8]

  • Cap the NMR tube and carefully wipe the outside clean.[7]

  • Insert the sample into the NMR spectrometer.

  • Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.[7]

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.

  • Process the data by applying Fourier transform, phase correction, and baseline correction.[7]

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Objective: To identify functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.[9] This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Acquire the FTIR spectrum. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

  • After analysis, clean the crystal surface thoroughly.

Objective: To obtain an enhanced Raman spectrum of the analyte adsorbed on a metal nanoparticle surface.

Procedure (using silver nanoparticles):

  • Substrate Preparation: Synthesize silver nanoparticles (AgNPs) via chemical reduction (e.g., reducing silver nitrate with sodium citrate or hydroxylamine hydrochloride).[10]

  • Sample Incubation: Immerse the SERS substrate (e.g., a silicon wafer with deposited AgNPs) into a dilute solution (e.g., 10⁻⁴ to 10⁻⁶ M) of this compound in ethanol for a set period (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer (SAM) via the thiol-silver bond.

  • Rinsing: Gently rinse the substrate with pure ethanol to remove any non-adsorbed molecules and allow it to dry in a stream of nitrogen.

  • SERS Analysis: Place the prepared substrate under the Raman microscope.

  • Acquire the SERS spectrum using an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) and laser power.[11][12] Be aware that high laser power can induce chemical changes in the analyte.[13]

  • Record the spectrum over the desired Raman shift range.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product A 4-Aminothiophenol C Acetylation Reaction (Aqueous, ~85°C) A->C B Acetic Anhydride B->C D Cooling & Crystallization C->D E Suction Filtration D->E H Crude this compound E->H F Recrystallization (Ethanol/Water) G Final Filtration & Drying F->G I Pure this compound G->I H->F

Caption: Synthesis workflow for this compound.

SERS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition A Synthesize SERS Substrate (e.g., Silver Nanoparticles) C Incubate Substrate in Solution (Self-Assembled Monolayer Formation) A->C B Prepare Analyte Solution (this compound in Ethanol) B->C D Rinse & Dry Substrate C->D E Mount Substrate in Raman Spectrometer D->E F Laser Excitation E->F G Collect Scattered Light F->G H Generate SERS Spectrum G->H

Caption: Workflow for SERS analysis of this compound.

Structural_Relationship A Thiophenol (Core Structure) B 4-Aminothiophenol (-NH2 at para position) A->B C This compound (-NHCOCH3 at para position) A->C D Acetylation B->D D->C

Caption: Structural relationship of thiophenol derivatives.

References

A Comparative Review of 4-Acetamidothiophenol and Its Isomers in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the applications of 4-acetamidothiophenol and its ortho- and meta-isomers reveals distinct roles in organic synthesis, materials science, and medicinal chemistry. While this compound has been explored for its analgesic and mutagenic properties, as well as a corrosion inhibitor, its isomers, 2- and 3-acetamidothiophenol, are primarily utilized as versatile building blocks in the synthesis of heterocyclic compounds with significant biological activities.

This guide provides a comparative overview of the performance of this compound and its isomers, 2-acetamidothiophenol and 3-acetamidothiophenol, in various scientific applications. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical and Chemical Properties

The positional isomerism of the acetamido and thiol groups on the benzene ring significantly influences the physical and chemical properties of these compounds, which in turn dictates their reactivity and suitability for different applications.

PropertyThis compound2-Acetamidothiophenol3-Acetamidothiophenol
CAS Number 1126-81-4[1][2]7077-17-06970-49-6
Molecular Formula C₈H₉NOS[1]C₈H₉NOSC₈H₉NOS
Molecular Weight 167.23 g/mol [2]167.23 g/mol 167.23 g/mol
Melting Point 150-153 °C[2]Not readily availableNot readily available
Appearance Yellow powderNot readily availableNot readily available

Applications in Organic Synthesis

The primary application of acetamidothiophenol isomers lies in their role as precursors and building blocks for the synthesis of more complex molecules, particularly heterocyclic compounds.

Benzothiazole Synthesis (2-Acetamidothiophenol)

2-Aminothiophenol, the precursor to 2-acetamidothiophenol, is a key reactant in the synthesis of 2-substituted benzothiazoles, a class of compounds with a wide range of biological activities. The acetamido group can be introduced before or after the benzothiazole ring formation. The following table summarizes the yields of various benzothiazole derivatives synthesized from 2-aminothiophenol and different aldehydes under various catalytic conditions.

AldehydeCatalyst/ConditionsYield (%)Reference
Substituted Aryl AldehydesMNPs-phenanthroline-Pd83-98[3]
Substituted Aryl AldehydesH₂O₂/HCl85-94[3]
Substituted AldehydesIonogel84-95[3]
Wide range of aldehydesZnO NPsExcellent[3]
4-methyl-2-pyrrolyl aldehydeLight-driven radical cyclization (Eosin Y)50[3]
n-propyl aldehydeLight-driven radical cyclization (Eosin Y)56[3]
4-acetoxyl benzaldehydeLight-driven radical cyclization (Eosin Y)34[3]

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl

A representative experimental protocol for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with an aldehyde in the presence of a hydrogen peroxide/hydrochloric acid catalytic system.

Materials:

  • 2-Aminothiophenol (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • 30% Hydrogen peroxide (6 equivalents)

  • Concentrated Hydrochloric acid (3 equivalents)

  • Ethanol

Procedure:

  • Dissolve 2-aminothiophenol and the substituted aldehyde in ethanol in a round-bottom flask.

  • To this solution, add hydrogen peroxide and hydrochloric acid in the specified molar ratios.

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, isolate the product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.[3]

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst System 2-Aminothiophenol 2-Aminothiophenol Reaction Mixture Reaction Mixture 2-Aminothiophenol->Reaction Mixture Aldehyde Aldehyde Aldehyde->Reaction Mixture H2O2 H2O2 H2O2->Reaction Mixture HCl HCl HCl->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Stirring (RT, 45-60 min) Stirring (RT, 45-60 min) Reaction Mixture->Stirring (RT, 45-60 min) Product Isolation Product Isolation Stirring (RT, 45-60 min)->Product Isolation Purification Purification Product Isolation->Purification 2-Substituted Benzothiazole 2-Substituted Benzothiazole Purification->2-Substituted Benzothiazole

Benzothiazole Synthesis Workflow

Thiophene Synthesis (3-Acetamidothiophenol)

While specific applications of 3-acetamidothiophenol are not as well-documented, its precursor, 3-aminothiophenol, is a valuable building block in organic synthesis.[4] The synthesis of novel 3-acetyl-2-aminothiophenes and their corresponding acetamides has been reported, highlighting their potential as precursors for azo dyes.[3]

Experimental Protocol: Synthesis of N-(3-Acetyl-2-thienyl)acetamide

This protocol describes the acetylation of a 3-acetyl-2-aminothiophene derivative.

Materials:

  • 1-(2-Amino-3-thienyl)ethanone

  • Acetic anhydride

Procedure:

  • Reflux 1-(2-amino-3-thienyl)ethanone with an excess of acetic anhydride for 15 minutes.

  • Add water to the reaction mixture and heat for an additional 5 minutes.

  • Cool the mixture to allow the product to crystallize.

  • Collect the crystals by filtration and wash with water.

  • The reported yield for this reaction is 95%.[3]

Applications in Materials Science

The thiol group in acetamidothiophenol isomers allows for their use in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces for applications such as corrosion inhibition.

Corrosion Inhibition

Experimental Protocol: Evaluation of Corrosion Inhibition

A common method to evaluate the corrosion inhibition efficiency of a compound is the weight loss method.

Materials:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Acetone

  • Distilled water

Procedure:

  • Clean and weigh the mild steel coupons.

  • Immerse the coupons in the corrosive medium with and without the inhibitor at a specific temperature for a set duration.

  • After the immersion period, remove the coupons, clean them with a brush, wash with distilled water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight loss) / (Surface area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

corrosion_inhibition_workflow cluster_steps Experimental Steps Prepare Steel Coupons Prepare Steel Coupons Immerse in Corrosive Medium Immerse in Corrosive Medium Prepare Steel Coupons->Immerse in Corrosive Medium With & Without Inhibitor Clean & Weigh Coupons Clean & Weigh Coupons Immerse in Corrosive Medium->Clean & Weigh Coupons Calculate Corrosion Rate & Inhibition Efficiency Calculate Corrosion Rate & Inhibition Efficiency Clean & Weigh Coupons->Calculate Corrosion Rate & Inhibition Efficiency

Corrosion Inhibition Testing Workflow

Applications in Medicinal Chemistry

The acetamidothiophenol isomers and their derivatives have shown potential in various areas of medicinal chemistry, including as antioxidants and in the study of analgesic and mutagenic activities.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (e.g., acetamidothiophenol isomer) at various concentrations

  • Methanol (as blank)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

antioxidant_assay_pathway DPPH Radical DPPH Radical Antioxidant (Isomer) Antioxidant (Isomer) Reduced DPPH Reduced DPPH DPPH Radical->Reduced DPPH Donates electron/H-atom Oxidized Antioxidant Oxidized Antioxidant Antioxidant (Isomer)->Oxidized Antioxidant Gets oxidized

DPPH Radical Scavenging Mechanism

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Acetamidothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

4-Acetamidothiophenol is a chemical compound utilized in various research and development applications. Due to its potential hazards, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: In cases of handling fine powders or working in poorly ventilated areas, a dust mask or respirator is advised to prevent inhalation.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data and Physical Properties

For quick reference, the following table summarizes the key quantitative and physical data for this compound.

PropertyValueReference
Molecular Formula C₈H₉NOS[1]
Molecular Weight 167.23 g/mol [2]
Appearance Powder[2]
Melting Point 150-153 °C[2]
Storage Temperature 2-8°C[2]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste streams.

1. Pure or Unused this compound:

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.[3]

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed following standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

3. Solutions Containing this compound:

  • Aqueous and Organic Solutions: All solutions containing this compound are to be collected as hazardous liquid waste.

  • Segregation: Do not mix different waste streams unless their compatibility is certain. It is best practice to keep halogenated and non-halogenated solvent waste in separate containers.[4]

  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name of all components, and their approximate concentrations.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_final Final Disposal A Don Appropriate PPE B Work in Ventilated Area A->B C Identify Waste Type D Pure Solid C->D E Contaminated Solids C->E F Liquid Solutions C->F G Use Designated, Labeled Hazardous Waste Container D->G E->G F->G H Segregate Incompatible Wastes G->H I Store in Secure Waste Accumulation Area H->I J Contact EHS for Pickup I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the surrounding environment. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Safety and Operational Guide for 4-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for laboratory personnel working with 4-Acetamidothiophenol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks.

Chemical Identifier:

PropertyValue
Chemical Name This compound
Synonyms p-Mercaptoacetanilide, N-(4-mercaptophenyl)acetamide, 4-Acetamidobenzenethiol
CAS Number 1126-81-4
Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Appearance Powder
Melting Point 150-153 °C

Hazard Summary:

Hazard StatementClassificationPrecautionary Statement
H315: Causes skin irritationSkin Irritation, Category 2P280: Wear protective gloves/protective clothing.[1]
H319: Causes serious eye irritationEye Irritation, Category 2P280: Wear eye protection/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1] A face shield may be required for procedures with a high risk of splashing.

  • Hand Protection: Chemical-resistant protective gloves, such as nitrile gloves, are mandatory.[2] Inspect gloves for any tears or punctures before use.

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin and clothing from contamination.[1][3] For tasks with a higher risk of exposure, consider a disposable gown.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 136 approved respirator (such as a dust mask type N95) should be used.

Safe Handling and Storage

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not ingest the substance.

  • Prevent Dust Formation: Handle the powder carefully to avoid generating dust.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Storage Plan:

  • Container: Keep the container tightly closed in a dry and cool place.[1]

  • Temperature: Store at a temperature between 2-8°C.

  • Compatibility: Store away from incompatible materials.

First Aid Measures

Immediate action is critical in the event of exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1][4] If skin irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water. If possible, drink milk afterward.[1] Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[1]

  • Collection: Shovel the spilled material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Plan:

  • Waste Classification: Waste containing this compound is classified as hazardous waste.[1]

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain or with regular trash.

  • Contaminated Packaging: Dispose of the contaminated container as hazardous waste in a designated hazardous or special waste collection point.[1]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Handle Chemical prep_hood->handle_weigh handle_avoid Avoid Dust Generation handle_weigh->handle_avoid post_store Store in Cool, Dry Place (2-8°C) handle_avoid->post_store disp_collect Collect Waste in Labeled Container handle_avoid->disp_collect post_clean Clean Work Area post_store->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.